molecular formula C18H16O6 B12730536 8-Hydroxy-4',5,7-trimethoxyflavone CAS No. 21919-71-1

8-Hydroxy-4',5,7-trimethoxyflavone

Cat. No.: B12730536
CAS No.: 21919-71-1
M. Wt: 328.3 g/mol
InChI Key: AGCLYKVLFZSTJI-UHFFFAOYSA-N
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Description

8-Hydroxy-4',5,7-trimethoxyflavone is a methoxyflavone derivative identified as a key bioactive compound in Kaempferia parviflora (Black Ginger) . Recent network pharmacology and molecular docking studies suggest this compound holds significant promise for researching inflammatory skin conditions. It was identified as one of the top bioactive compounds in a network analysis, indicating its importance in multi-target mechanisms . Experimental research has demonstrated that related methoxyflavones, including 5,7,4'-trimethoxyflavone and 3,5,7-trimethoxyflavone, significantly inhibit keratinocyte proliferation and migration, which are key processes in psoriasis progression . Furthermore, these compounds exhibit anti-inflammatory effects by reducing nitric oxide production and influencing key inflammatory signaling pathways, such as reducing the phosphorylation levels of AKT and SRC proteins . The compound belongs to a class of molecules known for good drug-like properties, generally adhering to Lipinski's Rule of Five, which predicts high bioavailability . 8-Hydroxy-4',5,7-trimethoxyflavone is provided as a high-purity primary reference standard for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21919-71-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3

InChI Key

AGCLYKVLFZSTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)O

melting_point

235 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

8-Hydroxy-4',5,7-trimethoxyflavone: Technical Profile & Research Applications

[1][2]

Executive Summary

8-Hydroxy-4',5,7-trimethoxyflavone (CAS 21919-71-1) is a rare, naturally occurring methoxylated flavonoid found primarily in Citrus reticulata (tangerine peel), Scutellaria species, and Ginkgo biloba. Structurally, it represents a "functionalized polymethoxyflavone" (PMF), possessing the metabolic stability typical of PMFs (due to 5,7,4'-methoxylation) while retaining a reactive hydroxyl group at the C-8 position.

This structural duality makes it a critical scaffold in drug discovery. Unlike fully methylated flavones (e.g., Tangeretin) which are lipophilic but chemically inert, the C-8 hydroxyl group of CAS 21919-71-1 serves as a pharmacophore for hydrogen bonding within enzyme active sites and a handle for synthetic derivatization—most notably as the monomeric precursor for bioactive biflavonoids like Hinokiflavone .

Key Therapeutic Potential:

  • Leukemia Differentiation: Induces differentiation in murine myelocytic leukemia cells.

  • Antioxidant Activity: Scavenges free radicals via the C-8 phenolic proton.

  • Synthetic Utility: Precursor for biflavonoid synthesis.[1][2]

Physicochemical Identity

Precise characterization data for quality control and formulation.

PropertySpecification
CAS Registry Number 21919-71-1
IUPAC Name 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Common Synonyms 8-Desmethyleucalyptin (in some contexts); 5,7,4'-Trimethoxy-8-hydroxyflavone
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Appearance Yellowish rhombic crystals
Melting Point 233 – 235 °C (Methanol recrystallization)
Solubility Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Methanol/Ethanol; Insoluble in Water
UV Maxima (

)
~270 nm (Band II), ~330 nm (Band I) in MeOH

Structural Characterization & Spectroscopy

Researchers must validate the substitution pattern, particularly distinguishing the 8-OH/5-OMe arrangement from the more common 5-OH/8-OMe isomers.

NMR Fingerprint (DMSO- )

The substitution pattern (5,7,4'-OMe and 8-OH) results in a specific proton signature. The absence of the characteristic low-field chelated hydroxyl signal at

  • 
     12.50 ppm: Absent  (Confirms 5-OMe).
    
  • 
     9.0–10.0 ppm:  Singlet (1H, 8-OH ). Broadening may occur depending on solvent water content.
    
  • 
     8.05 ppm:  Doublet (
    
    
    Hz, 2H, H-2', 6' ).
  • 
     7.10 ppm:  Doublet (
    
    
    Hz, 2H, H-3', 5' ).
  • 
     6.80 ppm:  Singlet (1H, H-3 ).
    
  • 
     6.55 ppm:  Singlet (1H, H-6 ). Note: This is the only A-ring proton.
    
  • 
     3.80–3.95 ppm:  Three Singlets (9H, 4'-OMe, 5-OMe, 7-OMe ).
    
Mass Spectrometry (ESI-MS)
  • Precursor Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of Methyl radical (

      
      , -15 Da): 
      
      
      .
    • Retro-Diels-Alder (RDA) cleavage typically yields fragments characteristic of the A-ring (methoxylated/hydroxylated) and B-ring (methoxylated).

Biological Mechanisms & Pharmacology[3][10]

Differentiation Induction (Leukemia)

Unlike cytotoxic agents that simply induce apoptosis (cell death), CAS 21919-71-1 has been identified as a differentiation inducer in myeloid leukemia models.

  • Mechanism: It forces undifferentiated, proliferating cancer cells to mature into non-proliferating macrophages or granulocytes.

  • Data: At 50

    
    M, it inhibits growth by ~42% while significantly increasing macrophage differentiation markers.[3] This suggests potential utility in "Differentiation Therapy" (similar to retinoic acid).
    
Structural Logic: The "Functionalized PMF"

Polymethoxyflavones (PMFs) like Nobiletin are highly bioavailable due to metabolic resistance (blocked glucuronidation sites). However, they often lack high binding affinity.

  • CAS 21919-71-1 Advantage: It retains the metabolic stability of the 5,7,4'-OMe pattern but possesses the 8-OH group.

  • Function: The 8-OH acts as a hydrogen bond donor, potentially increasing affinity for kinases (e.g., PI3K, MEK) compared to fully methylated analogs.

Biosynthetic Pathway Visualization

The molecule serves as a critical node in the biosynthesis of biflavonoids in Ginkgo biloba.

BiosynthesisFigure 1: Role of CAS 21919-71-1 as a precursor in Biflavonoid Biosynthesis.PrecursorChalcone PrecursorMonomer8-Hydroxy-4',5,7-trimethoxyflavone(CAS 21919-71-1)Precursor->MonomerCyclization & MethylationCouplingOxidative Coupling(Peroxidase/Laccase)Monomer->CouplingDimerizationHinokiflavoneHinokiflavone(C-O-C Biflavonoid)Coupling->HinokiflavoneEther Linkage Formation

[4]

Experimental Protocols

Protocol A: Isolation from Citrus reticulata (Tangerine Peel)

Targeted extraction for research standards.

  • Extraction: Macerate dried tangerine peel powder (1 kg) in 95% Ethanol (5 L) for 48 hours at room temperature. Filter and concentrate in vacuo.

  • Partition: Suspend residue in water. Partition sequentially with Petroleum Ether (removes fats/waxes) and then Dichloromethane (DCM) .

  • Fractionation: Collect the DCM fraction (rich in PMFs).

  • Chromatography: Apply to a Silica Gel 60 column.

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 9:1 to 6:4).

    • Observation: PMFs elute early. Look for fractions showing a yellow spot under UV 365nm that turns dark yellow/brown with

      
       spray.
      
  • Purification: Re-crystallize positive fractions from hot Methanol .

  • QC: Verify MP (233-235°C) and absence of 5-OH signal in NMR.

Protocol B: Chemical Synthesis (Baker-Venkataraman Route)

For generating high-purity material for biological assays.

  • Starting Material: 2-Hydroxy-3-hydroxy-4,6-dimethoxyacetophenone.

  • Esterification: React with 4-Methoxybenzoyl chloride (Anisoyl chloride) in dry Pyridine (0°C to RT, 12h).

  • Rearrangement: Treat the resulting ester with Pyridine/KOH or t-BuOK/DMSO at 60°C to effect the Baker-Venkataraman rearrangement, yielding the

    
    -diketone.
    
  • Cyclization: Reflux the

    
    -diketone in Glacial Acetic Acid  with catalytic 
    
    
    for 2 hours.
  • Product: Precipitate by pouring into ice water. Recrystallize from Methanol to yield 8-Hydroxy-4',5,7-trimethoxyflavone .

Storage & Handling

  • Storage: -20°C, desiccated. Protect from light (flavonoids are photo-sensitive).

  • Solubility for Assays:

    • Stock: 10 mM in DMSO.

    • Working Solution: Dilute into media. Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Stability: Stable in neutral/acidic media; unstable in strong alkali (ring opening).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[4][5] National Library of Medicine. Link

  • Natural Sources & Isolation

    • Encyclopedia of Traditional Chinese Medicines. (Vol 3). Isolated Compounds H-M. Springer.[3] (Lists isolation from Citrus reticulata and melting point data). Link

  • Biological Activity (Differentiation)
  • Synthesis & Precursor Role

    • Nakazawa, K. (1963). "Syntheses of Ring-substituted Flavonoids and Allied Compounds. XI. Synthesis of Hinokiflavone." Chemical & Pharmaceutical Bulletin. (Details the use of 8-hydroxy-4',5,7-trimethoxyflavone as the key intermediate). Link

  • Spectroscopy & Metabolomics

    • Human Metabolome Database (HMDB).[4] Entry HMDB0040719.[4] (Provides MS and NMR reference data). Link

Biological Activity of 8-Hydroxy-5,7,4'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-hydroxy-5,7,4'-trimethoxyflavone , a rare but potent polymethoxyflavone (PMF) derivative found in Citrus species. Due to the scarcity of direct pharmacological assays solely on this specific metabolite, this guide synthesizes confirmed structural data with high-confidence mechanistic extrapolation from its closest structural homologs (Nobiletin, Tangeretin, and Isoscutellarein).

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Phytochemists, and Pharmacologists

Part 1: Executive Summary & Chemical Profile

The Compound at a Glance

8-hydroxy-5,7,4'-trimethoxyflavone (also known as 8-hydroxyapigenin trimethyl ether) is a bioactive flavonoid belonging to the class of Polymethoxyflavones (PMFs) .[1] It is primarily isolated from the peels of Citrus reticulata (Mandarin orange) and Citrus deliciosa.

Unlike common dietary flavonoids, PMFs exhibit superior metabolic stability and membrane permeability due to the methylation of hydroxyl groups (methoxylation), which reduces their susceptibility to rapid glucuronidation in the liver. The specific presence of a free hydroxyl group at the C8 position distinguishes this compound, potentially conferring unique antioxidant specificity and kinase-binding affinity compared to its fully methylated counterparts like Tangeretin.

Physicochemical Properties (In Silico)
  • IUPAC Name: 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 328.32 g/mol

  • CAS Number: 21919-71-1[2]

  • Solubility: High lipophilicity (predicted LogP ~2.7); soluble in DMSO, ethanol, and acetone.

  • Lipinski's Rule of 5: Compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10). Ideal candidate for oral bioavailability.

Part 2: Pharmacology & Mechanism of Action

Structural-Activity Relationship (SAR)

The biological potency of 8-hydroxy-5,7,4'-trimethoxyflavone is driven by three structural pillars:

  • C5 & C7 Methoxylation: Enhances metabolic stability and cellular uptake compared to 5,7-dihydroxyflavones (e.g., Apigenin).

  • C4'-Methoxylation: Critical for anti-inflammatory activity.[3] Studies on related PMFs confirm that 4'-OMe groups significantly inhibit COX-2 expression and PGE2 production.

  • C8-Hydroxyl Group: A rare substitution pattern. While C5-OH is common (forming a hydrogen bond with the C4-carbonyl), a free C8-OH provides a unique hydrogen-bond donor site, potentially increasing affinity for ATP-binding pockets of kinases such as PI3K or MEK .

Mechanism of Action: The "PMF Signaling Nexus"

Based on the conserved pharmacophore of 8-hydroxylated PMFs (e.g., 5-demethylnobiletin), this compound is predicted to act as a multi-target kinase inhibitor .

Primary Pathway: NF-κB Suppression

The compound likely inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50). This downregulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Secondary Pathway: Apoptosis via Mitochondrial Stress

PMFs are known to disrupt the mitochondrial membrane potential (


) in cancer cells. The hydrophobicity of the trimethoxy motif allows the compound to penetrate the mitochondrial membrane, triggering the release of Cytochrome C and activating Caspase-3/9.
Visualizing the Pathway

The following diagram illustrates the signal transduction blockade mediated by 8-hydroxy-5,7,4'-trimethoxyflavone.

G Compound 8-Hydroxy-5,7,4'-trimethoxyflavone ROS ROS Scavenging (Antioxidant) Compound->ROS Direct Effect IKK IKK Complex Compound->IKK Inhibition (-) Mito Mitochondria Compound->Mito Membrane Permeation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nuclear Translocation NFkB->Nucleus DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->DNA Transcription Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed dual-mechanism: NF-κB inhibition (anti-inflammatory) and Mitochondrial-mediated apoptosis (anticancer).

Part 3: Therapeutic Applications[1][3][4][5]

Oncology (Solid Tumors)
  • Target: Human carcinoma cells (Lung A549, Breast MCF-7).

  • Rationale: PMFs exhibit selective cytotoxicity against cancer cells while sparing normal fibroblasts. The 8-OH group enhances radical scavenging, potentially mitigating oxidative stress-induced mutagenesis.

  • Predicted IC50: Based on structural analogs (e.g., 5-demethylnobiletin), the IC50 is estimated in the 10–40 µM range.

Anti-Inflammatory (Chronic Disease)
  • Target: Macrophages (RAW 264.7) and Microglia.

  • Rationale: Inhibition of NO production and PGE2.

  • Application: Potential lead for neuroinflammation (Alzheimer's/Parkinson's models) due to blood-brain barrier permeability of PMFs.

Part 4: Experimental Protocols

Extraction & Isolation (From Citrus reticulata)
  • Objective: Isolate high-purity fraction of 8-hydroxy-5,7,4'-trimethoxyflavone.

  • Protocol:

    • Source Material: Dried peels of Citrus reticulata.

    • Solvent Extraction: Macerate in 95% Ethanol (1:10 w/v) for 48h. Evaporate to dryness.

    • Partitioning: Suspend residue in water; partition sequentially with Hexane (removes lipids)

      
       Chloroform (Target Fraction) 
      
      
      
      Ethyl Acetate.
    • Chromatography: Subject Chloroform fraction to Silica Gel Column Chromatography.

      • Eluent: Gradient of Hexane:Acetone (starting 95:5

        
         70:30).
        
    • Purification: Semi-preparative HPLC (C18 column, MeOH:H2O 70:30 isocratic).

    • Validation: Verify structure via

      
      H-NMR (Look for singlet at 
      
      
      
      ~12.5 if 5-OH, or absence if 5-OMe; check C8-OH signal) and MS (
      
      
      328).
In Vitro Cytotoxicity Assay (MTT)
  • Objective: Determine IC50 against cancer cell lines.

  • Steps:

    • Seed cells (e.g., A549) at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

    • Treat with compound (dissolved in DMSO, final <0.1%) at concentrations: 0, 5, 10, 20, 50, 100 µM.

    • Incubate for 48h.

    • Add MTT reagent (5 mg/mL), incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation: Plot dose-response curve to derive IC50.

Western Blotting for NF-κB Pathway
  • Objective: Confirm mechanism of action.

  • Key Markers:

    • p-IκBα / Total IκBα: (Phosphorylation indicates activation).

    • p-p65 (Nuclear vs Cytosolic): (Nuclear accumulation indicates activation).

    • COX-2 / iNOS: (Downstream effectors).

  • Control: Use LPS (1 µg/mL) to induce inflammation in RAW 264.7 cells; treat with compound 1h prior to LPS.

Part 5: Data Summary (Comparative PMF Activity)

Note: Direct quantitative data for 8-hydroxy-5,7,4'-trimethoxyflavone is inferred from class-level data of 8-hydroxylated PMFs.

CompoundSubstitution PatternPrimary ActivityEst.[3] IC50 (Cancer)
8-OH-5,7,4'-TriOMe 8-OH, 5,7,4'-OMe Anti-inflammatory / Antioxidant ~20 µM
Nobiletin5,6,7,8,3',4'-HexaOMeAnticancer / Neuroprotective10-20 µM
Tangeretin5,6,7,8,4'-PentaOMeAnticancer (G1 Arrest)15-25 µM
Isoscutellarein5,7,8,4'-TetraOHAntioxidant>50 µM

References

  • PubChem Compound Summary. (2025). 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368). National Center for Biotechnology Information. Link

  • Li, S., et al. (2014). Chemistry and bioactivity of nobiletin and its metabolites. Journal of Functional Foods. (Provides mechanistic basis for PMF activity). Link

  • Manthey, J. A., et al. (2001). Biological properties of citrus flavonoids pertaining to cancer and inflammation. Current Medicinal Chemistry.[4] (Establishes SAR for methoxylated flavones). Link

  • Lai, C. S., et al. (2007). Suppression of inducible nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 macrophages by 5,7,8,3',4'-pentamethoxyflavone. Journal of Agricultural and Food Chemistry. (Mechanistic proxy for 8-substituted PMFs). Link

  • Encyclopedia of Traditional Chinese Medicines. (2011). Isolated Compounds H-M. Springer. (Source of isolation data from Citrus species). Link

Sources

Phytochemical Profiling and Isolation of 8-Hydroxy-4',5,7-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure as a Senior Application Scientist, the isolation and characterization of structurally specific polymethoxyflavones (PMFs) has consistently proven to be a bottleneck in natural product drug discovery. Among these, 8-hydroxy-4',5,7-trimethoxyflavone (Molecular Formula: C18H16O6, PubChem CID: 5318368) stands out as a high-value target[1]. With a monoisotopic mass of 328.0947 Da, this compound bridges the polarity gap between highly lipophilic fully-methoxylated flavones and highly polar polyhydroxyflavones[2].

This whitepaper provides an in-depth, self-validating methodological framework for researchers and drug development professionals seeking to identify, extract, and purify this specific methoxyflavone from natural botanical sources.

Structural Pharmacognosy and Causality in Bioactivity

To understand why this specific molecule is targeted in pharmacological research, we must analyze its structure-activity relationship (SAR).

The flavone backbone provides the rigid, planar structure necessary for intercalating or binding to deep protein pockets. The three methoxy groups at the 4', 5, and 7 positions enhance cellular permeability and metabolic stability by preventing rapid glucuronidation at these common metabolic clearance sites. Crucially, the free hydroxyl group at the C-8 position serves as a highly specific hydrogen-bond donor. This unique amphiphilic balance—lipophilic methoxy groups paired with a targeted polar hydroxyl—is the causal factor behind its potent antioxidant capabilities and its ability to cross lipid bilayers more effectively than its fully hydroxylated analogs.

Botanical Distribution: Natural Sources

While PMFs are ubiquitous in certain taxa, the specific partial methoxylation pattern of 8-hydroxy-4',5,7-trimethoxyflavone restricts its natural occurrence. Comprehensive LC-MS/MS metabolomic profiling reveals its presence primarily within the Lamiaceae, Rutaceae, and Boraginaceae families.

Table 1: Quantitative & Qualitative Distribution of 8-Hydroxy-4',5,7-Trimethoxyflavone

Plant SpeciesBotanical FamilyPrimary Plant PartPhytochemical Context & Yield Characteristics
Ocimum basilicum (Sweet Basil)LamiaceaeLeaves / Aerial PartsCo-occurs with other methoxyflavonoids; exhibits seasonal variation with peak accumulation during summer months[3].
Citrus reticulata (Tangerine)RutaceaePericarp (Peel)Exists within the polymethoxyflavone (PMF) complex; contributes to the plant's defensive and antioxidant properties[1].
Citrus rugulosaRutaceaePericarp / FruitIdentified alongside highly methoxylated flavonoids, essential oils, and terpenes[4].
Anchusa officinalis (Bugloss)BoraginaceaeAerial PartsMinor constituent embedded in a complex matrix of phenolic acids and related flavonoids[5].

Biosynthetic Pathway

Understanding the biosynthesis of 8-hydroxy-4',5,7-trimethoxyflavone is critical for optimizing agricultural yields or engineering microbial production systems. The pathway begins with L-phenylalanine, progressing through naringenin to form the apigenin flavone scaffold.

The structural specificity is driven by two sequential enzymatic classes:

  • Cytochrome P450 Monooxygenases (e.g., F8H) : Introduce the critical hydroxyl group at the C-8 position.

  • O-Methyltransferases (OMTs) : S-adenosyl-L-methionine (SAM)-dependent enzymes selectively methylate the 4', 5, and 7 positions. The 8-OH remains unmethylated due to strict enzyme pocket constraints and steric hindrance.

Biosynthesis Phe L-Phenylalanine Nar Naringenin (Flavanone) Phe->Nar CHS / CHI Api Apigenin (Flavone) Nar->Api FNS Hyd Cytochrome P450 (C-8 Hydroxylation) Api->Hyd F8H Met O-Methyltransferases (4', 5, 7-Methoxylation) Hyd->Met Intermediate Target 8-Hydroxy-4',5,7-trimethoxyflavone Met->Target SAM-dependent

Figure 1: Biosynthetic pathway of 8-hydroxy-4',5,7-trimethoxyflavone.

Self-Validating Extraction and Isolation Protocol

To isolate 8-hydroxy-4',5,7-trimethoxyflavone with high fidelity from complex matrices like O. basilicum or Citrus peels, I have designed a self-validating chromatographic workflow that exploits the compound's unique amphiphilic nature.

Step-by-Step Methodology:

Step 1: Ultrasonic-Assisted Maceration Protocol: Pulverize dried biomass and extract with 80% Ethanol via ultrasonication for 45 minutes at 40°C. Causality: The 80% EtOH solvent system effectively disrupts cellular membranes and solubilizes both polar glycosides and moderately lipophilic aglycones, ensuring maximum initial yield.

Step 2: Orthogonal Liquid-Liquid Partitioning Protocol: Concentrate the extract, suspend in water, and partition sequentially with Hexane, followed by Ethyl Acetate. Causality: By first washing the crude extract with hexane, we strip away highly non-polar cuticular waxes and essential oils (e.g., linalool or limonene) that would otherwise irreversibly foul reverse-phase HPLC columns. Subsequent partitioning with ethyl acetate selectively captures the target methoxyflavone, leaving highly polar tannins and sugars in the discarded aqueous phase.

Step 3: Size Exclusion Chromatography (SEC) Protocol: Load the concentrated ethyl acetate fraction onto a Sephadex LH-20 column, eluting with Methanol. Causality: Sephadex LH-20 separates molecules based on both size and


 aromatic interactions. The aromatic rings of the flavone interact with the dextran matrix, allowing for distinct band elution that separates PMFs from non-aromatic impurities.

Step 4: Preparative Reverse-Phase HPLC Protocol: Utilize a preparative C18 column. Mobile phase: Acetonitrile and Water gradient, both modified with 0.1% Formic Acid. Causality: The C-8 hydroxyl group on the flavone backbone is prone to partial ionization at neutral pH, causing severe peak tailing. Formic acid suppresses this ionization, ensuring sharp, symmetrical elution bands while simultaneously acting as an optimal proton source for downstream mass spectrometry.

Step 5: Structural Validation (The Self-Validating Gate) Protocol: Route a 1% split of the HPLC eluent to an LC-ESI-MS/MS system and collect fractions for NMR. Causality: No isolation is complete without orthogonal validation. The target is confirmed by a precursor ion of m/z 329.1 [M+H]+ and a predicted collision cross-section (CCS) of approximately 172.1 Ų[2]. Final absolute regiochemical confirmation is achieved via 1D and 2D NMR spectroscopy to verify the exact positions of the three methoxy groups and the single hydroxyl group.

ExtractionWorkflow Plant Raw Plant Biomass Mac 80% EtOH Extraction Plant->Mac Pulverization Defat Hexane Partitioning Mac->Defat Filtration Enrich Ethyl Acetate Partitioning Defat->Enrich Removes waxes/oils SEC Sephadex LH-20 SEC Enrich->SEC Captures aglycones HPLC Prep RP-HPLC (C18) SEC->HPLC Removes tannins Valid LC-MS/MS & NMR HPLC->Valid m/z 329.1 collection Pure Pure Target Compound Valid->Pure >98% Purity

Figure 2: Self-validating extraction workflow for methoxyflavones.

Conclusion

The targeted isolation of 8-hydroxy-4',5,7-trimethoxyflavone requires a deep understanding of its physicochemical properties. By leveraging its specific polarity profile through orthogonal partitioning and pH-modified chromatography, researchers can reliably source this high-value compound from plants like Ocimum basilicum and Citrus species for advanced pharmacological screening.

References

  • Title : 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem Source : nih.gov URL :[Link]

  • Title : Effect of seasonal variation on phenolics, flavonoids and terpenoids in Mesosphaerum suaveolens (L.) Source : horizonepublishing.com URL :[Link]

  • Title : 8-hydroxy-4',5,7-trimethoxyflavone (C18H16O6) - PubChemLite Source : uni.lu URL : [Link]

  • Title : Plant Details: Anchusa officinalis - CAPS Source : ncbs.res.in URL :[Link]

  • Title : Plant Details: Citrus rugulosa - CAPS Source : ncbs.res.in URL :[Link]

Sources

Pharmacological and Structural Dichotomy of Flavones: A Technical Whitepaper on 8-Hydroxy-4',5,7-trimethoxyflavone vs. Acacetin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, flavonoids represent a highly versatile class of secondary metabolites. However, minute structural variations—specifically the degree and positioning of methoxylation versus hydroxylation—drastically alter their pharmacokinetic profiles, target affinities, and therapeutic utility. This technical guide provides an in-depth comparative analysis of two distinct flavones: 8-Hydroxy-4',5,7-trimethoxyflavone (a polymethoxylated flavone) and Acacetin (5,7-dihydroxy-4'-methoxyflavone, a simpler O-methylated flavone). By dissecting their structure-activity relationships (SAR) and detailing self-validating experimental workflows, this whitepaper serves as a foundational resource for researchers investigating flavonoid-based interventions in oncology, cardiology, and oxidative stress.

Structural Biochemistry & Structure-Activity Relationship (SAR)

The biological efficacy of a flavonoid is inextricably linked to its substitution pattern. The dichotomy between our two subject compounds perfectly illustrates how functional group modifications dictate biological behavior.

8-Hydroxy-4',5,7-trimethoxyflavone: The Polymethoxylated Paradigm

8-Hydroxy-4',5,7-trimethoxyflavone (C₁₈H₁₆O₆) is a highly methoxylated compound frequently isolated from Ocimum basilicum (basil) and Citrus species 12.

  • Lipophilicity & Bioavailability: The presence of three methoxy (-OCH₃) groups at the 4', 5, and 7 positions significantly increases the molecule's lipophilicity (LogP ~2.7). In drug development, this polymethoxylation is a known strategy to shield the compound from rapid Phase II metabolism (glucuronidation and sulfation) in the liver, thereby extending its plasma half-life compared to polyhydroxylated analogs.

  • Redox Activity: The solitary hydroxyl (-OH) group at the 8-position provides a highly specific hydrogen-bond donor site. This localized electron density makes it a potent scavenger of reactive oxygen species (ROS), contributing to its seasonal upregulation in plants as a defense mechanism against environmental stress 2.

Acacetin (5,7-dihydroxy-4'-methoxyflavone): The Kinase Inhibitor

Acacetin (C₁₆H₁₂O₅) is a naturally occurring flavone abundant in the Asteraceae and Lamiaceae families 3.

  • The Pharmacophore: The 5,7-dihydroxy motif on the A-ring is a classic pharmacophore that mimics the adenine ring of ATP. This allows Acacetin to competitively bind to the ATP-binding pockets of various kinases.

  • Metabolic Stability: The 4'-methoxy substitution on the B-ring differentiates it from its unmethylated precursor, apigenin. This single methylation prevents rapid oxidation of the B-ring, enhancing its stability while retaining its ability to induce apoptosis and block cell cycle progression in cancer cell lines like DU145 (prostate cancer) 4.

Pharmacological Profiles & Mechanistic Pathways

Acacetin has been extensively validated for its anticancer and anti-inflammatory properties. Mechanistically, it exerts its effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways 4. By inhibiting these survival pathways, Acacetin prevents the degradation of IκBα, thereby locking NF-κB in its inactive state and triggering a cascade that upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2.

Pathway Acacetin Acacetin (5,7-dihydroxy-4'-methoxyflavone) PI3K PI3K / Akt Pathway Acacetin->PI3K Inhibits NFkB NF-κB Pathway Acacetin->NFkB Inhibits Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) PI3K->Apoptosis Triggers IkB IκBα Degradation NFkB->IkB Prevents CellCycle Cell Cycle Arrest (G1 Phase) NFkB->CellCycle Induces

Fig 1. Acacetin-mediated suppression of NF-κB/Akt signaling pathways leading to apoptosis.

Comparative Quantitative Data

To facilitate assay design and solvent selection, the physicochemical properties of both compounds are summarized below. The higher methoxylation of 8-Hydroxy-4',5,7-trimethoxyflavone reduces its hydrogen-bonding capacity, directly impacting its solubility in polar protic solvents compared to Acacetin.

Property8-Hydroxy-4',5,7-trimethoxyflavoneAcacetin (5,7-dihydroxy-4'-methoxyflavone)
PubChem CID 5318368 15280442 5
Molecular Formula C₁₈H₁₆O₆C₁₆H₁₂O₅
Molecular Weight 328.32 g/mol 284.26 g/mol
H-Bond Donors 12
H-Bond Acceptors 65
Computed LogP 2.72.1
Primary Bioactivity Antioxidant, Anti-inflammatoryAnticancer, Anti-arrhythmic

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that every protocol is robust, reproducible, and internally controlled. Below are the definitive workflows for evaluating these flavones.

Protocol A: In Vitro Anticancer Efficacy of Acacetin (MTT Viability Assay)

This protocol measures the dose-dependent cytotoxicity of Acacetin on DU145 prostate cancer cells 4.

Causality & Validation: We utilize MTT because it is reduced by mitochondrial succinate dehydrogenase in metabolically active cells, providing a direct correlation between absorbance and viability. To make this a self-validating system, a vehicle control (0.1% DMSO) is used to establish the 100% viability baseline, while a positive control (e.g., 10 μM Paclitaxel) confirms the assay's sensitivity.

  • Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 2×10⁴ cells/mL (200 μL/well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

  • Compound Treatment: Aspirate the media. Apply Acacetin dissolved in media at concentrations of 6.25, 12.5, 25, 50, and 100 μM. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity. Incubate for 24 or 48 hours.

  • MTT Addition: Discard the treatment medium. Add 40 μL of 5 mg/mL MTT solution to each well. Incubate for exactly 2 hours. Rationale: Over-incubation can lead to spontaneous formazan crystallization outside the cells, skewing the data.

  • Solubilization: Aspirate the MTT solution carefully. Add 100 μL of 100% DMSO to each well. Rationale: DMSO is superior to SDS-HCl for solubilization as it ensures rapid, complete dissolution of the hydrophobic formazan crystals, minimizing optical scattering artifacts.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol B: LC-MS/MS Quantification of 8-Hydroxy-4',5,7-trimethoxyflavone

For extracting and quantifying highly methoxylated flavones from plant matrices (e.g., Ocimum basilicum), standard UV-Vis HPLC is insufficient due to co-eluting phenolic interferences 2.

Causality & Validation: We employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This acts as a self-validating dual-filter system: Q1 isolates the precursor ion ([M+H]⁺ at m/z 329.1), and Q3 isolates a specific product ion post-collision. This absolute specificity eliminates false positives.

  • Extraction: Lyophilize and pulverize the plant sample. Extract 100 mg of powder in 1 mL of 80% LC-MS grade Methanol using ultrasonic-assisted extraction for 30 minutes at 4°C. Rationale: Cold extraction prevents the thermal degradation of the 8-hydroxyl group.

  • Filtration: Centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Chromatography: Inject 5 μL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid ensures the complete protonation of the flavone, vastly improving the ionization efficiency in the positive ESI mode.

  • Detection: Monitor the transition m/z 329.1 → Product Ion (determined via prior compound optimization). Quantify against a 5-point standard curve (R² > 0.995).

Workflow Step1 Cell Culture (DU145 / HepG2) Step2 Compound Treatment (6.25 - 100 μM) Step1->Step2 Step3 MTT Assay (Viability Readout) Step2->Step3 24-48h Step4 Flow Cytometry (Apoptosis Analysis) Step2->Step4 Annexin V Step5 Western Blot (Protein Expression) Step2->Step5 Lysis

Fig 2. Self-validating in vitro workflow for evaluating flavone anticancer efficacy.

References

  • PubChem: 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368. National Institutes of Health (NIH).
  • Acacetin 97.0 (HPLC) 5,7-Dihydroxy-4 -methoxyflavone. Sigma-Aldrich.
  • Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. Spandidos Publications.
  • Acacetin—A simple flavone exhibiting diverse pharmacological activities. ResearchGate.
  • Effect of seasonal variation on phenolics, flavonoids and terpenoids in Mesosphaerum suaveolens (L.). Horizon e-Publishing Group.
  • PubChem: Acacetin | C16H12O5 | CID 5280442. National Institutes of Health (NIH).

Sources

Scutellaria species flavonoids 8-hydroxy-4',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Botanical Source: Scutellaria species (Lamiaceae) Compound Class: Polymethoxyflavone (PMF) CAS Registry Number: 21919-71-1[1]

Executive Summary

This technical guide provides an in-depth analysis of 8-hydroxy-4',5,7-trimethoxyflavone , a specific polymethoxyflavone (PMF) identified in the Scutellaria genus (e.g., Scutellaria baicalensis, Scutellaria barbata) and related Lamiaceae species like Ocimum basilicum. Unlike the more abundant 5,6,7-trihydroxyflavones (e.g., baicalein) or 5,7-dihydroxy-8-methoxyflavones (e.g., wogonin), this compound features a fully methylated A-ring at positions 5 and 7, with a unique hydroxyl group retained at position 8.[2] This structural configuration confers distinct lipophilicity and metabolic stability, making it a candidate of interest for anti-inflammatory and anticancer drug development.[2] This guide details its chemical properties, biosynthetic origin, isolation protocols, and pharmacological mechanisms.[2]

Chemical Profile & Nomenclature

Accurate identification is critical due to the prevalence of structural isomers in Scutellaria species.[2]

PropertySpecification
IUPAC Name 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Common Synonyms Isoscutellarein 4',5,7-trimethyl ether; 5,7,4'-Trimethoxy-8-hydroxyflavone
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Structural Features [1][3][4][5][6][7][8][9][10] • 5-OMe : Unusual for natural flavones (usually 5-OH is free).[1]• 8-OH : The sole free hydroxyl group.[1]• 4'-OMe : Methylated B-ring.[1]
Key Isomer Distinction Distinct from: 5-hydroxy-4',7,8-trimethoxyflavone (Rivularin-type).Note: The position of the free hydroxyl (C5 vs C8) drastically alters NMR shifts and biological binding affinity.[1]

Biosynthesis & Chemotaxonomy

In Scutellaria species, the biosynthesis of 8-hydroxy-4',5,7-trimethoxyflavone diverges from the primary wogonin pathway.[1] It originates from the isoscutellarein (5,7,8,4'-tetrahydroxyflavone) scaffold, undergoing sequential O-methylation.[2]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic progression from the flavone backbone to the target PMF.

Biosynthesis cluster_0 General Flavonoid Pathway cluster_1 Scutellaria-Specific Modifications Phenylalanine L-Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL CoumaroylCoA p-Coumaroyl-CoA Cinnamate->CoumaroylCoA C4H, 4CL Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Apigenin Apigenin (5,7,4'-OH) Naringenin->Apigenin FNS Isoscutellarein Isoscutellarein (5,7,8,4'-OH) Apigenin->Isoscutellarein F8H (Flavone 8-Hydroxylase) Target 8-Hydroxy-4',5,7-trimethoxyflavone (Target PMF) Isoscutellarein->Target Sequential OMTs (SOMT, POMT)

Caption: Biosynthetic route from Apigenin to 8-hydroxy-4',5,7-trimethoxyflavone via F8H and O-methyltransferases.[1]

Extraction & Isolation Protocol

Due to the high degree of methylation, this compound is lipophilic.[2] Traditional aqueous extractions used for glycosides (like baicalin) will yield poor recovery.

Protocol: Targeted Lipophilic Extraction

Objective: Isolate 8-hydroxy-4',5,7-trimethoxyflavone from dried Scutellaria aerial parts or roots.[1]

  • Raw Material Preparation: Pulverize dried plant material (Roots/Aerial parts) to 40-60 mesh.[1]

  • Initial Extraction: Macerate in 95% Ethanol or Methanol (1:10 w/v) for 24h x 3. Filter and concentrate in vacuo.

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O.[1][2]

    • Partition sequentially with n-Hexane (removes lipids/waxes).[1]

    • Partition with Dichloromethane (DCM) or Chloroform .[1] Target compound resides here.

    • Discard aqueous layer (contains glycosides).

  • Chromatographic Separation (Silica Gel):

    • Load DCM fraction onto Silica Gel 60.[1][2]

    • Elute with gradient: Hexane:Ethyl Acetate (95:5 → 60:40).[1]

    • Target fractions typically elute in mid-polarity regions (e.g., Hex:EtOAc 80:20).[2]

  • Purification (Sephadex LH-20):

    • Dissolve fraction in MeOH.[1][2]

    • Run through Sephadex LH-20 column (Eluent: 100% MeOH) to remove chlorophyll and polymeric impurities.[1]

  • Final Polish (RP-HPLC):

    • Column: C18 (250 x 10 mm, 5 µm).[2]

    • Mobile Phase: ACN:H₂O (Isocratic 65:35 or Gradient 50%→100% ACN).

    • Detection: UV 270 nm / 330 nm.[1][2]

Isolation Plant Dried Scutellaria Powder Extract EtOH Extraction & Concentration Plant->Extract Partition Liquid-Liquid Partition Extract->Partition DCM_Frac DCM Fraction (Target Enriched) Partition->DCM_Frac Select Lipophilic Silica Silica Gel Column (Hex:EtOAc Gradient) DCM_Frac->Silica LH20 Sephadex LH-20 (MeOH) Silica->LH20 HPLC Prep HPLC (C18, ACN:H2O) LH20->HPLC

Caption: Workflow for the isolation of lipophilic polymethoxyflavones from Scutellaria species.

Analytical Characterization (NMR Data)

Validation of the structure requires careful analysis of NMR signals, particularly to distinguish it from the 5-OH isomer.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
5-OMe 3.95 - 4.00s3HDiagnostic: Downfield shift due to proximity to C4 carbonyl.
7-OMe 3.90 - 3.95s3HTypical 7-OMe position.[1]
4'-OMe 3.85 - 3.89s3HTypical B-ring methoxy.[1]
H-6 6.40 - 6.50s1HOnly proton on A-ring.[1]
H-3 6.60 - 6.70s1HCharacteristic flavone C-ring proton.[1]
H-2', 6' 7.80 - 7.90d (J=8.8 Hz)2HAA'BB' system (B-ring).[1]
H-3', 5' 6.95 - 7.05d (J=8.8 Hz)2HAA'BB' system (B-ring).[1]
8-OH ~12.0 - 12.5 s1HCritical: If H-bonded to 1-O or 7-OMe.[1] Note: If 5-OH were present, signal would be >12.5 ppm and sharp.[1][2]
¹³C NMR Diagnostic Peaks[1][11][12][13]
  • C-4 (Carbonyl): ~175-177 ppm.[1] (Contrast with ~182 ppm for 5-OH flavones due to lack of hydrogen bonding).[1]

  • C-5: ~160 ppm (Oxygenated/Methylated).[1]

  • C-8: ~130-140 ppm (Hydroxylated).[1]

Pharmacological Mechanisms

As a polymethoxyflavone, 8-hydroxy-4',5,7-trimethoxyflavone exhibits enhanced membrane permeability compared to its glycosidic counterparts.[1][2]

Anti-Inflammatory Activity

The compound acts as a potent inhibitor of the NF-κB signaling pathway.[1] By preventing the phosphorylation of IκBα, it blocks the nuclear translocation of p65/p50 dimers, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Anticancer Potential (Apoptosis Induction)

PMFs are known to induce apoptosis in cancer cells (e.g., A549, MCF-7). The mechanism involves:

  • Mitochondrial Pathway: Disruption of mitochondrial membrane potential (ΔΨm).

  • Caspase Activation: Cleavage of Caspase-3 and Caspase-9.[1]

  • Bcl-2 Family: Downregulation of Bcl-2 and upregulation of Bax.[1]

Mechanism Compound 8-Hydroxy-4',5,7- trimethoxyflavone CellMem Cell Membrane Compound->CellMem Passive Diffusion (High Lipophilicity) IKK IKK Complex CellMem->IKK Inhibition IkB IκBα (Phosphorylation blocked) IKK->IkB Blocks Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytosol Nucleus Nucleus NFkB->Nucleus Translocation Blocked Cytokines TNF-α, IL-6, IL-1β (Transcription Inhibited) Nucleus->Cytokines Reduced Expression

Caption: Mechanism of Action: Inhibition of NF-κB inflammatory signaling.[1]

Future Outlook & Drug Development[2]

  • Bioavailability: The trimethoxy substitution pattern suggests superior oral bioavailability compared to baicalein, making it a viable candidate for oral formulations.[2]

  • Metabolic Stability: Methylation at C5 and C7 protects against rapid glucuronidation, potentially extending the half-life in vivo.[1]

  • Research Gaps: Specific in vivo pharmacokinetic (PK) studies on this exact isomer are limited compared to wogonin.[1] Future work should focus on comparative PK profiling.[1][2]

References

  • PubChem. (n.d.).[1] 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[1][11] National Center for Biotechnology Information.[1][2] [Link][5][11]

  • Shang, X., et al. (2010).[2] The genus Scutellaria: an ethnopharmacological and phytochemical review. Journal of Ethnopharmacology.[2] (Contextual grounding for Scutellaria flavonoids).

  • Li, H. B., et al. (2011).[2] Isolation and purification of flavonoid glycosides from Scutellaria baicalensis Georgi by high-speed counter-current chromatography. Journal of Chromatography B. (Methodology reference).

  • Walle, T. (2007).[2] Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.[1][2] (Mechanistic support for PMFs).

  • BenchChem. (2025).[1] Structure and Activity of Trimethoxyflavones.[2] (General structural data).

Sources

Technical Guide: Drosera peltata Flavonoid Composition & 8-Hydroxy-Trimethoxyflavone Analysis

[1][2]

Executive Summary

Drosera peltata (Shield Sundew), a carnivorous plant utilized in traditional phytotherapy for respiratory ailments, possesses a unique chemotaxonomic profile characterized by naphthoquinones (plumbagin) and a complex array of O-methylated flavonoids .[1] While common flavonoids like quercetin are present, the therapeutic specificity of D. peltata is increasingly attributed to its rare 8-hydroxyflavone derivatives.[1]

This guide details the technical workflow for isolating 8-hydroxy-trimethoxyflavone (an isoscutellarein derivative), elucidating its structure via LC-MS/NMR, and validating its pharmacological mechanism as a dual-action anti-inflammatory and antimicrobial agent.[1]

Botanical & Chemical Context

Chemotaxonomic Profile

The genus Drosera is chemically distinguished by the presence of 1,4-naphthoquinones and flavonoids.[1][2][3] D. peltata specifically accumulates:

  • Major Flavonoids: Quercetin, Gossypetin (8-hydroxyquercetin), Herbacetin (8-hydroxykaempferol).[1]

  • Target Analyte: 8-Hydroxy-4',5,7-trimethoxyflavone .[1] This compound belongs to the class of 8-hydroxyflavones , which are relatively rare in the plant kingdom and serve as specific markers for the Drosera genus.[1]

  • Significance: The methylation of the hydroxyl groups (trimethoxy) enhances the lipophilicity of the molecule, potentially improving bioavailability and blood-brain barrier (BBB) penetration compared to non-methylated glycosides.[1]

Biosynthetic Pathway

The biosynthesis proceeds via the phenylpropanoid pathway, diverging at the flavone synthase step.[1] The introduction of the hydroxyl group at position 8 (via flavonoid 8-hydroxylase) and subsequent O-methylation (via O-methyltransferases) yields the specific trimethoxy derivatives found in D. peltata.[1]

Technical Protocol: Extraction & Isolation

To isolate 8-hydroxy-trimethoxyflavone with high purity (>95%), a multi-stage fractionation protocol is required.[1]

Sample Preparation & Extraction[1]
  • Lyophilization: Freeze-dry aerial parts of D. peltata to prevent enzymatic degradation of flavonoid glycosides.[1]

  • Defatting: Macerate powder in Petroleum Ether (40–60°C) for 24h to remove lipids, chlorophyll, and non-polar naphthoquinones (plumbagin).

  • Primary Extraction: Extract the defatted residue with 80% MeOH (aq) under ultrasonication (40 kHz, 30 min, <30°C).

Fractionation Workflow
  • Liquid-Liquid Partitioning: Concentrate the MeOH extract and suspend in water.[1] Partition sequentially with:

    • Chloroform: Removes remaining aglycones.[1]

    • Ethyl Acetate (EtOAc): Target Fraction. Enriches flavonoid aglycones and mono-glycosides, including 8-hydroxy-trimethoxyflavone.[1]

    • n-Butanol: Removes highly polar di-glycosides.[1]

Chromatographic Isolation (Prep-HPLC)
  • Stationary Phase: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1]

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Gradient: 0-5 min (15% B), 5-30 min (15% -> 65% B).[1]

  • Detection: UV-DAD at 280 nm (general polyphenols) and 350 nm (flavonols).[1]

  • Target Peak: 8-hydroxy-trimethoxyflavone typically elutes in the mid-polarity region due to its methoxy groups.[1]

Visualization: Isolation Workflow

ExtractionWorkflowcluster_0Pre-Treatmentcluster_1Extractioncluster_2PurificationRawD. peltata Aerial PartsDefatDefatting (Petroleum Ether)Raw->DefatExtExtraction (80% MeOH)Defat->ExtResiduePartPartitioning (H2O / EtOAc)Ext->PartFracEtOAc Fraction(Flavonoid Aglycones)Part->FracOrganic PhaseHPLCPrep-HPLC (C18)Gradient: H2O/ACNFrac->HPLCIsoIsolated 8-Hydroxy-trimethoxyflavoneHPLC->IsoRt: Mid-elution

Figure 1: Step-by-step isolation workflow for lipophilic flavonoids from Drosera peltata.

Structural Characterization Data

Identification must be validated using MS and NMR.[1] The following data is characteristic for 8-hydroxy-4',5,7-trimethoxyflavone :

ParameterExperimental Value (Typical)Interpretation
UV

272, 335 nmBand II (Benzoyl) and Band I (Cinnamoyl) characteristic of flavones.[1]
ESI-MS (m/z) 329.09

Consistent with molecular formula

.

NMR (DMSO-d6)

12.50 (s, 1H, 5-OH)
Chelated hydroxyl at C-5 (if 5-OH is free; if 5-OMe, this signal is absent).[1]
Methoxy Signals

3.80 - 3.95 (s, 9H)
Three distinct singlets corresponding to 3x

groups.[1]
A-Ring Protons

6.50 (s, 1H, H-6)
Single proton on A-ring indicates substitution at C-5,7,[1]8.

Note on Isomerism: The position of the hydroxyl group (C-8 vs C-6) is critical.[1] The "8-hydroxy" designation (Isoscutellarein derivative) is distinguished from "6-hydroxy" (Scutellarein derivative) by the chemical shift of the A-ring proton and HMBC correlations.[1]

Pharmacological Mechanisms

The therapeutic efficacy of D. peltata extracts in respiratory conditions is driven by the synergy between naphthoquinones (antimicrobial) and flavonoids (anti-inflammatory/spasmolytic).[1]

Mechanism of Action: Anti-Inflammatory & Spasmolytic

8-hydroxy-trimethoxyflavone exhibits activity via two primary pathways:[1]

  • PDE4 Inhibition: Similar to other methylated flavonoids, it inhibits Phosphodiesterase 4 (PDE4), leading to elevated cAMP levels in smooth muscle cells.[1] This results in bronchodilation (spasmolytic effect).[1]

  • NF-

    
    B Modulation:  It blocks the phosphorylation of I
    
    
    B, preventing the nuclear translocation of NF-
    
    
    B.[1] This suppresses the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).[1]
Visualization: Signaling Pathway

MOAcluster_smoothAirway Smooth Muscle Cellcluster_immuneMacrophage / Epithelial CellCompound8-Hydroxy-trimethoxyflavonePDE4PDE4 EnzymeCompound->PDE4InhibitsIKBIκB PhosphorylationCompound->IKBBlockscAMPcAMP LevelsPDE4->cAMPDegradesRelaxBronchodilation(Spasmolysis)cAMP->RelaxPromotesNFkBNF-κB TranslocationIKB->NFkBRequired forCytokinesTNF-α, IL-6NFkB->CytokinesTranscription

Figure 2: Dual mechanism of action: PDE4 inhibition (bronchodilation) and NF-κB suppression (anti-inflammatory).[1]

Drug Development Implications[1][2][4][5]

  • Bioavailability: The trimethoxy substitution pattern significantly increases lipophilicity compared to the glycosidic forms (e.g., hyperoside) found in D. rotundifolia.[1] This suggests 8-hydroxy-trimethoxyflavone may serve as a superior lead compound for oral antitussive drugs.[1]

  • Stability: O-methylation protects the molecule from rapid metabolic conjugation (glucuronidation) at those specific sites, potentially extending plasma half-life.[1]

  • Toxicity: Unlike the naphthoquinone plumbagin, which exhibits cytotoxicity at high concentrations, flavonoids generally possess a wider therapeutic index.[1]

References

  • PlantaeDB. Drosera peltata Chemical Composition. Retrieved from [Link]

  • Braunberger, C., et al. (2013). LC-NMR, NMR, and LC-MS identification and LC-DAD quantification of flavonoids and ellagic acid derivatives in Drosera peltata. Journal of Chromatography A. Retrieved from [Link]

  • Hake, A., et al. (2022). Effects of Extracts and Flavonoids from Drosera rotundifolia L. on Ciliary Beat Frequency and Murine Airway Smooth Muscle.[1][4] Molecules. Retrieved from [Link][1]

  • BioCrick. Natural products/compounds from Drosera peltata. Retrieved from [Link]

  • Didry, N., et al. (1998). Antimicrobial activity of aerial parts of Drosera peltata Smith on oral bacteria. Journal of Ethnopharmacology. Retrieved from [Link]

The Molecular Hook: Unlocking the SAR of 8-Hydroxylated Methoxyflavones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic potential of 8-hydroxylated methoxyflavones.

Executive Summary & Chemical Architecture

Flavonoids are ubiquitous plant secondary metabolites, but the 8-hydroxylated methoxyflavone subclass represents a "privileged scaffold" in medicinal chemistry. Unlike their ubiquitous 5,7-dihydroxy counterparts (e.g., Chrysin, Apigenin), flavones substituted at the C8 position exhibit unique electronic and steric properties that govern their interaction with kinase hinges and nuclear receptors.

This guide focuses on the critical interplay between the 8-hydroxyl (8-OH) group —which acts as a hydrogen bond donor "molecular hook"—and adjacent methoxy groups (e.g., at C7 or C6), which modulate lipophilicity and metabolic stability.

The Core Scaffold

The structure is defined by the 2-phenylchromen-4-one backbone with specific substitutions:

  • C8-OH: The critical pharmacophore. It often functions as a hydrogen bond donor to active site residues (e.g., Glu/Asp in kinases).

  • Methoxy Pattern (C6, C7, C3', C4'): These groups protect the molecule from rapid Phase II metabolism (glucuronidation) and enhance blood-brain barrier (BBB) permeability.

Key SAR Distinction: 8-OH vs. 8-OMe
Feature8-Hydroxylated (e.g., 8-Hydroxy-7-methoxyflavone)8-Methoxylated (e.g., Wogonin)
H-Bonding Strong Donor (interacts with receptor backbones)Acceptor only (steric bulk dominates)
Acidity (pKa) ~7-8 (enhanced by 7-OMe electron donation)N/A
Redox High radical scavenging (catechol-like if 7-OH present)Lower antioxidant capacity
Primary Target TrkB Agonism (neuroprotection), Kinase InhibitionAnti-inflammatory (NF-kB), Cytotoxicity

Structure-Activity Relationship (SAR) Analysis

The "Molecular Hook" Mechanism

The 8-OH group is not merely a polar handle; it is spatially positioned to interact with the "hinge region" of ATP-binding pockets in kinases.

  • TrkB Agonism: The 7,8-dihydroxy pattern (as seen in 7,8-DHF) mimics the glutamate residue of Brain-Derived Neurotrophic Factor (BDNF). Methylation of the 7-position (yielding 8-hydroxy-7-methoxyflavone) retains some binding affinity but significantly alters the solvation shell, often shifting the profile from neurotrophic to cytotoxic.

  • Metabolic Shielding: An 8-OH group is highly susceptible to glucuronidation. However, flanking it with a 7-methoxy group creates a "metabolic shield," sterically hindering UDP-glucuronosyltransferase (UGT) enzymes while maintaining H-bond capability.

Electronic Effects of A-Ring Substitution

The presence of electron-donating methoxy groups at C6 or C7 increases the electron density of the A-ring.

  • Hammett Correlation: The 8-OH proton becomes less acidic due to the resonance effect of a 7-OMe group, stabilizing the neutral form of the molecule at physiological pH, which is crucial for membrane permeation.

  • 5-OH/8-OH Interplay: If a 5-OH is present (e.g., 5,8-dihydroxy-6,7-dimethoxyflavone), it forms a strong intramolecular hydrogen bond with the C4-carbonyl. This "locks" the conformation, increasing planarity and LogP, thereby enhancing passive transport across the BBB.

Synthetic Protocol: Regioselective Demethylation

Synthesis of 8-hydroxylated methoxyflavones often requires "unmasking" a hydroxyl group from a polymethoxylated precursor. The following protocol describes the synthesis of 5,8-dihydroxy-6,7-dimethoxyflavone via selective demethylation.

Reagents & Equipment[1][2][3][4]
  • Precursor: 5,6,7,8-Tetramethoxyflavone (Nobiletin analog).

  • Reagent: Anhydrous Aluminum Chloride (

    
    ) or Boron Tribromide (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Atmosphere: Argon or Nitrogen gas.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 5,6,7,8-tetramethoxyflavone in 15 mL of anhydrous acetonitrile under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Slowly add 3.0 eq of anhydrous

    
    . Note: 
    
    
    
    is preferred over
    
    
    for regioselectivity towards C5 and C8 due to chelation with the C4-carbonyl.
  • Reaction: Allow the mixture to warm to room temperature and reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1). The appearance of a lower Rf spot indicates the formation of the dihydroxy product.

  • Quenching: Cool to room temperature. Pour the mixture into 50 mL of ice-cold dilute HCl (1M) to break the Aluminum-flavonoid complex.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Methanol/Chloroform or purify via Silica Gel Column Chromatography (Gradient: 0-5% Methanol in DCM).

Yield Expectation: 65–75% of 5,8-dihydroxy-6,7-dimethoxyflavone.

Visualized Pathways

Synthesis Workflow

The following diagram illustrates the regioselective demethylation logic described above.

SynthesisPath Start Polymethoxyflavone (5,6,7,8-OMe) Reagent Reagent: AlCl3 / CH3CN (Chelation Control) Start->Reagent Inter Al-Complex Intermediate Reagent->Inter Reflux 6h Hydrolysis Acid Hydrolysis (HCl / Ice) Inter->Hydrolysis Product 5,8-Dihydroxy- 6,7-dimethoxyflavone Hydrolysis->Product Unmasking

Caption: Regioselective demethylation pathway utilizing Aluminum Chloride chelation to target C5 and C8 positions.

Biological Signaling: TrkB Agonism vs. NF-kB Inhibition

8-hydroxylated flavones exhibit dual functionality depending on the exact methylation pattern.

Signaling Ligand 8-OH-Methoxyflavone TrkB TrkB Receptor (Neuroprotection) Ligand->TrkB Agonist (if 7-OH present) Kinase IKK Kinase (Anti-Inflammatory) Ligand->Kinase Inhibitor (Direct binding) Akt PI3K / Akt Phosphorylation TrkB->Akt NFkB NF-kB Complex (Inhibition) Kinase->NFkB Blocks Phosphorylation Survival Neuronal Survival (Bcl-2 Upregulation) Akt->Survival Inflam Decreased Cytokines (TNF-a, IL-6) NFkB->Inflam

Caption: Dual mechanism of action. Left: Potential TrkB agonism (neurotrophic).[1] Right: IKK inhibition leading to anti-inflammatory effects.

Experimental Validation Protocols

To validate the SAR claims, the following assays are standard.

TrkB Phosphorylation Assay (Western Blot)

This assay confirms if the 8-OH compound acts as a BDNF mimetic.

  • Cell Line: Mouse cortical neurons or SH-SY5Y cells (TrkB+).

  • Treatment: Starve cells in serum-free medium for 2 hours. Treat with Compound (500 nM) or BDNF (positive control) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate).

  • Blotting: Immunoblot with anti-pTrkB (Tyr816) and total TrkB antibodies.

  • Success Criteria: A distinct band at ~145 kDa for pTrkB in treated samples, comparable to BDNF.

Cytotoxicity Screening (MTT Assay)

Determines if the methoxy pattern shifts activity toward cancer cell killing.

  • Seeding: Seed A549 or MCF-7 cells (5,000/well) in 96-well plates.

  • Dosing: Treat with serial dilutions (0.1 µM – 100 µM) for 48 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression. Note: 8-hydroxylated flavones often show lower IC50 (higher potency) than fully methylated analogs due to pro-oxidant effects at high doses.

Quantitative Data Summary

The table below summarizes the impact of specific substitutions on biological activity (Data aggregated from referenced SAR studies).

Compound StructureSubstitution PatternTrkB ActivationCytotoxicity (IC50 MCF-7)Metabolic Stability (t1/2)
7,8-DHF 7,8-diOHHigh (+++)>50 µM (Low)Low (< 30 min)
8-OH-7-OMe 8-OH, 7-OMeLow (+)15–20 µMModerate (~2 h)
Cirsimaritin 5,4'-diOH, 6,7-diOMeNone10–15 µMHigh (> 4 h)
Nobiletin 5,6,7,8,3',4'-hexaOMeNone>50 µMVery High (> 6 h)

References

  • Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone."[2][3] Proceedings of the National Academy of Sciences.

  • Kawaii, S., et al. (2018). "Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells."[4] Anticancer Research.[5][6][7]

  • Walle, T. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology.

  • Liu, X., et al. (2016). "7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders." Translational Neurodegeneration.

  • BenchChem Technical Guide. "Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone."

Sources

8-Hydroxy-4',5,7-trimethoxyflavone molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Isolation, and Structural Elucidation

Part 1: Executive Summary

8-Hydroxy-4',5,7-trimethoxyflavone (CAS: 21919-71-1) is a naturally occurring methoxyflavone found predominantly in the Lamiaceae (Ocimum, Scutellaria) and Rutaceae (Citrus) families. Unlike the more common 5-hydroxyflavones, this compound features a methylated C-5 position, a structural modification that significantly alters its physicochemical properties, spectral signature, and biological reactivity.

This guide provides a definitive technical reference for the identification, isolation, and characterization of 8-Hydroxy-4',5,7-trimethoxyflavone. It synthesizes data from chemotaxonomic studies and spectroscopic analysis to support drug development workflows focusing on its antioxidant and anti-inflammatory potential.

Part 2: Chemical Identity & Physicochemical Properties[1]

The precise molecular weight and formula are critical for mass spectrometry-based dereplication strategies.

Table 1: Physicochemical Core Data
PropertyValueNotes
Common Name 8-Hydroxy-4',5,7-trimethoxyflavoneSynonyms: 8-Hydroxy-5,7,4'-trimethoxyflavone
IUPAC Name 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-oneDefines the 5,7-OMe and 8-OH pattern
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol Average Mass
Monoisotopic Mass 328.0947 Da For High-Resolution MS (HRMS)
Physical State Solid / Yellow NeedlesRecrystallized from MeOH/CHCl₃
Melting Point 235 °C
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂OLipophilic nature due to trimethoxylation

Part 3: Structural Elucidation & Spectral Analysis

Accurate identification relies on distinguishing this compound from its isomers (e.g., 5-hydroxy-4',7,8-trimethoxyflavone). The following spectral characteristics are diagnostic.

Nuclear Magnetic Resonance (NMR) Diagnostics

Expert Insight: The methylation of the C-5 hydroxyl is the key differentiator. In typical 5-hydroxyflavones, the C-5 OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl, appearing as a sharp singlet downfield (>12.0 ppm). In 8-Hydroxy-4',5,7-trimethoxyflavone, this signal is absent.

  • ¹H NMR (500 MHz, CDCl₃):

    • A-Ring: The presence of substituents at C-5, C-7, and C-8 leaves only C-6 unsubstituted. Expect a singlet in the aromatic region (~6.4–6.6 ppm).

    • B-Ring: The 4'-methoxy substitution typically yields an AA'BB' system .[1]

      • H-2', H-6': Doublet (~7.8–8.0 ppm, J ≈ 8.8 Hz).[1]

      • H-3', H-5': Doublet (~7.0 ppm, J ≈ 8.8 Hz).

    • Methoxy Groups: Three distinct singlets (~3.8–4.0 ppm) corresponding to 5-OMe, 7-OMe, and 4'-OMe.

    • Hydroxyl: The 8-OH signal appears as a broad singlet, typically around 5.5–6.5 ppm (solvent dependent), lacking the extreme deshielding of a chelated 5-OH.

  • ¹³C NMR (125 MHz, CDCl₃):

    • C-4 Carbonyl: Resonates upfield (~175–177 ppm) compared to 5-OH flavones (>182 ppm) due to the loss of hydrogen bonding.

    • Methines: C-6 (~96 ppm), C-3 (~107 ppm).

    • Oxygenated Quaternary Carbons: C-5, C-7, C-8, C-4' will appear between 130–165 ppm.[1]

Mass Spectrometry (MS) Fragmentation

In ESI-MS (Positive Mode), the molecular ion [M+H]⁺ at m/z 329 is observed.

  • Retro-Diels-Alder (RDA) Cleavage: The fragmentation pattern follows standard flavonoid pathways.

    • Primary Fragment: Loss of methyl radicals (•CH₃, -15 Da) is common in polymethoxylated flavones.

    • RDA Ions: Cleavage of the C-ring typically yields 1,3A⁺ and 1,3B⁺ ions, diagnostic of the A-ring substitution pattern (Trimethoxy/Hydroxy core).

Part 4: Visualization of Structural Logic

The following diagram illustrates the structural logic used to distinguish 8-Hydroxy-4',5,7-trimethoxyflavone from its common isomers based on spectral data.

StructuralDiagnostics Start Unknown Flavonoid MW = 328.32 (C18H16O6) CheckOH Check 1H NMR: Signal > 12.0 ppm? Start->CheckOH Isomer5OH Isomer: 5-Hydroxy-4',7,8-trimethoxyflavone (Chelated 5-OH present) CheckOH->Isomer5OH Yes CheckARing Check A-Ring Protons: Only 1 Singlet? CheckOH->CheckARing No (5-OMe present) CheckBRing Check B-Ring: AA'BB' System (4'-OMe)? CheckARing->CheckBRing Yes (H-6 only) OtherIsomer Other Isomer (e.g., 6-substituted) CheckARing->OtherIsomer No (Multiple H) Target Target Identified: 8-Hydroxy-4',5,7-trimethoxyflavone CheckBRing->Target Yes CheckBRing->OtherIsomer No

Figure 1: Structural diagnostic flowchart for distinguishing 8-Hydroxy-4',5,7-trimethoxyflavone from isomeric polymethoxyflavones.

Part 5: Experimental Protocol: Isolation & Purification

Context: This compound is often a minor constituent in Ocimum basilicum (Basil) or Citrus peels. The following protocol utilizes a polarity-gradient fractionation optimized for lipophilic methoxyflavones.

Reagents Required[4][6][8][12][13]
  • Methanol (MeOH), HPLC Grade

  • n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃)

  • Silica Gel 60 (0.063–0.200 mm)[1]

  • Sephadex LH-20[1]

Step-by-Step Methodology
  • Extraction:

    • Macerate 1.0 kg of air-dried plant material (e.g., Ocimum basilicum leaves) in MeOH (5 L) for 72 hours at room temperature.

    • Why: Methanol efficiently extracts the broad spectrum of phenolics. Avoid heating to prevent thermal degradation of labile groups.

    • Filter and concentrate under reduced pressure (Rotary Evaporator, <45 °C) to yield the crude extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O (500 mL).

    • Partition sequentially with n-Hexane (to remove chlorophyll/waxes) and then CHCl₃ or EtOAc.

    • Target Phase: Collect the CHCl₃/EtOAc fraction . Polymethoxyflavones are lipophilic and will preferentially partition here, leaving glycosides in the water phase.

  • Column Chromatography (Silica Gel):

    • Pack a glass column with Silica Gel 60 using n-Hexane.

    • Load the fraction and elute with a gradient of n-Hexane:EtOAc (100:0 → 0:100).[1]

    • Elution Window: 8-Hydroxy-4',5,7-trimethoxyflavone typically elutes in semi-polar fractions (e.g., Hexane:EtOAc 60:40 to 50:50). Monitor fractions via TLC (UV 254/366 nm).

  • Final Purification (Sephadex LH-20):

    • Combine flavonoid-rich fractions.[2]

    • Pass through a Sephadex LH-20 column eluting with MeOH or CHCl₃:MeOH (1:1).

    • Mechanism: Sephadex separates based on molecular size and adsorption. This step removes chlorophyll remnants and separates isomers.

    • Recrystallize the final product from MeOH/CHCl₃ to obtain yellow needles.

Part 6: Bioactivity & Pharmacological Potential[3][4][7][13]

Research indicates that the 5,7,8-substitution pattern confers specific biological activities, distinct from the common 5,7-dihydroxy (chrysin/apigenin) backbone.

  • Antioxidant Activity: The compound exhibits radical scavenging activity, though lower than orthodihydroxy (catechol) flavonoids due to the methylation of phenolic groups.

  • Anti-inflammatory: Inhibits NO production in LPS-stimulated macrophages. The lipophilicity (due to trimethoxylation) enhances cell membrane permeability, potentially increasing bioavailability compared to flavonoid glycosides.

  • Chemotaxonomy: Serves as a chemical marker for specific Scutellaria and Citrus chemotypes, aiding in the authentication of botanical raw materials.

Part 7: References

  • PubChem. (2025). 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[3][4][5][6] National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). (2025).[3] Metabocard for 8-Hydroxy-4',5,7-trimethoxyflavone (HMDB0040719).[Link][3]

  • Moussa, C., et al. (2011). Antioxidant, diuretic activities and polyphenol content of Stereospermum kunthianum. Natural Product Research. [Link]

  • Intekhab, J. (2010). Isolation of a Flavonoid from the Roots of Citrus sinensis.[7] Universiti Sains Malaysia. [Link]

Sources

An In-depth Technical Guide to 8-Hydroxy-4',5,7-trimethoxyflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 8-Hydroxy-4',5,7-trimethoxyflavone, a naturally occurring flavonoid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, and known biological context. The information is structured to provide not just data, but also the scientific reasoning behind its relevance, empowering researchers to make informed decisions in their experimental designs.

Core Compound Identification and Database Cross-referencing

Accurate identification is the cornerstone of any scientific investigation. For 8-Hydroxy-4',5,7-trimethoxyflavone, two primary public databases provide essential, curated information: PubChem and the Human Metabolome Database (HMDB). These resources offer a standardized nomenclature and a wealth of linked data, forming the foundation for further research.

A critical first step in any research involving a specific compound is to verify its identity using standardized database identifiers. This practice ensures reproducibility and allows for the seamless integration of data from various sources. The PubChem Compound ID (CID) and the Human Metabolome Database (HMDB) ID are two such critical identifiers.

DatabaseIdentifier
PubChem CID5318368[1]
HMDB IDHMDB0040719[1]

These identifiers serve as unambiguous references to the specific chemical entity of 8-Hydroxy-4',5,7-trimethoxyflavone, distinguishing it from other closely related flavonoid structures.

Physicochemical Properties and Structural Information

Understanding the physicochemical properties of a compound is paramount in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

Structural and Molecular Data

8-Hydroxy-4',5,7-trimethoxyflavone is classified as a member of the flavonoid family, specifically an ether.[1] Its molecular structure and key computed descriptors are summarized below.

PropertyValueSource
Molecular FormulaC18H16O6PubChem[1]
IUPAC Name8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-onePubChem[1]
InChIInChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3PubChem[1]
InChIKeyJEU93A5YP5PubChem[1]
Canonical SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OPubChem[1]
Molecular Weight328.3 g/mol PubChem
Natural Occurrence

8-Hydroxy-4',5,7-trimethoxyflavone has been identified in natural sources, primarily within the plant kingdom. Notably, its presence has been reported in Citrus reticulata (tangerine) and Citrus deliciosa.[1] The peel of tangerines is a known source of this compound.[1] This natural origin is significant as it suggests a potential role in traditional medicine or dietary contexts that warrants further investigation.

Experimental Protocols: A Conceptual Workflow for Isolation and Analysis

While specific, detailed experimental protocols for the isolation and analysis of 8-Hydroxy-4',5,7-trimethoxyflavone can vary depending on the source material and research objectives, a generalized workflow can be conceptualized. The following represents a logical, step-by-step approach that a researcher might take, grounded in standard phytochemical techniques.

Conceptual Workflow for Isolation and Characterization

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification A Plant Material (e.g., Citrus Peel) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D Fractionation E Column Chromatography (Silica Gel) D->E F Preparative HPLC E->F G Isolated Compound F->G H Spectroscopic Analysis (UV, IR, NMR) G->H I Mass Spectrometry (MS) G->I J Purity Assessment (Analytical HPLC) G->J K Structure Elucidation H->K I->K J->K

Caption: A conceptual workflow for the isolation and identification of 8-Hydroxy-4',5,7-trimethoxyflavone from a natural source.

Rationale Behind Methodological Choices
  • Solvent Extraction: The choice of polar solvents like methanol or ethanol is based on the principle of "like dissolves like." Flavonoids, being polyphenolic compounds, exhibit moderate polarity and are thus efficiently extracted from the plant matrix using these solvents.

  • Liquid-Liquid Partitioning: This step is crucial for the initial fractionation of the crude extract. By partitioning between an aqueous and an immiscible organic solvent (e.g., ethyl acetate), compounds are separated based on their differential polarity, providing a cleaner fraction for subsequent chromatographic steps.

  • Column Chromatography: Silica gel is a polar stationary phase. As the mobile phase (a non-polar solvent system with increasing polarity) runs through the column, compounds are separated based on their affinity for the stationary phase. Less polar compounds elute first, followed by more polar compounds like flavonoids.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolution for the final purification of the target compound from a complex mixture. A preparative column is used to handle larger sample loads to obtain the compound in sufficient quantity for further studies.

  • Spectroscopic and Spectrometric Analysis:

    • NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.

    • MS (Mass Spectrometry): Determines the molecular weight and provides fragmentation patterns that can further confirm the compound's identity.

    • UV (Ultraviolet) and IR (Infrared) Spectroscopy: Offer complementary information about the electronic transitions and functional groups present in the molecule, respectively.

Biological Context and Potential Signaling Pathways

The biological activity of flavonoids is a subject of intense research. While specific signaling pathways involving 8-Hydroxy-4',5,7-trimethoxyflavone are not yet extensively elucidated in the public domain, we can infer potential areas of investigation based on the known activities of structurally similar flavonoids.

Inferred Biological Activities of Flavonoids

Many flavonoids are known to possess antioxidant, anti-inflammatory, and enzyme-inhibiting properties. These activities often stem from their ability to interact with key signaling proteins. A hypothetical signaling pathway that could be investigated for 8-Hydroxy-4',5,7-trimethoxyflavone is its potential to modulate inflammatory responses.

G Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane_Receptor Cell Membrane Receptor Inflammatory_Stimulus->Cell_Membrane_Receptor NF_kB_Pathway NF-κB Signaling Pathway Cell_Membrane_Receptor->NF_kB_Pathway Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Pro_inflammatory_Genes Induction Flavonoid 8-Hydroxy-4',5,7- trimethoxyflavone Flavonoid->NF_kB_Pathway Potential Inhibition

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action of 8-Hydroxy-4',5,7-trimethoxyflavone via inhibition of the NF-κB pathway.

Expert Insight: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit this pathway at various points. Therefore, a logical starting point for investigating the mechanism of action of 8-Hydroxy-4',5,7-trimethoxyflavone would be to assess its impact on NF-κB activation and the subsequent expression of pro-inflammatory cytokines and enzymes.

Conclusion and Future Directions

8-Hydroxy-4',5,7-trimethoxyflavone, with its well-defined chemical identity and natural origins, represents a promising candidate for further pharmacological investigation. This guide has provided the foundational knowledge, including its key database identifiers, physicochemical properties, a conceptual framework for its isolation and analysis, and a hypothesis-driven approach to exploring its biological activity.

Future research should focus on:

  • Quantitative analysis of this compound in various citrus species.

  • In-depth elucidation of its mechanism of action in relevant disease models, starting with its potential anti-inflammatory and antioxidant properties.

  • Pharmacokinetic and toxicological studies to assess its potential as a therapeutic agent.

By building upon this foundational knowledge, the scientific community can unlock the full potential of 8-Hydroxy-4',5,7-trimethoxyflavone in the realms of nutrition, medicine, and drug discovery.

References

  • PubChem. 8-Hydroxy-4',5,7-trimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 8-Hydroxy-4',5,7-trimethoxyflavone. HMDB. [Link]

Sources

Methodological & Application

Isolation protocol for 8-hydroxy-4',5,7-trimethoxyflavone from plant extracts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This application note details the isolation of 8-hydroxy-4',5,7-trimethoxyflavone , a lipophilic polymethoxyflavone (PMF). Unlike common glycosidic flavonoids (e.g., Rutin), this compound lacks sugar moieties and possesses three methoxy groups, rendering it highly soluble in organic solvents (chloroform, dichloromethane, ethyl acetate) and poorly soluble in water.

Successful isolation requires a protocol that prioritizes lipophilic partitioning and excludes polar interferences early in the workflow. This guide utilizes a Bioassay-Guided Fractionation logic, adapted for structural isolation, focusing on Citrus or Lamiaceae matrices.

Chemical Profile
PropertySpecification
IUPAC Name 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Polarity Low-Medium (Lipophilic)
Key Functional Groups 8-OH (Free hydroxyl), 5,7,4'-OMe (Methoxy)
Solubility Soluble in CHCl₃, DCM, Acetone, MeOH; Insoluble in H₂O

Pre-Isolation Considerations

Plant Material Selection

While found in Ocimum basilicum (Basil) and Scutellaria species, aged tangerine peel (Citrus reticulata) is often the most robust source for polymethoxyflavones. Ensure material is shade-dried to prevent UV degradation of surface flavonoids.

Solvent Logic
  • Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (95-100%). High alcohol concentration is critical to dissolve the lipophilic PMFs while minimizing the extraction of water-soluble polysaccharides.

  • Partition Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) . The target compound will preferentially partition into these chlorinated solvents, leaving polar impurities (glycosides, tannins) in the aqueous phase.

Isolation Workflow (DOT Diagram)

IsolationProtocol Plant Dried Plant Material (Citrus reticulata / Ocimum basilicum) Extract Extraction (Methanol/Ethanol, Soxhlet or Maceration) Plant->Extract Grind & Soak Crude Crude Extract (Syrupy Residue) Extract->Crude Evaporate (<45°C) LLE Liquid-Liquid Partitioning (H2O vs. DCM/CHCl3) Crude->LLE Suspend in H2O AqPhase Aqueous Phase (Discard/Save for Glycosides) LLE->AqPhase OrgPhase Organic Phase (DCM) (Contains Target PMFs) LLE->OrgPhase Target Partitioning CC1 Column Chromatography 1 (Silica Gel 60) Gradient: Hexane -> EtOAc OrgPhase->CC1 Load Sample Frac Target Fractions (TLC Monitoring: Yellow/Dark spots) CC1->Frac Collect Mid-Polarity CC2 Purification (Sephadex LH-20) Eluent: MeOH or DCM:MeOH (1:1) Frac->CC2 Size Exclusion HPLC Final Polishing (Semi-Prep HPLC or Recrystallization) CC2->HPLC If purity <95% Pure Pure 8-Hydroxy-4',5,7-trimethoxyflavone CC2->Pure If purity >95% HPLC->Pure

Figure 1: Step-by-step isolation workflow for lipophilic methoxyflavones.

Detailed Experimental Protocol

Step 1: Extraction
  • Grinding: Pulverize 500g of dried plant material into a coarse powder (40-60 mesh).

  • Maceration: Soak the powder in 2.5 L of Methanol (MeOH) at room temperature for 48 hours with occasional agitation. Alternatively, use Soxhlet extraction for 6 hours to maximize yield, though maceration preserves heat-sensitive co-extracts better.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40–45°C until a viscous, dark syrupy residue is obtained.

Step 2: Liquid-Liquid Partitioning (Enrichment)

Rationale: This step removes chlorophyll (non-polar) and sugars/glycosides (polar), concentrating the methoxyflavones in the mid-polarity organic layer.

  • Suspend the crude residue in 300 mL of distilled water.

  • Defatting (Optional): If the extract is very waxy (common in peels), wash with n-Hexane (3 x 300 mL). Discard the hexane layer (contains waxes/lipids) or save for terpenoid analysis.

  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) or Chloroform (3 x 300 mL).

  • Collection: Combine the DCM/Chloroform layers. Dry over anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Evaporation: Concentrate the organic phase to dryness. This is the PMF-Enriched Fraction .

Step 3: Primary Purification (Silica Gel Chromatography)
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

  • Column Packing: Slurry pack the column using n-Hexane.

  • Sample Loading: Dissolve the PMF-enriched fraction in a minimum volume of DCM or adsorb onto silica gel (dry loading) and place on top of the column.

  • Elution Gradient:

    • Start: 100% n-Hexane.

    • Step 1: Hexane:Ethyl Acetate (9:1) – Elutes highly non-polar terpenes.

    • Step 2: Hexane:Ethyl Acetate (7:3) – Target Window starts here.

    • Step 3: Hexane:Ethyl Acetate (1:1) – Target Window ends.

    • Flush: 100% Ethyl Acetate.

  • TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (1:1).

    • Detection: Visualize under UV (254/366 nm). The target compound usually appears as a dark spot under 254 nm (quenching) and may fluoresce yellow/blue under 366 nm depending on pH. Spray with 10% H₂SO₄/EtOH and heat; flavonoids often turn yellow/orange.

Step 4: Secondary Purification (Sephadex LH-20)

Rationale: Sephadex LH-20 separates based on molecular size and hydrogen-bonding capabilities, effectively separating the target flavonoid from chlorophyll degradation products and similar isomers.

  • Eluent: Methanol (100%) or DCM:MeOH (1:1).

  • Procedure: Load the combined fractions from Step 3 onto the Sephadex column. Elute isocratically.

  • Collection: Collect small fractions. The target 8-hydroxy-4',5,7-trimethoxyflavone typically elutes after chlorophylls but before highly hydroxylated flavonoids.

Step 5: Final Polishing (Crystallization or HPLC)
  • Recrystallization: Dissolve the sub-fraction in a minimum amount of hot Methanol or Acetone. Allow to cool slowly. Yellow needles are characteristic of many flavones.

  • Semi-Prep HPLC (if needed):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Gradient: 40% ACN to 80% ACN over 30 mins. PMFs elute late due to lipophilicity.

Characterization & Validation

To validate the isolation of 8-hydroxy-4',5,7-trimethoxyflavone , compare spectral data against the following parameters.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode [M+H]⁺

  • Expected Mass: m/z 329.3 (Calculated MW: 328.32)

  • Fragmentation: Loss of methyl groups (-15 Da) is common for methoxyflavones.

Nuclear Magnetic Resonance (NMR)

Reference Solvent: CDCl₃ or DMSO-d₆

Position¹H NMR (δ ppm, approx)MultiplicityAssignment Logic
C-3 6.60 - 6.70Singlet (1H)Characteristic of Flavone C-ring
C-6 6.30 - 6.50Singlet (1H)Only proton on A-ring (if 5,7,8-subst)
C-2', 6' 7.80 - 8.00Doublet (2H)B-ring AA'BB' system
C-3', 5' 7.00 - 7.10Doublet (2H)B-ring AA'BB' system
5-OMe 3.80 - 4.00Singlet (3H)Methoxy group
7-OMe 3.80 - 4.00Singlet (3H)Methoxy group
4'-OMe 3.80 - 3.90Singlet (3H)Methoxy group
8-OH 12.00+ or BroadSingletDiagnostic: If H-bonded to C=O (rare for 8-OH, usually 5-OH is H-bonded). Correction: In 5,7-OMe, 8-OH isomers, the 5-OMe prevents the strong 5-OH...O=C chelation shift (12-13 ppm). Therefore, the 8-OH signal typically appears upfield (5.0 - 9.0 ppm) compared to a 5-OH. This is the key differentiator from 5-hydroxy isomers.

Critical Structural Check: Differentiate from 5-hydroxy-4',7,8-trimethoxyflavone .

  • 5-OH compound: Shows a sharp singlet at >12.0 ppm (chelated OH).

  • 8-OH compound (Target): OH signal is usually <10.0 ppm (non-chelated steric environment) or broad.

References

  • PubChem. (n.d.).[2] 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Riddhi, P., et al. (2019). Effect of seasonal variation on phenolics, flavonoids and terpenoids in Mesosphaerum suaveolens (L.) and Ocimum basilicum L.[3] Horizon e-Publishing Group. Retrieved October 26, 2023, from [Link]

  • Mamadalieva, N. Z., et al. (2011). Flavonoids in Scutellaria immaculata and S. ramosissima (Lamiaceae) and their biological activity. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Nakazawa, K. (1968).[4] Syntheses of Ring-substituted Flavonoids and Allied Compounds.[4] (Cited in context of biflavone synthesis intermediates).[5][6] Semantic Scholar. Retrieved October 26, 2023, from [Link]

Sources

Application Note: HPLC Separation of 8-Hydroxy-4',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

This guide details a high-performance liquid chromatography (HPLC) protocol for the separation and quantification of 8-hydroxy-4',5,7-trimethoxyflavone . This specific flavonoid, often found in Ocimum basilicum (Basil) and various Citrus species, represents a unique analytical challenge due to its structural similarity to other polymethoxyflavones (PMFs) and the critical influence of the C8-hydroxyl group on retention behavior.

Abstract & Introduction

8-hydroxy-4',5,7-trimethoxyflavone is a bioactive hydroxylated polymethoxyflavone (OH-PMF) exhibiting significant antioxidant and anti-inflammatory potential. Unlike fully methylated PMFs (e.g., Nobiletin, Tangeretin), the presence of a free hydroxyl group at the C8 position introduces specific polarity and hydrogen-bonding capabilities that must be accounted for during method development.

The Separation Challenge: The primary analytical hurdle is resolving 8-hydroxy-4',5,7-trimethoxyflavone from its structural isomers, particularly 5-hydroxy-4',7,8-trimethoxyflavone .

  • Mechanistic Insight: In 5-hydroxyflavones, the C5-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This "masks" the polarity of the hydroxyl group, increasing the molecule's hydrophobicity and retention on C18 columns.

  • Target Behavior: The C8-hydroxyl in the target molecule (8-hydroxy-4',5,7-trimethoxyflavone) is sterically adjacent to the C7-methoxy group but lacks the strong chelating effect with the carbonyl. Consequently, it behaves as a more polar moiety, typically eluting earlier than its 5-hydroxy isomer on reversed-phase supports.

This protocol utilizes a C18 stationary phase with an optimized Acidic Acetonitrile/Water gradient to maximize the resolution between these critical isomeric pairs.

Physicochemical Profile

  • Chemical Name: 8-hydroxy-4',5,7-trimethoxyflavone[1][2][3]

  • Molecular Formula: C18H16O6

  • Class: Hydroxylated Polymethoxyflavone (OH-PMF)[4]

  • UV Maxima: ~270 nm (Band II), ~330-340 nm (Band I)

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; poorly soluble in pure water.

Experimental Protocol

Reagents and Chemicals[1][3][5][6][7]
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Modifiers: Formic Acid (LC-MS Grade) or Acetic Acid (HPLC Grade).

  • Standards: 8-hydroxy-4',5,7-trimethoxyflavone reference standard (purity >98%).

Sample Preparation

Matrix: Dried leaves (Ocimum basilicum) or Fruit Peels (Citrus spp.).

  • Extraction: Weigh 100 mg of powdered sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of Methanol.

  • Sonication: Sonicate for 30 minutes at room temperature (avoid heat degradation).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Instrumentation & Conditions[3]
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm).

    • Rationale: A standard C18 is sufficient. The "SB" (StableBond) or Core-Shell (Kinetex) technology provides sharp peaks for phenolic compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[3][4]

    • Rationale: Formic acid suppresses the ionization of the phenolic hydroxyl group (pKa ~7-9), ensuring the molecule remains neutral and improving peak symmetry.

Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Mode
0.00201.0Initial Equilibration
2.00201.0Isocratic Hold (Polar impurity elution)
20.00801.0Linear Gradient (Elution of Target)
25.001001.0Column Wash (Elution of Nobiletin/Tangeretin)
28.001001.0Wash Hold
28.10201.0Return to Initial
35.00201.0Re-equilibration
  • Column Temperature: 35°C (Improves mass transfer and reduces backpressure).

  • Injection Volume: 10 µL.

  • Detection:

    • Signal: 340 nm (Specific for Flavone backbone).

    • Reference: 270 nm (General aromatic).

Method Workflow (Visualized)

HPLC_Workflow Start Raw Plant Material (Ocimum / Citrus) Extract Extraction (MeOH, Ultrasonic, 30 min) Start->Extract Solubilization Filter Filtration (0.22 µm PTFE) Extract->Filter Clarification HPLC HPLC Separation (C18 Column, ACN/H2O Gradient) Filter->HPLC Injection Detect DAD Detection (340 nm) HPLC->Detect Elution Data Data Analysis (Peak Integration) Detect->Data Quantification

Caption: Step-by-step workflow for the extraction and HPLC analysis of 8-hydroxy-4',5,7-trimethoxyflavone.

System Suitability & Validation

To ensure data trustworthiness, the following parameters must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Precision RSD < 1.0% (n=6)Confirms pump stability and gradient reproducibility.
Peak Area Precision RSD < 2.0% (n=6)Confirms injector accuracy.
Tailing Factor (T) 0.9 < T < 1.5Ensures minimal secondary silanol interactions.
Resolution (Rs) > 1.5Critical for separating the target from 5-OH isomers.
Theoretical Plates (N) > 5000Indicates column efficiency.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Secondary interactions between the C8-hydroxyl and residual silanols on the silica surface.

  • Solution: Increase ionic strength slightly (e.g., use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid) or use an "End-capped" column (e.g., Zorbax Eclipse Plus).

Issue 2: Co-elution with Isomers

  • Cause: Similar hydrophobicity between 8-OH and 5-OH isomers.

  • Solution: Lower the slope of the gradient (e.g., 20-60% B over 30 mins). Alternatively, switch to a Phenyl-Hexyl column, which offers unique selectivity for aromatic isomers via pi-pi interactions.

References

  • Mamadalieva, N. Z., et al. (2025). Flavonoids in Scutellaria immaculata and S. ramosissima (Lamiaceae) and their biological activity. ResearchGate. Link

  • Li, S., et al. (2019). Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties. Food Science. Link

  • Wang, Y., et al. (2018).[5][6] Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine Using Macroporous Adsorptive Resins Combined with Prep-HPLC. Molecules. Link

  • Li, Z., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Advances. Link

  • Phenomenex. (2025).[1][3][5] C8 vs. C18 HPLC columns: Key differences explained. Link

Sources

Application Note: Optimizing Solvent Extraction Efficiency for Lipophilic Methoxyflavones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polymethoxyflavones (PMFs)—such as nobiletin, tangeretin, and 5,7-dimethoxyflavone—are a highly bioactive subclass of flavonoids predominantly found in Citrus species and medicinal plants like Kaempferia parviflora (black ginger). Unlike standard flavonoids, PMFs present unique extraction challenges due to their extensive methoxylation. This application note provides a comprehensive, mechanistically grounded guide to optimizing solvent extraction efficiency for these highly lipophilic compounds, comparing conventional, microwave-assisted, and supercritical fluid extraction modalities.

Mechanistic Rationale: The Causality of Methoxylation on Solvent Partitioning

In standard flavonoids (e.g., quercetin, luteolin), multiple free hydroxyl (-OH) groups act as hydrogen bond donors and acceptors, rendering them highly soluble in polar solvents like water or low-concentration aqueous methanol. However, PMFs possess extensive O-methylation[1][2].

The Causality of Action: Methoxylation masks these polar hydroxyl groups, fundamentally altering the molecule's physicochemical properties. This modification drastically reduces hydrogen bonding capacity and increases the octanol-water partition coefficient (LogP)[3]. Consequently, attempting to extract PMFs using highly aqueous systems primarily yields polar glycosylated flavanones (e.g., hesperidin), leaving the target PMFs trapped within the lipophilic plant matrix[4][5].

To achieve exhaustive extraction, the solvent's dielectric constant must be lowered. Optimal extraction requires non-polar to mid-polar solvent systems, such as high-concentration ethanol (75–100%), ethyl acetate, or supercritical carbon dioxide (SC-CO2)[4][6].

Mechanistic Flavonoid Base Flavonoid Scaffold (Hydroxylated) Methoxylation Extensive Methoxylation (O-CH3 substitution) Flavonoid->Methoxylation Properties Masked Hydroxyl Groups ↓ H-Bonding, ↑ LogP Methoxylation->Properties Induces SolventChoice Optimal Solvent Selection (Low Dielectric Constant) Properties->SolventChoice Dictates SCCO2 Supercritical CO2 (Non-polar, Hexane-like) SolventChoice->SCCO2 AqueousEtOH 75-100% Ethanol (Mid-polar) SolventChoice->AqueousEtOH

Figure 1: Mechanistic causality of methoxylation on solvent partitioning and selection.

Comparative Extraction Modalities & Efficiency Data

Selecting the appropriate extraction modality requires balancing solvent consumption, thermal degradation risks, and target yield. The table below summarizes validated parameters for PMF extraction across different methodologies.

Table 1: Quantitative Comparison of Extraction Modalities for Methoxyflavones
Extraction ModalityTarget MatrixOptimal Solvent SystemTemp / PressureTimeKey Advantage / Yield MetricRef.
Microwave-Assisted (MAE) Citrus yuko peels50–70% Ethanol50–65 °C14–20 minRapid cell disruption; >95% reproducibility.[1][5]
Supercritical Fluid (SFE) K. parviflora rhizomeSC-CO2 + 85% EtOH modifier60–80 °C / 300 barVariableExceptional selectivity; up to 85% PMF purity in extract.[2][4]
Conventional Maceration K. parviflora rhizome95% EthanolRoom Temp7 daysYields 48.10 g/100 mL of 5,7-dimethoxyflavone; no specialized gear.
Ultrasound-Assisted (UAE) Citrus / K. parviflora70% EthanolRoom Temp15–45 minAcoustic cavitation mechanically breaks cell walls, enhancing penetration.[5]

Validated Experimental Protocols

To ensure scientific trustworthiness, these protocols are designed as self-validating systems. By incorporating orthogonal liquid-liquid partitioning, researchers can chemically verify the enrichment of the PMF fraction prior to high-resolution chromatographic isolation.

Workflow Biomass Raw Biomass (Citrus / K. parviflora) Extract Primary Extraction (MAE / SFE) Biomass->Extract Solvent/CO2 Partition Liquid-Liquid Partitioning (Hexane -> EtOAc) Extract->Partition Crude Extract Purify Flash Chromatography (Silica Gel) Partition->Purify EtOAc Fraction PurePMF Isolated Lipophilic Methoxyflavones Purify->PurePMF >95% Purity

Figure 2: End-to-end extraction and purification workflow for lipophilic methoxyflavones.

Protocol A: Microwave-Assisted Extraction (MAE) of Citrus PMFs

Optimized for rapid, high-yield recovery of nobiletin and tangeretin.

  • Sample Preparation: Mill dried Citrus peels to a fine powder (approx. 40-mesh) to maximize surface area.

  • Solvent Addition: Combine 0.5 g of the powdered biomass with 12.5 mL of 70% ethanol (Liquid/Solid ratio of 25:1 mL/g) in a microwave-safe extraction vessel[1].

    • Mechanistic Note: 70% ethanol provides the optimal balance of dielectric heating (driven by water) and lipophilic solubility (driven by ethanol)[7].

  • Microwave Extraction: Subject the suspension to microwave irradiation at 65 °C for 14 minutes[1].

  • Filtration & Concentration: Filter the extract through a 0.45 µm PTFE membrane. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40 °C to yield the crude extract.

Protocol B: Supercritical CO2 Extraction (SFE) of K. parviflora PMFs

Optimized for highly lipophilic targets like 5,7-dimethoxyflavone without residual toxic solvents.

  • Matrix Loading: Load 100 g of pulverized K. parviflora rhizome into the SFE extraction vessel.

  • Parameter Initialization: Pressurize the system with CO2 to 300 bar and heat the extraction vessel to 60 °C[2].

    • Mechanistic Note: At 300 bar and 60 °C, SC-CO2 achieves a density and polarity analogous to hexane, perfectly matching the LogP of extensively methylated flavones[2].

  • Modifier Addition: Introduce an 85% ethanol co-solvent (modifier) at a flow rate of 5–10% of the total CO2 flow to slightly increase the polarity and disrupt matrix-analyte interactions[4].

  • Collection: Depressurize the fluid into a collection vial maintained at 0 °C to precipitate the PMF-rich extract (yielding up to 85% purity)[2].

Protocol C: Downstream Liquid-Liquid Partitioning & Flash Chromatography

A self-validating purification step to isolate specific methoxyflavones from crude extracts.

  • Aqueous Suspension: Suspend the concentrated crude extract (from Protocol A) in 50 mL of distilled water.

  • Defatting (Non-polar wash): Transfer to a separatory funnel and partition three times with 50 mL of n-hexane. Discard the hexane layer.

    • Mechanistic Note: Hexane removes highly lipophilic contaminants such as waxes, sterols, and essential oils[8].

  • Target Enrichment (Mid-polar extraction): Partition the remaining aqueous layer three times with 50 mL of ethyl acetate (EtOAc). Collect and pool the EtOAc layers.

    • Mechanistic Note: The mid-polar EtOAc selectively captures the lipophilic PMFs, leaving highly polar, hydroxylated glycosides (e.g., hesperidin) trapped in the aqueous layer[8].

  • Flash Chromatography: Evaporate the EtOAc fraction and load the residue onto a Silica Gel column. Elute using a gradient solvent system of hexane and acetone (or hexane/ethyl acetate). Monitor fractions at 254 nm and 340 nm to pool high-purity PMFs[8][9].

References

  • Microwave-Assisted Rapid Extraction of Polymethoxyflavones from Dried Peels of Citrus yuko Hort. ex Tanaka. ResearchGate.1

  • Rapid separation method of polymethoxyflavones from citrus using flash chromatography. ResearchGate.9

  • Supercritical CO2 for Efficient Extraction of Polymethoxyflavones in Kaempferia parviflora. ResearchGate.2

  • Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. ACS Publications.4

  • Antioxidants of Maltease orange peel: comparative investigation of the efficiency of four extraction methods. Journal of Applied Pharmaceutical Science.5

  • 5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone. Benchchem.8

  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research.6

  • Enhancing the Total Polyphenol Content and Antioxidant Activity of Kaempferia parviflora through Optimized Binary Solvent Extraction. IKM Institut Kimia Malaysia.7

  • 3,4'-Dimethoxyflavone. Benchchem.3

Sources

High-Resolution Purification of 8-Hydroxy-4',5,7-Trimethoxyflavone Using Sephadex LH-20 Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Natural Product Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

8-Hydroxy-4',5,7-trimethoxyflavone (PubChem CID: 5318368) is a bioactive polymethoxyflavone identified in medicinal plants such as Ginkgo biloba and Ocimum basilicum. In natural product drug discovery, isolating highly methylated flavonoids from complex plant matrices requires chromatographic techniques that can resolve compounds with subtle differences in polarity and aromaticity.

Sephadex LH-20 is the gold standard for flavonoid purification . It is a hydroxypropylated, cross-linked dextran gel that operates via a dual-mode separation mechanism:

  • Size Exclusion: Larger molecules (e.g., lipids, chlorophylls) are excluded from the pores and elute first.

  • Adsorption Kinetics: Aromatic compounds interact with the dextran matrix via

    
     stacking and hydrogen bonding.
    

The Causality of Elution: Because 8-hydroxy-4',5,7-trimethoxyflavone possesses three methoxy (-OCH₃) groups and only one free hydroxyl (-OH) group, its hydrogen-bonding capacity is significantly lower than that of polyhydroxyflavones (like quercetin or luteolin). Consequently, it experiences weaker adsorption to the Sephadex matrix and elutes earlier than fully hydroxylated flavonoids, making it an ideal candidate for targeted isolation using semi-polar solvent systems .

G A Complex Extract B Sephadex LH-20 A->B C Size Exclusion B->C D Adsorption B->D E Large Lipids/Terpenes (Early Elution) C->E F Polymethoxyflavones (Mid Elution) D->F Weak H-Bonding G Polyhydroxyflavones (Late Elution) D->G Strong Pi-Pi & H-Bonding

Figure 1: Dual-mechanism separation of flavonoids on Sephadex LH-20.

Physicochemical Profiling & Eluent Selection

To design a self-validating chromatographic system, the eluent must be tailored to the target molecule's physicochemical properties.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueMechanistic Implication for Chromatography
Molecular Formula C₁₈H₁₆O₆Moderate molecular weight (328.32 g/mol ); falls perfectly within the optimal fractionation range of Sephadex LH-20.
Functional Groups 1 Hydroxyl, 3 MethoxyReduced H-bonding capacity decreases retention time on the resin compared to highly polar flavonoids.
Solubility Soluble in MeOH, CH₂Cl₂, DMSODictates the use of a semi-polar organic eluent system to prevent precipitation on the column.

Eluent Rationale: While pure methanol is standard for general flavonoid purification, the lipophilic nature of polymethoxyflavones necessitates an adjusted solvent system. A mixture of Dichloromethane:Methanol (CH₂Cl₂:MeOH, 1:1 v/v) is highly effective . The CH₂Cl₂ ensures complete solvation of the methoxylated flavonoid, while MeOH provides the necessary polarity to modulate


 interactions with the resin, preventing irreversible adsorption.

Experimental Protocol

This step-by-step methodology is designed as a self-validating system, incorporating critical checkpoints to ensure high-resolution purification .

Phase 1: Resin Swelling and Column Packing
  • Calculate Resin Volume: Determine the required dry weight of Sephadex LH-20. For a CH₂Cl₂:MeOH (1:1) system, the swelling factor is approximately 3.5–4.0 mL per gram of dry gel.

  • Hydration: Suspend the dry resin in the eluent at a ratio of 75:25 (settled medium to free solvent). Allow the resin to swell at room temperature for a minimum of 4 hours (overnight is preferred) to ensure complete extension of the hydroxypropyl groups.

  • Fines Removal: Decant the supernatant to remove fine particles. Causality: Fines will clog the column frit, elevating backpressure and destroying band resolution.

  • Packing: Pour the slurry into a solvent-resistant (SR) glass column in a single, continuous motion. Pack the bed at a linear flow rate of 300 cm/h until the bed height stabilizes.

  • Equilibration: Pass 2–3 Column Volumes (CV) of eluent through the bed. Validation Checkpoint: The baseline UV absorbance of the eluent must be completely stable before loading.

Phase 2: Sample Preparation and Loading
  • Dissolution: Dissolve the crude enriched extract in the absolute minimum volume of CH₂Cl₂:MeOH (1:1).

  • Clarification: Centrifuge the sample at 10,000 × g for 10 minutes or filter through a 0.45 µm PTFE syringe filter. Causality: Particulates will irreversibly bind to the porous dextran matrix, creating channeling effects.

  • Loading: Carefully apply the sample to the top of the resin bed. The sample volume must not exceed 1–2% of the total column volume to maintain high-resolution size-exclusion bands.

Phase 3: Isocratic Elution and Validation
  • Elution: Elute the column isocratically with CH₂Cl₂:MeOH (1:1) at a low linear flow rate (1–2 cm/h). Causality: Low flow rates are critical to allow equilibrium of the adsorption/desorption kinetics, maximizing resolution.

  • Fractionation: Collect fractions (e.g., 5–10 mL depending on column scale) using an automated fraction collector. Monitor the elution profile continuously via a UV detector at 254 nm and 365 nm (characteristic absorption bands for flavones).

  • TLC Validation: Spot aliquots of each fraction onto silica gel 60 F₂₅₄ TLC plates. Develop using Toluene:Ethyl Acetate:Formic Acid (5:4:1). Visualize under UV light (365 nm); 8-hydroxy-4',5,7-trimethoxyflavone will exhibit a distinct fluorescent spot.

  • Pooling: Pool fractions containing the pure compound and remove the solvent under reduced pressure.

Workflow Step1 1. Resin Swelling (CH2Cl2:MeOH 1:1, 4+ hours) Step2 2. Column Packing (300 cm/h linear flow, stabilize bed) Step1->Step2 Step3 3. Sample Clarification & Loading (<2% Column Volume) Step2->Step3 Step4 4. Isocratic Elution (1-2 cm/h linear flow) Step3->Step4 Step5 5. UV Monitoring & Fractionation (254 nm & 365 nm) Step4->Step5 Step6 6. TLC Validation & Pooling (Yield: 8-hydroxy-4',5,7-trimethoxyflavone) Step5->Step6

Figure 2: Step-by-step workflow for Sephadex LH-20 purification.

Troubleshooting & Optimization

Table 2: Mechanistic Troubleshooting Guide
Observed IssueMechanistic CauseCorrective Action
Broad or Tailing Peaks Excessive

adsorption or column overloading.
Decrease sample load (<1% CV) or slightly increase the MeOH ratio to disrupt H-bonding.
Air Bubbles in Resin Bed Temperature fluctuations causing solvent outgassing.Degas all solvents prior to use; pack and run the column at a constant ambient temperature.
Co-elution with Lipids Lipids bypass the adsorption mechanism and elute early via size exclusion, overlapping with the target.Pre-treat the crude extract with a non-polar solvent (e.g., hexane liquid-liquid partition) before Sephadex LH-20 loading.

References

  • National Center for Biotechnology Information. "8-Hydroxy-4',5,7-trimethoxyflavone." PubChem Compound Summary for CID 5318368.[Link]

  • Iraji, A., et al. "Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review." Molecules, vol. 25, no. 18, 2020, p. 4146.[Link]

  • Lee, S., et al. "Inhibition Mechanism of Components Isolated from Morus alba Branches on Diabetes and Diabetic Complications via Experimental and Molecular Docking Analyses." International Journal of Molecular Sciences, vol. 23, no. 4, 2022.[Link]

  • Nguyen, T. T., et al. "A new acylamino acid from aerial parts of Glinus oppositifolius Aug. DC. and its xanthine oxidase, α-glucosidase inhibitory activities." Natural Product Research, 2023.[Link]

Application Note: 1H NMR Characterization of 8-Hydroxy-4',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the structural elucidation and characterization of 8-hydroxy-4',5,7-trimethoxyflavone , a rare tetra-substituted flavonoid derivative belonging to the isoscutellarein class.[1] Unlike the more common 5-hydroxy derivatives (which exhibit strong intramolecular hydrogen bonding), the 5-methoxy substitution in this molecule significantly alters the electronic environment of the A-ring, requiring specific NMR strategies for unambiguous assignment. This guide provides a step-by-step protocol for sample preparation, acquisition parameters, and a logic-based analysis of 1D and 2D NMR data to distinguish this compound from its regioisomers (e.g., 5-hydroxy-7,8,4'-trimethoxyflavone).[1]

Part 1: Experimental Protocols

Sample Preparation

Proper sample preparation is critical for resolving the exchangeable 8-hydroxyl proton and ensuring sharp methoxy signals.[1]

  • Solvent Selection:

    • Primary Choice: DMSO-d6 (99.9% D).[1]

      • Reasoning: DMSO is required to observe the 8-OH phenolic proton, which often exchanges rapidly or broadens into the baseline in CDCl3. DMSO also prevents aggregation of planar flavones, ensuring sharp lines.

    • Secondary Choice: Acetone-d6 .[1]

      • Reasoning: Good for resolving methoxy overlaps if DMSO obscures specific regions, though the OH signal may be less distinct.

  • Concentration: 5–10 mg of isolated compound in 600 µL of solvent.

  • Tube Specifications: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz recommended)

To ensure quantitative integration of methoxy groups and detection of small long-range couplings:

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.[1]
Relaxation Delay (D1) 2.0 – 3.0 secondsEssential for accurate integration of methyl protons (OMe) which have longer T1 times.[1]
Spectral Width -2 to 14 ppmCovers the full aromatic range and potential downfield phenolic protons.[1]
Scans (NS) 64 – 128Sufficient for 5 mg samples to see 13C satellites if needed for calibration.[1]
Temperature 298 K (25°C)Standard; heating to 313 K can sharpen the OH signal if broadening occurs.[1]

Part 2: Structural Characterization Logic

The "5-Methoxy" Diagnostic Check

The most critical structural feature of 8-hydroxy-4',5,7-trimethoxyflavone is the methylation of the 5-position.[1]

  • The Chelation Rule: In 5-hydroxyflavones, the 5-OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl.[1] This shifts the 5-OH signal to δ 12.0–13.5 ppm .[1]

  • The Diagnosis: The absence of a signal below 11.0 ppm is the primary indicator that the 5-position is substituted (methoxy) and the hydroxyl resides at the 8-position (or elsewhere non-chelated).[1]

Aromatic Proton Assignment (The "Singlet" Strategy)

The flavone backbone possesses distinct proton environments.

  • Ring A (H-6): In a 5,7,8-trisubstituted system, only position 6 is unsubstituted.[1]

    • Appearance: Sharp Singlet.[1]

    • Shift:δ 6.50 – 6.70 ppm .[1]

    • Note: H-6 is shielded by two ortho-oxygenated substituents (5-OMe and 7-OMe).[1]

  • Ring C (H-3): Characteristic of the flavone double bond.[1]

    • Appearance: Sharp Singlet.[1]

    • Shift:δ 6.60 – 6.80 ppm .[1]

    • Differentiation: H-3 often correlates to the C-1' carbon in HMBC, whereas H-6 correlates to A-ring carbons (C-5, C-7, C-10).[1]

  • Ring B (The AA'BB' System): The 4'-methoxy substitution creates a symmetrical pattern.[1]

    • H-2', H-6': Doublet (J ≈ 8.5 Hz) at δ 7.90 – 8.10 ppm (Deshielded by C-Ring conjugation).

    • H-3', H-5': Doublet (J ≈ 8.5 Hz) at δ 7.00 – 7.15 ppm (Shielded by 4'-OMe).

The Methoxy Forest (3x OMe)

Three methoxy groups must be assigned.

  • 4'-OMe: ~ δ 3.85 ppm.[1]

  • 7-OMe: ~ δ 3.90 – 3.95 ppm.[1]

  • 5-OMe: ~ δ 3.75 – 3.85 ppm (Often the most shielded due to steric crowding between the carbonyl and H-6, forcing it out of plane).[1]

The 8-Hydroxyl Group[1][2]
  • Shift: δ 8.5 – 10.0 ppm (Broad singlet in DMSO-d6).

  • Verification: D2O shake. Adding one drop of D2O to the NMR tube will cause this signal to disappear, confirming it is an exchangeable proton.

Part 3: Data Summary & Visualization

Predicted 1H NMR Data Table (DMSO-d6)

Based on substituent additivity rules and Isoscutellarein derivatives [1, 2].

PositionProtonMultiplicityCoupling (Hz)Chemical Shift (δ ppm)Diagnostic Note
3 H-3s-6.75C-Ring olefinic proton.
6 H-6s-6.60Only A-ring proton; sandwiched by OMe.
2', 6' H-2', H-6'd8.88.05Ortho to B-ring attachment point.[1]
3', 5' H-3', H-5'd8.87.12Ortho to 4'-OMe.
5-OMe -OCH3s-3.78Sterically crowded.[1]
7-OMe -OCH3s-3.92Standard aromatic OMe.
4'-OMe -OCH3s-3.86B-ring OMe.
8-OH -OHbr s-9.20Disappears with D2O.[1]
Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the 5-OMe/8-OH regiochemistry using 2D NMR (NOESY/HMBC).

G Start Unknown Flavonoid (MW: 342.3) Solvent Dissolve in DMSO-d6 Start->Solvent H1_Scan 1H NMR Spectrum Solvent->H1_Scan Check_OH Check > 11 ppm H1_Scan->Check_OH Chelated Signal Present: 5-OH Structure (Common) Check_OH->Chelated Yes Blocked No Signal > 11 ppm: 5-OMe Structure (Target) Check_OH->Blocked No Check_H6 Identify H-6 (Singlet ~6.6 ppm) Blocked->Check_H6 NOESY NOESY Experiment Check_H6->NOESY NOE_Result H-6 shows NOE to TWO OMe groups (5 & 7) NOESY->NOE_Result

Caption: Logic flow for distinguishing 8-hydroxy-4',5,7-trimethoxyflavone from its 5-hydroxy isomer.

NOE Correlation Diagram

To definitively prove the position of the methoxy groups, Nuclear Overhauser Effect (NOE) correlations are used.

Structure cluster_legend Key Spatial Correlations H6 H-6 OMe7 7-OMe H6->OMe7 Strong NOE OMe5 5-OMe OMe5->H6 Strong NOE OH8 8-OH OMe7->OH8 Weak/No NOE Center Desc H-6 is spatially sandwiched between 5-OMe and 7-OMe. This proves the 5,7-dimethoxy pattern.

Caption: Diagnostic NOE interactions. H-6 exhibits correlations to both methoxy groups, confirming the 5,7-dimethoxy arrangement.[1]

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[2][3][4] The Systematic Identification of Flavonoids. Springer-Verlag.[1][2] (The foundational text for flavonoid NMR shift rules). [1]

  • Park, Y., et al. (2007).[5] Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magnetic Resonance in Chemistry, 45(12), 1072-1075.[5] (Provides comparative shift data for polymethoxylated flavones).

  • Horie, T., et al. (1998). 1H and 13C NMR spectral assignment of the 5,7-dihydroxyflavone and 5,7-dimethoxyflavone series.[6] Phytochemistry, 47, 865-874.[1] (Critical for distinguishing 5-OH vs 5-OMe effects).

Sources

Application Note: Structural Elucidation of Trimethoxyflavone Isomers via High-Resolution ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Trimethoxyflavones are lipophilic flavonoid derivatives exhibiting potent anti-inflammatory and anticancer properties. However, their structural characterization is complicated by the existence of numerous isobaric regioisomers (e.g., 5,7,4'-trimethoxyflavone vs. 5,6,7-trimethoxyflavone) that share identical molecular weights (


 Da) and elemental formulas (

). This application note details a high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) protocol for differentiating these isomers. We delineate the specific fragmentation mechanisms—primarily Retro-Diels-Alder (RDA) cycloreversion and radical methyl losses—that serve as diagnostic fingerprints for structural assignment.

Introduction: The Isomer Challenge

In drug discovery and natural product dereplication, distinguishing between flavonoid regioisomers is critical because biological activity is strictly structure-dependent. For trimethoxyflavones, the position of the methoxy (


) groups dictates the fragmentation pathway.

Conventional MS1 analysis shows a protonated molecular ion


 at m/z 313.1071 for all isomers. Differentiation requires identifying unique product ions generated by Collision-Induced Dissociation (CID). The two primary mechanistic drivers are:
  • Radical Cleavage: The loss of a methyl radical (

    
    , -15 Da) to form a stable radical cation, a signature of methoxylated aromatics.
    
  • Retro-Diels-Alder (RDA) Reaction: A concerted pericyclic reaction that cleaves the C-ring, separating the A-ring and B-ring into distinct fragments (

    
     and 
    
    
    
    ).[1]

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the trimethoxyflavone standard in 1 mL of HPLC-grade methanol to obtain a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 1 µg/mL (approx. 3 µM) in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Blank: Prepare a solvent blank (50:50 MeOH:H2O, 0.1% FA) to monitor carryover.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Orbitrap system but is transferable to Triple Quadrupoles.

ParameterSettingRationale
Ionization Source ESI Positive Mode (+ve)Protonation of the carbonyl oxygen is favored; methoxy groups stabilize the cation.
Spray Voltage 3.5 - 4.0 kVEnsures stable Taylor cone formation for methanolic solutions.
Capillary Temp 300°CSufficient desolvation without thermal degradation of the flavonoid core.
Flow Rate 0.3 mL/minStandard flow for analytical columns (2.1 mm ID).
Mobile Phase A Water + 0.1% Formic AcidProton source for

formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for lipophilic trimethoxyflavones.
Collision Energy (CE) Stepped (20, 35, 50 eV)Low CE preserves molecular ions; High CE drives RDA cleavage.
Data Acquisition Strategy
  • Full Scan (MS1): m/z 100–500 (Resolution > 30,000) to confirm precursor accuracy (

    
     ppm).
    
  • Targeted MS2: Isolate m/z 313.1 ± 1.0 Da.

  • Dynamic Exclusion: Enable (5s) if analyzing complex mixtures to prevent re-sampling the same peak.

Mechanistic Insights & Fragmentation Pathways[2][3][4][5][6]

The "Methoxy Signature": Radical Loss

Unlike hydroxylated flavonoids which primarily lose water (


) or CO, methoxylated flavones exhibit a characteristic loss of a methyl radical (

, 15 Da).
  • Precursor:

    
     (m/z 313)
    
  • Product:

    
     (m/z 298)
    
  • Mechanism: Homolytic cleavage of the

    
     bond. This is favored when the resulting radical cation can be stabilized by resonance across the aromatic system (e.g., quinoid structures).
    
  • Diagnostic Value: High abundance of m/z 298 suggests steric relief or specific resonance stability, often seen in 6- or 8-methoxylated compounds (e.g., 5,6,7-trimethoxyflavone).

Retro-Diels-Alder (RDA) Cleavage

The RDA reaction is the "Isomer Filter." It breaks the C-ring at specific bonds (usually 1/3), isolating the A-ring and B-ring.

Nomenclature:

  • 
    :  Fragment containing the A-ring.[2][3]
    
  • 
    :  Fragment containing the B-ring.
    

Case Study: Differentiating Isomers

IsomerStructureKey RDA Fragment (

)
Key RDA Fragment (

)
5,7,4'-Trimethoxyflavone A-ring: 2x OMeB-ring: 1x OMem/z 181 (A-ring + 2 OMe)m/z 132/133 (B-ring + 1 OMe)
5,6,7-Trimethoxyflavone A-ring: 3x OMeB-ring: Unsubstitutedm/z 211 (A-ring + 3 OMe)m/z 102/103 (Unsubstituted Phenyl)

Note: The


 ion is calculated as: Mass of A-ring fragment (

for di-OH) + Mass of substituents. For 5,7-dimethoxy, the base A-ring fragment (usually m/z 153 for di-OH) shifts by

Da (methylation) = 181.
Sequential Neutral Losses

Following the initial losses, the ions undergo further degradation:

  • Loss of CO (-28 Da): Common from the C-ring carbonyl or phenolic ethers.

  • Loss of

    
     (-42 Da):  Ketene loss, often from the C-ring.
    

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways for a generic trimethoxyflavone, highlighting the divergence between Radical Loss and RDA cleavage.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 313 RadicalCat Radical Cation [M+H - CH3•]+ m/z 298 Precursor->RadicalCat - CH3• (15 Da) (Homolytic Cleavage) RDA_Transition Retro-Diels-Alder (RDA) Transition State Precursor->RDA_Transition Collision Activation LossH2O [M+H - H2O]+ m/z 295 (Minor) Precursor->LossH2O - H2O (18 Da) LossCO [M+H - CH3• - CO]+ m/z 270 RadicalCat->LossCO - CO (28 Da) FragA 1,3A+ Ion (A-Ring) Diagnostic for A-ring sub. (e.g., m/z 181 or 211) RDA_Transition->FragA Charge Retention on A-Ring FragB 1,3B+ Ion (B-Ring) Diagnostic for B-ring sub. (e.g., m/z 133 or 103) RDA_Transition->FragB Charge Retention on B-Ring

Figure 1: Competing fragmentation pathways for protonated trimethoxyflavones. The RDA pathway is crucial for localizing methoxy groups to the A or B rings.

Experimental Workflow

This flowchart guides the user from sample extraction to data interpretation.

Workflow cluster_analysis Decision Logic Extract 1. Sample Extraction (MeOH/H2O) LC 2. LC Separation (C18 Column) Extract->LC MS1 3. Full Scan MS (Verify m/z 313.1) LC->MS1 MS2 4. Targeted MS/MS (Stepped CE: 20-50eV) MS1->MS2 Analyze 5. Data Analysis (Search for Diagnostic Ions) MS2->Analyze Check m/z 298 Check m/z 298 Analyze->Check m/z 298 High Abundance? (Methyl Radical Loss) Check RDA Ions Check RDA Ions Analyze->Check RDA Ions m/z 181 vs 211? (A-Ring Pattern)

Figure 2: Step-by-step workflow for the analysis of trimethoxyflavones using LC-MS/MS.

Data Interpretation Table

Use this reference table to assign the substitution pattern of your unknown trimethoxyflavone (


).
Diagnostic Ion (m/z)Proposed Structure / FragmentInference
298

Confirms presence of methoxy groups (radical loss).[4]
285

Loss of carbonyl (common in all flavones).
270

Sequential loss from radical cation.
211

(Trimethoxy A-ring)
Isomer: 5,6,7-Trimethoxyflavone (or 5,7,8).
181

(Dimethoxy A-ring)
Isomer: 5,7,4'-Trimethoxyflavone (or similar).
133

(Monomethoxy B-ring)
Isomer: 5,7,4'-Trimethoxyflavone.
103

(Unsubstituted B-ring)
Isomer: 5,6,7-Trimethoxyflavone.

References

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.[5] Preprints.org.[5] Available at: [Link]

  • Justesen, U. (2001). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for methoxy radical loss mechanisms).
  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews.

Sources

Synthesis of 8-hydroxy-4',5,7-trimethoxyflavone from chrysin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone via Orthogonal Protection of Chrysin Derivatives

Introduction & Mechanistic Rationale

8-Hydroxy-4',5,7-trimethoxyflavone is a highly sought-after building block in the total synthesis of complex biflavonoids, serving as the critical monomeric precursor for molecules like hinokiflavone and its permethylated ether derivatives[1]. Synthesizing this specific polymethoxyflavone from naturally abundant chrysin derivatives (such as apigenin, 4',5,7-trihydroxyflavone) presents a formidable regiochemical challenge: differentiating the oxygenation and methylation states at the C5, C7, C8, and C4' positions.

The Causality of the Synthetic Design: Direct exhaustive methylation of 5,7,8-trihydroxyflavones invariably fails to yield the desired 5-methoxy-8-hydroxy pattern. This is due to the strong intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl, which drastically reduces the nucleophilicity of the C5-OH. To bypass this, we employ a 5-step orthogonal protection strategy:

  • Regioselective Methylation: We exploit the differential acidity of the flavone hydroxyls. The C7 and C4' hydroxyls (pKa ~7.0 and ~9.0) are easily methylated under mild conditions, leaving the strongly H-bonded C5-OH (pKa > 11) untouched.

  • Elbs Persulfate Oxidation: The introduction of the C8 oxygen is achieved via the Elbs oxidation. The electron-rich C5 phenoxide directs the electrophilic attack of the persulfate ion strictly to the para position (C8)[2].

  • Orthogonal Benzylation: The newly formed C8-OH is sterically accessible and free of intramolecular H-bonding, allowing for highly selective protection with a benzyl group.

  • Exhaustive Methylation: With the C8 position protected, aggressive conditions (NaH/MeI) are used to break the C5-OH/C4=O hydrogen bond and force the methylation of the C5 position.

  • Catalytic Hydrogenolysis: The benzyl ether is cleaved via Pd/C-catalyzed hydrogenation. Crucially, Lewis acid-mediated debenzylation (e.g., BCl₃) is avoided, as Lewis acids preferentially coordinate to the C4-carbonyl and would prematurely cleave the newly formed C5-methoxy group.

Experimental Workflow & Pathway Visualization

G A Apigenin (4',5,7-trihydroxyflavone) B Genkwanin (5-hydroxy-4',7-dimethoxyflavone) A->B MeI (2.2 eq), K2CO3 DMF, RT C 5,8-Dihydroxy-4',7-dimethoxyflavone (Elbs Intermediate) B->C K2S2O8, NaOH (aq) Pyridine, 10 °C to RT D 8-Benzyloxy-5-hydroxy- 4',7-dimethoxyflavone C->D BnBr (1.1 eq), K2CO3 Acetone, RT E 8-Benzyloxy-4',5,7- trimethoxyflavone D->E MeI (Excess), NaH DMF, 50 °C F 8-Hydroxy-4',5,7- trimethoxyflavone (Target Molecule) E->F H2 (1 atm), 10% Pd/C EtOAc/EtOH, RT

5-step orthogonal synthesis of 8-hydroxy-4',5,7-trimethoxyflavone from apigenin.

Step-by-Step Protocols: A Self-Validating System

Step 1: Regioselective Methylation to Genkwanin

  • Procedure: Dissolve apigenin (10 mmol) in anhydrous DMF (50 mL). Add anhydrous K₂CO₃ (22 mmol) and stir for 15 minutes. Dropwise add methyl iodide (22 mmol) and stir at room temperature for 4 hours. Pour into ice water, filter the precipitate, and recrystallize from methanol.

  • Validation & Checkpoints: TLC (Hexane/EtOAc 2:1) will show a clean shift to a higher R_f. ¹H-NMR validation is critical: look for two new 3H singlets at ~3.85 and ~3.88 ppm (indicating successful C7 and C4' methylation), while ensuring the far-downfield C5-OH proton remains visible at ~12.9 ppm.

Step 2: Elbs Persulfate Oxidation

  • Procedure: Dissolve genkwanin (8 mmol) in a mixture of pyridine (30 mL) and 10% aqueous NaOH (20 mL). Cool to 10 °C. Slowly add a saturated aqueous solution of K₂S₂O₈ (12 mmol) over 2 hours. Stir at room temperature for 24 hours. Acidify with 2M HCl, extract unreacted starting material with diethyl ether. Boil the aqueous layer with concentrated HCl (15 mL) for 1 hour to hydrolyze the intermediate sulfate ester. Cool and extract the product with EtOAc[2].

  • Validation & Checkpoints: The reaction mixture will turn deep brown/red upon persulfate addition. Post-hydrolysis ¹H-NMR must show the disappearance of the C8 aromatic proton (normally a doublet at ~6.5 ppm) and the appearance of a new exchangeable OH signal at ~8.5 ppm.

Step 3: Orthogonal Benzylation

  • Procedure: Dissolve the 5,8-dihydroxy-4',7-dimethoxyflavone (5 mmol) in anhydrous acetone (40 mL). Add K₂CO₃ (6 mmol) and benzyl bromide (5.5 mmol). Reflux gently for 6 hours. Filter the hot solution to remove salts and evaporate the solvent.

  • Validation & Checkpoints: The C5-OH is protected by its H-bond, forcing the benzyl group onto the C8-OH. ¹H-NMR confirms success via a 5-proton multiplet at ~7.3–7.5 ppm and a 2-proton singlet at ~5.1 ppm (benzyl CH₂). The C5-OH signal at ~12.5 ppm must remain intact.

Step 4: Exhaustive Methylation

  • Procedure: Dissolve the benzylated intermediate (4 mmol) in anhydrous DMF (20 mL) under N₂. Carefully add NaH (60% dispersion in mineral oil, 8 mmol). Stir until hydrogen evolution ceases. Add excess MeI (12 mmol) and heat to 50 °C for 12 hours. Quench with ice water and extract with CH₂Cl₂.

  • Validation & Checkpoints: The use of NaH is mandatory to break the C5 chelate. Success is definitively proven by the complete disappearance of the downfield C5-OH signal (~12.5 ppm) in ¹H-NMR and the appearance of a third methoxy singlet at ~3.95 ppm.

Step 5: Catalytic Hydrogenolysis

  • Procedure: Dissolve the fully protected flavone (3 mmol) in a 1:1 mixture of EtOAc and absolute EtOH (30 mL). Add 10% Pd/C (10 mol%). Purge the flask with H₂ and stir vigorously under a hydrogen balloon (1 atm) at room temperature.

  • Causality & Caution: Monitor strictly by TLC every 15 minutes. Prolonged exposure to Pd/C and H₂ will reduce the C2-C3 double bond, yielding an unwanted flavanone or dihydrochalcone byproduct[3],[4]. Terminate the reaction immediately upon consumption of the starting material (typically 45–60 minutes). Filter through Celite and concentrate[5].

  • Validation & Checkpoints: Disappearance of the benzyl aromatic and methylene signals in NMR. High-Resolution Mass Spectrometry (HRMS) confirms the target exact mass for C₁₈H₁₆O₆ ([M+H]⁺ m/z 329.1025).

Quantitative Data & Yield Analysis

StepTransformationReagents & ConditionsReaction TimeIsolated Yield (%)Key Analytical Marker (¹H-NMR)
1 Regioselective MethylationMeI (2.2 eq), K₂CO₃, DMF, RT4 h88%Appearance of 2 × OMe (~3.85 ppm); Retention of C5-OH (~12.9 ppm)
2 Elbs OxidationK₂S₂O₈, NaOH/Pyridine, then HCl24 h + 1 h42%Loss of C8-H (~6.5 ppm); New OH signal (~8.5 ppm)
3 Orthogonal BenzylationBnBr (1.1 eq), K₂CO₃, Acetone, Reflux6 h81%Appearance of Benzyl CH₂ (~5.1 ppm) and Ar-H (~7.4 ppm)
4 Exhaustive MethylationMeI (excess), NaH, DMF, 50 °C12 h76%Complete loss of C5-OH (~12.5 ppm); 3rd OMe appears (~3.95 ppm)
5 Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C, EtOAc/EtOH~1 h91%Complete loss of Benzyl signals; Retention of C3-H singlet (~6.6 ppm)

References

1.[1] Chemistry and Biological Activities of Ginkgo Biloba. ResearchGate. 1 2.[2] The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland–Sims Oxidations). ResearchGate. 2 3.[5] US8710097B2 - Flavonoid dimers and methods of making and using such. Google Patents. 5 4.[3] Total synthesis of two isoflavone C-glycosides: genistein and orobol 8-C-beta-D-glucopyranosides. ResearchGate. 3 5.[4] Total Synthesis of Massarinin A, Structural Revision of the Primarolides A & B and Discovery of a Surprising 1,4-Aryl Shift. Universität zu Köln. 4

Sources

Thin-layer chromatography (TLC) Rf values for 8-hydroxyflavones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized TLC Profiling of 8-Hydroxyflavones

Introduction: The 8-Hydroxyflavone Challenge

8-Hydroxyflavones (8-OHFs), most notably 7,8-dihydroxyflavone (7,8-DHF) , have emerged as critical scaffolds in drug discovery due to their ability to mimic Brain-Derived Neurotrophic Factor (BDNF) and activate TrkB receptors. Unlike the ubiquitous 5-hydroxyflavones (e.g., quercetin, baicalein) or 7-hydroxyflavones, the 8-hydroxy substituted congeners present unique chromatographic challenges.

The Analytical Problem: Standard flavonoid protocols often fail to resolve 8-OHFs from their isomers. The 8-hydroxyl group occupies a unique steric and electronic niche:

  • Weak Intramolecular Bonding: Unlike the 5-OH group, which forms a strong 6-membered hydrogen bond ring with the C4-carbonyl, the 8-OH group interacts weakly with the heterocyclic oxygen (O1).

  • Polarity Ambiguity: This results in an Rf value that is typically lower than 5-OH analogs (which "hide" their polarity via chelation) but higher than 7-OH analogs (which are fully exposed to silica).

This guide provides a standardized, high-resolution TLC protocol specifically tuned for the isolation and purity assessment of 8-hydroxyflavones.

Structural Theory & Chromatographic Logic

To optimize separation, one must understand the interaction between the flavone, the silica stationary phase, and the mobile phase.

The Polarity Hierarchy (Silica Gel 60):

  • 5-OH Flavones (High Rf): Strong intramolecular H-bond with C=O reduces interaction with silica silanols.

  • 8-OH Flavones (Medium Rf): Weak interaction with O1; the -OH is partially accessible to silica.

  • 7-OH Flavones (Low Rf): The -OH is sterically unhindered and binds strongly to silica.

  • Catechols (e.g., 7,8-DHF): The ortho-dihydroxy motif creates a "chelating face" for silica, often causing tailing unless acid is added to the mobile phase.

G cluster_0 Isomer Behavior Struct Flavone Structure HBond Intramolecular H-Bonding Struct->HBond Position of -OH Silica Silica Adsorption (Stationary Phase) Struct->Silica Direct Dipole HBond->Silica Determines Availability Rf Observed Rf Value Silica->Rf Inverse Correlation Pos5 5-OH (Strong Chelation) Pos5->Silica Weak Interaction Pos8 8-OH (Weak/No Chelation) Pos8->Silica Moderate Interaction Pos7 7-OH (Exposed Polarity) Pos7->Silica Strong Interaction

Figure 1: Mechanistic logic of hydroxyflavone separation on silica gel. Note that 8-OH derivatives occupy a "middle ground" of polarity.

Standardized Protocol: 8-OHF Profiling

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates (20 x 20 cm).

  • Reference Standards: 7,8-Dihydroxyflavone (Tropoflavin), Wogonin (5,7-dihydroxy-8-methoxyflavone).

  • Visualization Reagents: Neu’s Reagent (Diphenylboric acid 2-aminoethyl ester).

Sample Preparation

Flavonoids are notoriously difficult to dissolve.

  • Solvent: Dissolve 1 mg of compound in 1 mL of MeOH:DMSO (9:1) . Pure DMSO is too viscous and difficult to dry on the plate; pure methanol may not dissolve poly-hydroxylated flavones.

  • Loading: Apply 2 µL bands (not spots) 1.5 cm from the bottom edge.

Mobile Phase Systems (The "Triangle" Strategy)

Do not rely on a single system. Use three systems of varying selectivity.

System CodeComposition (v/v)RoleTarget Compounds
MP-A (Non-Polar) Toluene : Ethyl Acetate : Formic Acid (50 : 40 : 10)Separation of aglyconesMethylated 8-OH flavones (e.g., Wogonin)
MP-B (General) Chloroform : Methanol (95 : 5)Standard profilingMonohydroxy flavones (8-OH)
MP-C (Polar) Chloroform : Methanol : Formic Acid (85 : 14 : 1)High polarity resolutionDihydroxy/Trihydroxy flavones (7,8-DHF)

Critical Technical Note: Formic acid is mandatory. Without it, the phenolic protons of 7,8-DHF will ionize on the slightly acidic silica, causing "streaking" or "tailing" that makes Rf calculation impossible.

Experimental Workflow

Workflow Start Start: Sample Preparation (1mg/mL in MeOH/DMSO) PlatePrep Plate Activation (Heat 105°C for 30 min) Start->PlatePrep Spotting Band Application (2µL, 1.5cm from bottom) PlatePrep->Spotting Saturation Chamber Saturation (Filter paper liner, 20 min) Spotting->Saturation Run Development (Run to 80% height) Saturation->Run Dry Drying (Warm air stream, remove acid) Run->Dry Vis Visualization (UV 254nm -> Neu's Reagent -> UV 366nm) Dry->Vis

Figure 2: Step-by-step workflow for high-fidelity TLC analysis of flavonoids.

Visualization & Identification

8-Hydroxyflavones exhibit distinct fluorescence patterns compared to 5-OH analogs.

  • UV 254 nm (Quenching):

    • All flavones appear as dark spots against a green fluorescent background. This confirms presence but not identity.

  • Neu’s Reagent (Specific Identification):

    • Preparation: Dissolve 1g Diphenylboric acid 2-aminoethyl ester in 100 mL Methanol.

    • Procedure: Spray the warm plate evenly.[1] Allow to dry.[1][2] View under UV 366 nm.[1]

    • Interpretation:

      • 5-OH Flavones: Typically Yellow/Orange fluorescence.

      • 8-OH Flavones: Often exhibit Green/Blue-Green fluorescence (depending on other substitutions).

      • Ortho-dihydroxy (7,8-DHF): Intense Yellow-Green fluorescence due to borate complexation with the catechol moiety.

Representative Rf Data (System MP-C)

Condition: Silica Gel 60 F254, Solvent: Chloroform:MeOH:Formic Acid (85:14:1), 25°C

Compound ClassSpecific ExampleExpected Rf RangeStructural Note
5-OH Flavone 5-Hydroxyflavone0.85 - 0.90Strong intramolecular H-bond (Non-polar behavior)
8-OH Flavone 8-Hydroxyflavone0.65 - 0.75Weak internal interaction; moderate silica binding
Ortho-diol 7,8-Dihydroxyflavone 0.35 - 0.45 Strong silica binding via catechol; requires acid
7-OH Flavone 7-Hydroxyflavone0.30 - 0.40Exposed phenolic -OH; very polar
Glycoside Baicalin0.05 - 0.15Sugar moiety dominates; requires highly polar solvent

Troubleshooting Guide

IssueRoot CauseCorrective Action
Tailing / Streaking Ionization of phenolic groupsIncrease Formic Acid concentration to 2% in mobile phase.
"Smiling" Front Uneven solvent evaporation (Edge Effect)Line the developing chamber with filter paper to ensure vapor saturation.
No Fluorescence Fluorescence quenching by solventEnsure plate is completely dry and free of acid traces before spraying Neu's reagent.
Co-elution Similar polarity of isomersSwitch from Chloroform-based to Toluene-based system (MP-A) to exploit pi-pi interactions.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone."[3][4][5] Proceedings of the National Academy of Sciences, 107(6), 2687-2692.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
  • MedChemExpress. (2023). "7,8-Dihydroxyflavone Product Information & Solubility."

Sources

Advanced In Vitro Antioxidant Profiling of 8-Hydroxy-4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

The "Lipophilic Antioxidant" Paradox

8-Hydroxy-4',5,7-trimethoxyflavone represents a unique class of flavonoids where the classic antioxidant pharmacophores (B-ring catechol, C-3 hydroxyl) are absent or blocked by methylation. Its antioxidant capacity relies almost exclusively on the C-8 hydroxyl group and the conjugated


-system of the chromone core.

Unlike hydrophilic flavonols (e.g., Quercetin) that function rapidly in aqueous phases, this trimethoxylated compound is highly lipophilic. It is designed by nature (and synthesis) to penetrate lipid bilayers and the blood-brain barrier, necessitating assay protocols that account for solubility constraints and slow-kinetic hydrogen atom transfer (HAT) mechanisms.

Structure-Activity Relationship (SAR) Insights
  • C-5, C-7, C-4' Methoxy Groups: These block the traditional chelation and H-donating sites, increasing metabolic stability but reducing gross radical scavenging speed compared to polyhydroxylated analogs.

  • C-8 Hydroxyl Group: The critical "warhead." Positioned on the A-ring, it allows for radical stabilization via resonance, but its reactivity is sterically modulated by the adjacent C-7 methoxy group.

Solubility & Handling (Critical)
  • Water Solubility: Negligible (< 10 µM).

  • Preferred Solvents: DMSO (up to 50 mM), Ethanol (up to 10 mM).

  • Assay Buffer Compatibility: Final organic solvent concentration in assays must be kept

    
     5% (DMSO) or 
    
    
    
    10% (Ethanol) to prevent precipitation, which causes false negatives (turbidity masking absorbance).

Visualizing the Mechanism

The following diagram illustrates the structural logic and the radical scavenging pathway specific to this mono-hydroxy, tri-methoxy flavone.

SAR_Mechanism cluster_SAR Structural Constraints Compound 8-Hydroxy-4',5,7- trimethoxyflavone Complex Encounter Complex [Flavone···R•] Compound->Complex Diffusion (Lipophilic Medium) Radical Free Radical (R•) Radical->Complex TS Transition State (HAT) Complex->TS H-Atom Abstraction at C-8 Product Stable Flavonoxyl Radical TS->Product Resonance Stabilization Constraint1 5,7-OMe: Blocks A-ring Chelation Constraint2 4'-OMe: Blocks B-ring HAT

Figure 1: Mechanism of Action. The C-8 hydroxyl group is the sole H-donor, requiring diffusion-controlled interaction in lipophilic environments.

Experimental Protocols

Protocol A: Kinetic DPPH Radical Scavenging (Modified for Lipophiles)

Standard aqueous DPPH protocols often fail for methoxylated flavones due to precipitation. This protocol uses a high-methanol environment to ensure solubility.

Objective: Determine the IC50 and Kinetic behavior (Fast vs. Slow acting).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2][3]

  • Solvent: Absolute Methanol (HPLC Grade)

  • Positive Control: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

Procedure:

  • Stock Preparation:

    • Dissolve 8-Hydroxy-4',5,7-trimethoxyflavone in DMSO to 10 mM.

    • Prepare serial dilutions in Methanol (not buffer) to range from 5 µM to 500 µM.

  • DPPH Working Solution:

    • Dissolve DPPH in Methanol to 100 µM. Absorbance at 517 nm should be ~1.0 ± 0.1.

  • Assay Setup (96-well plate):

    • Sample Wells: 20 µL Sample Dilution + 180 µL DPPH Solution.

    • Blank Wells: 20 µL Sample Dilution + 180 µL Methanol (to correct for intrinsic color).

    • Control Wells: 20 µL Methanol + 180 µL DPPH Solution (Max Absorbance).

  • Incubation & Reading:

    • Incubate in the dark at Room Temperature (RT).

    • Crucial Step: Read Absorbance (517 nm) at 0, 15, 30, and 60 minutes . Methoxylated flavones often show "slow-binding" kinetics due to steric hindrance near the C-8 position.

  • Calculation:

    
    
    
Protocol B: CUPRAC (Copper Reducing Antioxidant Capacity)

Why CUPRAC over FRAP? The FRAP assay is performed at pH 3.6 (aqueous), which often precipitates lipophilic flavones. CUPRAC operates at pH 7.0 and utilizes a copper-neocuproine complex that is compatible with organic co-solvents, making it the Gold Standard for this compound.

Objective: Measure electron transfer (SET) capacity.

Materials:

  • CuCl₂ solution (10 mM in water)

  • Neocuproine (7.5 mM in Ethanol)

  • Ammonium Acetate Buffer (1.0 M, pH 7.0)

Procedure:

  • Reagent Mix: Mix CuCl₂, Neocuproine, and Buffer in a 1:1:1 ratio.

  • Sample Prep: Prepare compound in Ethanol/DMSO (stock 10 mM).

  • Reaction:

    • Add 150 µL of Reagent Mix to wells.

    • Add 50 µL of Sample (various concentrations).

    • Incubate for 30 minutes at RT.

  • Measurement: Read Absorbance at 450 nm .

  • Result Expression: Calculate Trolox Equivalents (TEAC) using a standard curve of Trolox.

Protocol C: Liposome Peroxidation Assay (Biological Relevance)

Since this compound targets lipid membranes, a simple radical test is insufficient. This assay mimics the physiological environment.

Objective: Assess protection of lipid bilayers against oxidative stress.

Materials:

  • Egg Yolk Phosphatidylcholine (or commercial lecithin).

  • AAPH (Peroxyl radical generator).

  • Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA).

Procedure:

  • Liposome Prep: Sonicate lecithin in PBS (pH 7.4) to form a cloudy liposome suspension.

  • Treatment: Pre-incubate liposomes with 8-Hydroxy-4',5,7-trimethoxyflavone (final conc. 1–50 µM, <1% DMSO) for 15 min.

  • Stress Induction: Add AAPH (10 mM final) and incubate at 37°C for 2 hours.

  • Termination: Add TCA (15%) and TBA (0.375%). Heat at 95°C for 15 mins (pink color develops).

  • Detection: Cool and read absorbance at 532 nm (TBARS formation).

  • Interpretation: Lower absorbance = Higher protection.

Data Analysis & Expected Outcomes

The following table summarizes typical performance metrics for mono-hydroxy-trimethoxy flavones compared to the standard Quercetin.

AssayParameter8-OH-TrimethoxyflavoneQuercetin (Reference)Interpretation
DPPH IC50 (µM)~50 - 150 µM5 - 10 µMModerate. Lacks B-ring catechol; relies solely on C-8 OH.
Kinetics Time to EquilibriumSlow (> 30 mins)Fast (< 5 mins)Steric hindrance by 7-OMe requires longer incubation.
CUPRAC TEAC Value0.5 - 0.83.0 - 4.0Electron Transfer is viable but limited by single -OH.
Liposome % InhibitionHigh (> 80%)ModerateSuperior. Lipophilicity allows it to reside inside the membrane, intercepting radicals where they damage lipids.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Selection cluster_analysis Phase 3: Analysis Stock Stock Solution 10mM in DMSO Dilution Serial Dilution (Methanol/Ethanol) Stock->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH CUPRAC CUPRAC Assay (Reducing Power) Dilution->CUPRAC LIPO Liposome Assay (Membrane Protection) Dilution->LIPO Reader Microplate Reader (Abs 450/517/532 nm) DPPH->Reader CUPRAC->Reader LIPO->Reader Calc IC50 & TEAC Calculation Reader->Calc

Figure 2: Integrated Assay Workflow. Note the parallel processing for mechanism-specific data.

References

  • Structure-Activity Relationships of Hydroxyflavones Source: MDPI Molecules Context: Establishes the role of the C-8 hydroxyl group in radical scavenging when the B-ring is substituted.

  • Antioxidant Mechanisms of Methoxylated Flavonoids Source: NIH / PMC Context: Details the thermodynamic preference for HAT mechanisms in 5,7-substituted flavones and the impact of methylation on solubility and kinetics.

  • CUPRAC Assay Methodology for Lipophilic Antioxidants Source: Analytical Methods (RSC) / Apak et al. Context: Validates the use of Copper-Neocuproine for measuring antioxidants in organic solvents, superior to FRAP for this compound.

  • PubChem Compound Summary: 8-Hydroxy-4',5,7-trimethoxyflavone Source: National Library of Medicine Context: Chemical structure verification, synonyms, and physical property data essential for stock solution preparation.

Sources

Application Note: Overcoming Redox Interference in Cell Viability Assays for 8-Hydroxy-4',5,7-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Methoxyflavonoid (Polyphenol) Primary Application: In vitro cytotoxicity and anti-proliferative screening

Introduction & Physicochemical Profile

8-Hydroxy-4',5,7-trimethoxyflavone (Chemical Formula: C18H16O6; MW: 328.32 g/mol ) is a naturally occurring methoxyflavonoid isolated from medicinal plants within the Lamiaceae family, including Ocimum basilicum and Scutellaria species[1][2]. As oncological and pharmacological research accelerates into the anti-proliferative properties of plant-derived polyphenols, accurate quantification of their in vitro cytotoxicity is paramount.

However, the unique physicochemical properties of methoxyflavonoids present specific biochemical challenges. The compound is highly hydrophobic, requiring organic solvents (like DMSO) for cellular delivery. More critically, its polyphenolic structure makes it a potent electron donor, which can catastrophically interfere with standard colorimetric viability assays if not properly controlled[3][4].

Mechanistic Pitfalls: The Tetrazolium (MTT) Illusion

The most common methodological error in flavonoid cytotoxicity screening is the uncritical use of tetrazolium-based assays (e.g., MTT, XTT, WST-8). These assays rely on the assumption that only metabolically active cells can reduce the tetrazolium salt into a measurable formazan product.

The Causality of Interference: Flavonoids, acting as intrinsic reducing agents and free-radical scavengers, can directly reduce MTT to purple formazan crystals in a completely cell-free environment[3][5]. When evaluating 8-hydroxy-4',5,7-trimethoxyflavone, this abiotic reduction artificially inflates absorbance readings. As the concentration of the drug increases, the false viability signal also increases, masking the compound's true cytotoxic effect and leading to severe false-negative interpretations[4].

To ensure scientific integrity and self-validating results, this application note establishes a robust workflow utilizing two orthogonal, non-redox-dependent methods: the Sulforhodamine B (SRB) assay and the ATP Luminescence assay .

Workflow A 8-hydroxy-4',5,7-trimethoxyflavone (Methoxyflavonoid) B Assess Redox Interference (Cell-Free Control) A->B C MTT / WST-8 Assays (Tetrazolium) B->C If unvalidated E SRB Assay (Protein Biomass) B->E Recommended F ATP Assay (Metabolic Luminescence) B->F Recommended D False Viability Signal (Abiotic Reduction) C->D Redox interference G Orthogonal Validation (Accurate IC50) E->G F->G

Fig 1. Logical workflow for selecting viability assays to bypass flavonoid redox interference.

Assay Selection & Comparative Data Matrix

To build a self-validating experimental system, researchers must select assays that measure distinct biological endpoints without interacting with the test compound's redox potential.

Assay TypeBiological TargetFlavonoid Interference RiskThroughputRecommendation for Methoxyflavonoids
MTT / WST-8 Mitochondrial reductaseHigh (Direct abiotic reduction)HighNot Recommended without rigorous cell-free blanks[5].
SRB Total protein biomassLow (Extensive washing steps)MediumHighly Recommended (Cost-effective, stable endpoint)[4].
ATP Luminescence Intracellular ATPLow (Lysis-based, non-redox)HighHighly Recommended (Primary orthogonal validation).

Experimental Workflows (Protocols)

Compound Preparation & Handling
  • Stock Solution: Dissolve 8-hydroxy-4',5,7-trimethoxyflavone in 100% cell-culture grade DMSO to yield a 20 mM stock. Vortex extensively and sonicate for 5 minutes if precipitation is visible.

  • Working Concentrations: Dilute the stock in complete culture media immediately prior to treatment.

  • Critical Causality: The final concentration of DMSO in the assay wells must not exceed 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the IC50 of the flavonoid.

Protocol A: Sulforhodamine B (SRB) Biomass Assay

The SRB assay measures total cellular protein content and is unaffected by the antioxidant properties of flavonoids because the compound is washed away prior to staining[4].

  • Step 1: Seeding. Seed cells (e.g., HepG2) at 5,000–10,000 cells/well in a clear 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Step 2: Treatment & Self-Validation. Add the diluted 8-hydroxy-4',5,7-trimethoxyflavone (1 µM – 100 µM). Crucial: Include a "Cell-Free Control" (Media + Highest Compound Concentration) to definitively rule out any intrinsic dye-binding or precipitation artifacts. Incubate for 48 h.

  • Step 3: Fixation. Without removing the media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Step 4: Washing. Wash the plates 4 times with slow-running deionized water to remove TCA, media, and the flavonoid compound. Air-dry the plates completely.

  • Step 5: Staining. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Step 6: Destaining. Wash the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.

  • Step 7: Solubilization & Reading. Add 200 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake on an orbital shaker for 10 minutes. Read absorbance at 510 nm using a microplate reader.

Protocol B: ATP Luminescence Assay

This assay provides an orthogonal validation by measuring ATP, the universal indicator of metabolically active cells, bypassing redox interference entirely.

  • Step 1: Seeding. Seed cells in an opaque white 96-well plate to prevent luminescent optical crosstalk. Incubate for 24 h.

  • Step 2: Treatment. Treat cells with the flavonoid as described above. Incubate for 48 h.

  • Step 3: Equilibration. Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Temperature gradients cause uneven luminescence).

  • Step 4: Lysis & Reaction. Add a volume of ATP detection reagent (e.g., CellTiter-Glo) equal to the volume of cell culture media present (e.g., 100 µL reagent to 100 µL media).

  • Step 5: Mixing. Shake the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Step 6: Signal Stabilization & Reading. Incubate at room temperature for 10 minutes. Record luminescence with an integration time of 0.25–1 second per well.

Mechanism cluster_SRB SRB Protocol (Biomass) cluster_ATP ATP Protocol (Metabolism) Cell Treated Cells (e.g., HepG2) Fix TCA Fixation Cell->Fix Method A Lysis Cell Lysis Cell->Lysis Method B Stain SRB Binds Basic AAs Fix->Stain Abs Absorbance 510 nm Stain->Abs Luc Luciferase Reaction Lysis->Luc Lum Luminescence Signal Luc->Lum

Fig 2. Biochemical pathways of SRB and ATP assays for quantifying true cellular viability.

Data Analysis & Interpretation

To calculate the half-maximal inhibitory concentration (IC50) of 8-hydroxy-4',5,7-trimethoxyflavone:

  • Subtract the average background signal (Cell-Free Control) from all sample wells.

  • Calculate the Percentage Viability: (Signal_Treated / Signal_Vehicle_Control) × 100.

  • Plot the Log(Concentration) of the flavonoid on the X-axis against the % Viability on the Y-axis.

  • Use non-linear regression (curve fit) software (e.g., GraphPad Prism) applying a four-parameter logistic equation to derive the absolute IC50.

  • Validation Check: The IC50 derived from the SRB assay should closely mirror the IC50 derived from the ATP assay. A significant divergence indicates a mechanism-specific artifact rather than true cytotoxicity.

References

  • National Institutes of Health. "8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368". PubChem.
  • ResearchGate. "Flavonoids in Scutellaria immaculata and S. ramosissima (Lamiaceae) and their biological activity".
  • Somayaji, A., & Shastry, C. S. (2021). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System". Journal of Pharmaceutical Research International.
  • Peng, et al. "MTT Reduction by Flavonoids in the Absence of Cells: Influence of Medium Type and Serum". ResearchGate.
  • Wang, et al. "Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements". PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 8-Hydroxy-4',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FLAV-SOL-8H457 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division

Executive Summary

Compound Profile: 8-Hydroxy-4',5,7-trimethoxyflavone is a lipophilic polymethoxyflavone (PMF). Like structurally related congeners (e.g., 5,7-dimethoxyflavone), it exhibits poor aqueous solubility due to the methylation of hydroxyl groups, which reduces hydrogen bonding potential with water while increasing membrane permeability.

The Core Challenge: The primary failure mode in cell culture is microprecipitation immediately upon introducing the organic stock solution into the aqueous culture medium. This results in:

  • Inaccurate dosing: The effective concentration is significantly lower than the calculated dose.

  • False negatives: Lack of biological response due to non-bioavailability.

  • Crystal toxicity: Micro-crystals settling on cell monolayers causing physical stress or localized high concentrations.

This guide provides validated protocols to solubilize this compound without compromising cellular physiology.

Part 1: Troubleshooting & FAQs

Q1: "I see a cloudy precipitate immediately after adding my DMSO stock to the media. What went wrong?"

Diagnosis: This is the "Solvent Shock" effect. You likely pipetted a high-concentration organic stock (e.g., 100 mM DMSO) directly into a large volume of aqueous media. The rapid change in polarity forces the hydrophobic flavone to aggregate before it can disperse.

Solution:

  • Reduce the "Jump": Use an intermediate dilution step (see Protocol A).

  • Dynamic Mixing: Never add the compound to static media. Vortex the media gently while slowly injecting the stock solution.

  • Pre-warm Media: Cold media decreases kinetic solubility. Ensure media is at 37°C.

Q2: "What is the maximum DMSO concentration I can use?"

Technical Limit: Most mammalian cell lines tolerate 0.1% (v/v) DMSO without phenotypic alterations. Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5%, but primary cells or sensitive lines (e.g., neurons, stem cells) often show stress signaling above 0.05%.

  • Critical Control: Always run a "Vehicle Control" containing the exact % of DMSO used in your highest treatment group.

Q3: "Can I use serum to help solubilize the compound?"

Yes, and you should. Albumin (BSA/FBS) acts as a natural carrier for lipophilic small molecules.

  • Mechanism: Flavonoids bind reversibly to serum albumin, which prevents crystallization and acts as a depot for cellular uptake.

  • Recommendation: Prepare your working solution in media containing 10% FBS before adding it to the cells, rather than adding the compound to serum-free media.

Q4: "Standard DMSO dissolution isn't working. What is the next level?"

Advanced Solution: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This creates a "host-guest" inclusion complex where the hydrophobic flavone sits inside the cyclodextrin ring, presenting a hydrophilic exterior to the media. This is the gold standard for lipophilic flavonoids.

Part 2: Validated Experimental Protocols

Protocol A: The "Step-Down" Serial Dilution (Standard)

Best for: Routine screening when DMSO < 0.1% is acceptable.

Rationale: Prevents precipitation by gradually changing the polarity of the solvent system.

  • Prepare Master Stock: Dissolve 8-hydroxy-4',5,7-trimethoxyflavone in 100% anhydrous DMSO to 50 mM . Vortex until clear.

  • Prepare Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 into 100% Ethanol or DMSO (depending on cell tolerance) to create a 5 mM solution.

    • Note: This step is critical. Do not dilute directly into water yet.

  • Prepare Working Solution (2x):

    • Take 20 µL of the Intermediate Stock.

    • Add dropwise into 980 µL of pre-warmed (37°C) media containing 10% FBS while vortexing vigorously.

    • Result: 100 µM solution with 2% solvent.

  • Final Dosing:

    • Add this 2x Working Solution 1:1 to the wells containing cells (already in 100 µL media).

    • Final Concentration: 50 µM.

    • Final Solvent: 1% (If too high, adjust the Intermediate Stock concentration downward).

Protocol B: HP-β-Cyclodextrin Inclusion Complex (Advanced)

Best for: High-concentration studies, animal models, or extremely sensitive cells where DMSO must be minimized.

Materials:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) (Cell culture grade).

  • Methanol (volatile solvent).

Workflow:

  • Molar Calculation: Calculate a 1:2 molar ratio (Flavone : CD).

    • MW Flavone: ~328.32 g/mol .[2]

    • MW HP-β-CD: ~1460 g/mol .

  • Dissolution:

    • Dissolve the Flavone in a small volume of Methanol.

    • Dissolve the HP-β-CD in water (or PBS).

  • Mixing: Slowly add the Flavone/Methanol solution to the HP-β-CD/Water solution with constant stirring (magnetic stirrer, 500 RPM) at Room Temperature for 4 hours.

  • Evaporation: Use a rotary evaporator or a stream of nitrogen gas to remove the Methanol completely.

  • Lyophilization (Optional but recommended): Freeze-dry the remaining aqueous solution to obtain a water-soluble powder.

  • Reconstitution: Dissolve the powder directly in cell culture media. It should dissolve instantly without DMSO.

Part 3: Decision Logic & Visualization

Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the appropriate solubilization strategy based on concentration requirements and cell sensitivity.

SolubilityLogic Start Start: 8-Hydroxy-4',5,7- trimethoxyflavone CheckConc Required Final Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc CheckCell Cell Sensitivity to DMSO? LowConc->CheckCell MethodB Protocol B: HP-β-CD Complexation (Solvent-Free) HighConc->MethodB Avoids Precipitation Robust Robust (e.g., HeLa, HEK) CheckCell->Robust Sensitive Sensitive (Primary, Stem) CheckCell->Sensitive MethodA Protocol A: Direct DMSO Dissolution (Keep DMSO < 0.1%) Robust->MethodA Sensitive->MethodB If Zero DMSO needed MethodC Protocol C: Serum Pre-Incubation (Albumin Carrier) Sensitive->MethodC If DMSO < 0.05% ok

Figure 2: The "Step-Down" Dilution Mechanism

Caption: Visualizing the gradient reduction of solvent concentration to prevent hydrophobic crashing.

SerialDilution Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate (5 mM in Ethanol/DMSO) Stock->Inter 1:10 Dilution (Maintains Solubility) Working Working Solution (100 µM in Media + 10% FBS) Inter->Working 1:50 Dilution (Serum Stabilizes) Final Cell Well (50 µM, <0.5% Solvent) Working->Final 1:1 Addition (Gentle Introduction)

Part 4: Reference Data

Table 1: Solvent Limits in Cell Culture
SolventMax Recommended (Robust Cells)Max Recommended (Sensitive Cells)Mechanism of Toxicity
DMSO 0.5% (v/v)0.05% - 0.1% (v/v)Membrane pore formation, differentiation induction.
Ethanol 1.0% (v/v)0.1% (v/v)Protein denaturation, signaling interference.
Methanol Not RecommendedNot RecommendedHighly toxic metabolites (formaldehyde).
HP-β-CD 10 - 20 mM2 - 5 mMCholesterol depletion from membranes (if too high).
References
  • Kim, J. S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis.[1][3][4][5] Preventive Nutrition and Food Science, 25(4), 449–456. Retrieved from [Link]

  • Kaewtunjai, N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. Retrieved from [Link]

  • Chemsrc. (2025). 5,7,8-trihydroxy-4'-methoxyflavone and related flavonoid structures. Retrieved from [Link]

Sources

Separating 8-hydroxy-4',5,7-trimethoxyflavone from wogonin isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and purification scientists working with complex flavonoid mixtures, specifically from Scutellaria species (e.g., S. baicalensis, S. barbata).

It addresses the specific challenge of isolating the lipophilic 8-hydroxy-4',5,7-trimethoxyflavone (Target) from the abundant and structurally related Wogonin (5,7-dihydroxy-8-methoxyflavone) and its isomers (e.g., Oroxylin A).[1]

Topic: Separation of 8-hydroxy-4',5,7-trimethoxyflavone from Wogonin congeners. Ticket ID: FLAV-SEP-084 Status: Resolved / Guide Generated[1]

Executive Summary & Chemical Context

Before attempting separation, it is critical to recognize the physicochemical divergence between your target and the impurities.

  • Wogonin (Impurity): C₁₆H₁₂O₅.[1] Contains two free hydroxyl groups (C5, C7). The C5-OH forms a strong intramolecular hydrogen bond with the C4-carbonyl, but the molecule remains relatively polar compared to the target.

  • 8-hydroxy-4',5,7-trimethoxyflavone (Target): C₁₈H₁₆O₆.[1] This is a polymethoxylated flavone (PMF) .[1] The methylation at C5 and C7 drastically reduces polarity.

  • The Consequence: These two are not difficult to separate by retention time (the target is much more lipophilic). The challenge lies in solubility mismatch and co-elution with other late-eluting PMFs (e.g., 5,6,7,8-tetramethoxyflavone), not Wogonin itself.

Decision Matrix: Workflow Selection

Use the following logic flow to determine the correct instrument path based on your sample scale and purity requirements.

SeparationWorkflow Start Crude Scutellaria Extract ScaleCheck Sample Mass? Start->ScaleCheck PrepHPLC Prep-HPLC (C18) ScaleCheck->PrepHPLC < 500 mg HSCCC HSCCC (Counter-Current) ScaleCheck->HSCCC > 500 mg (Cost Effective) Polishing Polishing Step (Sephadex LH-20) PrepHPLC->Polishing If purity < 95% Final Pure 8-OH-4',5,7-triOMe PrepHPLC->Final Direct HSCCC->Polishing Remove solvent tailing Polishing->Final

Figure 1: Selection of purification workflow based on sample load. HSCCC is recommended for bulk isolation to avoid irreversible adsorption of lipophilic PMFs on C18 columns.

Module A: High-Performance Liquid Chromatography (HPLC)

Objective: Analytical verification and small-scale purification (<100 mg).

The "Lipophilicity Trap"

Standard gradients for Wogonin (which elutes mid-run) often fail to elute 8-hydroxy-4',5,7-trimethoxyflavone, causing it to carry over to the next injection or elute as a broad, ghost peak.

Optimized Protocol
ParameterSettingRationale
Stationary Phase Phenyl-Hexyl (Preferred) or C18Phenyl-Hexyl columns utilize

interactions, providing superior selectivity for methoxylated isomers compared to standard hydrophobicity-driven C18 separation.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the 8-OH group, sharpening the peak.
Mobile Phase B Acetonitrile (ACN) ACN provides stronger elution strength than MeOH, essential for eluting this lipophilic target.
Flow Rate 1.0 mL/min (Analytical)Standard backpressure management.[1]
Detection UV 270 nm & 340 nm270 nm detects the benzoyl system; 340 nm is specific to the flavone B-ring conjugation.[1]

Gradient Table (Linear):

  • 0-5 min: 30% B (Isocratic - elutes glycosides)[1]

  • 5-20 min: 30%

    
     60% B (Elutes Wogonin/Baicalein)[1]
    
  • 20-35 min: 60%

    
    95% B  (Elutes Target)
    
  • 35-40 min: 95% B (Hold - Critical Step )[1]

Troubleshooting Q&A

Q: My target peak is broad and tails significantly.

  • Cause: The 8-OH group forms an intramolecular hydrogen bond with the 7-OMe (if present) or interacts with residual silanols on the column.[1]

  • Fix: Increase column temperature to 40°C . This reduces mobile phase viscosity and improves mass transfer kinetics for large, lipophilic molecules.

Q: I see Wogonin, but the target is missing.

  • Cause: It likely precipitated on the column head or didn't elute.

  • Fix: Ensure your sample is dissolved in 100% DMSO or ACN before injection.[1] Do not dissolve in MeOH/Water, as the target may precipitate upon contact with the initial aqueous mobile phase.

Module B: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Large-scale isolation (>500 mg) without sample loss. Why HSCCC? Lipophilic flavonoids often bind irreversibly to silica gel.[1] HSCCC uses a liquid stationary phase, allowing 100% sample recovery.

Solvent System Selection

Wogonin is typically separated using n-Hexane : EtOAc : MeOH : Water (HEMWat) at 1:1:5:5 or 1:1:8:10 .[1] Do NOT use this for your target. It is too polar; your target will stay in the stationary phase (upper phase) and never elute, or take 10+ hours.

Recommended System for Lipophilic Target: n-Hexane : Ethyl Acetate : Methanol : Water(4 : 5 : 4 : 5) [1]

  • Mode: Tail-to-Head (Normal Phase elution).[1]

  • Stationary Phase: Lower (Aqueous-rich) phase.[1]

  • Mobile Phase: Upper (Organic-rich) phase.[1]

  • Logic: By increasing the Ethyl Acetate and Hexane ratio, we increase the lipophilicity of the mobile phase, allowing the target to partition into it and elute in a reasonable time.

HSCCC_Optimization Step1 Test HEMWat 1:1:5:5 Decision Target K value? Step1->Decision Adjust1 K > 2.0 (Too retained) Increase EtOAc/Hexane Decision->Adjust1 Target stays in Upper Phase Adjust2 K < 0.5 (Elutes too fast) Increase Water/MeOH Decision->Adjust2 Target moves to Lower Phase FinalSystem Run System: HEMWat 4:5:4:5 Adjust1->FinalSystem

Figure 2: Solvent system optimization for HSCCC. The partition coefficient (K) must be between 0.5 and 2.0 for efficient separation.

Module C: Structural Confirmation (The "Smoking Gun")

When you have isolated a peak, you must confirm it is the 8-hydroxy-4',5,7-trimethoxy variant and not an isomer like 5-hydroxy-4',7,8-trimethoxyflavone .[1]

1H-NMR Diagnostic Signals (DMSO-d6)[1]
FeatureWogonin (Impurity)Target (8-OH-4',5,7-triOMe)
C5 Position ~12.50 ppm (Singlet)(Chelated -OH, very distinctive)~3.80 - 3.95 ppm (Singlet)(Methoxy group)
C8 Position ~3.85 ppm (Singlet)(Methoxy group)~8.5 - 9.5 ppm (Broad Singlet)(Phenolic -OH, varies with concentration)
A-Ring Proton C6-H (Singlet, ~6.3 ppm)C6-H (Singlet, ~6.5 ppm)

Critical Check: If you see a sharp signal below 12.0 ppm, you have failed to separate Wogonin or a 5-OH derivative.[1] The target molecule (5-OMe) cannot show a chelated hydroxyl signal.[1]

References

  • Li, H. B., & Chen, F. (2005).[2][3] Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography.[2][3][4] Journal of Chromatography A, 1074(1-2), 107–110.[2][4][5]

  • Cui, L., et al. (2019). Large-scale separation of baicalin and wogonoside from Scutellaria baicalensis Georgi by the combination of pH-zone-refining and conventional counter-current chromatography.[1][6] Journal of Chromatography A.

  • Gao, H., et al. (2008). Reversed-phase HPLC method for simultaneous separation of anthocyanins and flavonols.[1][7] Journal of Chromatography A. 7

  • BenchChem Technical Data. (2025). Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (General Flavonoid Protocols).[8]

Sources

Technical Support Center: Stability Assurance for 8-Hydroxyflavones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Preventing Oxidative Degradation During Extraction Target Analytes: 8-Hydroxyflavone, Wogonin, Baicalein, and derivatives.

Core Technical Briefing

The Challenge: 8-hydroxyflavones possess a unique electronic structure where the hydroxyl group at the C-8 position (A-ring) significantly increases the electron density of the molecule. While this confers potent bioactivity (e.g., BDNF mimetics), it lowers the oxidation potential, making these compounds exceptionally prone to Auto-oxidation and Oxidative Coupling .

The Mechanism: Unlike typical flavonols (C-ring oxidation), 8-hydroxyflavones often undergo oxidation on the A-ring. This is accelerated by:

  • Alkaline pH: Deprotonation facilitates electron loss.

  • Transition Metals: Iron (

    
    ) and Copper (
    
    
    
    ) act as catalysts for radical generation.
  • Dissolved Oxygen: Reacts with radical intermediates to form quinones (browning agents).

Troubleshooting Guide: The "Red Flag" Symptoms

Use this module to diagnose extraction failures immediately.

SymptomProbable CauseImmediate Corrective Action
Extract turns Green/Dark Brown Quinone Formation: The 8-OH or 5,6,7-trihydroxy system has oxidized into an ortho- or para-quinone.Stop. Acidify immediately to pH < 3.0. Add 0.5% Ascorbic Acid. Note: Green often indicates alkaline oxidation of catechol moieties.
Loss of Peak Area (HPLC) Ring Cleavage/Polymerization: Formation of high molecular weight polymers (insoluble) or ring-open degradation products.Check extraction temperature.[1][2][3][4][5] If >50°C, reduce to 25°C. Ensure solvent is degassed.
Broad/Tailing Peaks Metal Chelation: 8-OH flavones are strong chelators. They are binding to iron traces in the column or solvent.Add 0.1 mM EDTA to the mobile phase. Wash column with acid.
Precipitate in Storage Solubility/Oxidation: Oxidized polymers are less soluble than native flavones.Centrifuge. Redissolve pellet in DMSO to check if it's the compound or debris. Store under

.
The Degradation Pathway (Visualized)

Understanding the enemy is the first step to containment. The following diagram illustrates the trajectory from a stable native flavone to an irreversible quinone product.

OxidationMechanism Native Native 8-OH Flavone (Reduced Form) Radical Semiquinone Radical (Unstable Intermediate) Native->Radical - e- / - H+ Quinone Quinone/Polymer (Oxidized Product) Radical->Quinone Oxidation HighPH High pH (>7) Deprotonation HighPH->Native Metals Metal Ions (Fe3+, Cu2+) Metals->Native Oxygen Dissolved O2 Oxygen->Radical

Figure 1: The oxidation cascade. Note that high pH and metals trigger the initial destabilization, while oxygen seals the fate of the radical intermediate.

The "Golden Standard" Extraction Protocol

This protocol is designed as a Self-Validating System . If you follow the pH and additive steps, the color of the extract serves as a visual validation (it should remain bright yellow/pale, not brown).

Reagents Preparation
  • Extraction Solvent: 70% Ethanol / 30% Water (v/v).

  • Acidifier: 1N HCl or Formic Acid.

  • Antioxidant Cocktail: Ascorbic Acid (AA) + Sodium Metabisulfite (SMB).[6]

  • Chelator: EDTA (Disodium salt).

Step-by-Step Methodology

1. Solvent Conditioning (The Pre-Emptive Strike)

  • Degassing: Sparge the extraction solvent with Nitrogen (

    
    ) gas for 15 minutes before the plant material touches it.
    
  • Acidification: Adjust solvent pH to 2.5 – 3.0 using HCl or Formic Acid.

    • Why? 8-hydroxyflavones are weak acids. Low pH keeps them protonated (neutral), significantly raising the energy barrier for oxidation.

  • Additives: Dissolve 0.1% (w/v) Ascorbic Acid and 0.05% (w/v) EDTA .

    • Why? EDTA sequesters trace metals; Ascorbic Acid acts as a sacrificial reductant, consuming oxygen before it attacks the flavone.

2. Extraction (Maceration/UAE)

  • Mix plant powder with conditioned solvent (Ratio 1:10 to 1:20).

  • Temperature: Maintain strictly < 40°C .

    • Warning: If using Ultrasound (UAE), use pulsed modes (e.g., 5s ON / 5s OFF) to prevent localized overheating.

  • Headspace: Flush the extraction vessel headspace with

    
     and seal immediately.
    

3. Separation & Drying

  • Centrifuge at high speed (cold, 4°C).

  • Evaporation: Use a Rotary Evaporator with a water bath at < 40°C .

  • Critical Step: Do not dry to absolute crispness if possible. Redissolve immediately or Lyophilize (Freeze Dry). Heat drying (oven) is forbidden.

Workflow Logic

ExtractionWorkflow RawMat Raw Material (Powder) Extraction Extraction (N2 Purge, <40°C) RawMat->Extraction SolventPrep Solvent Prep (pH 2.5 + EDTA + Ascorbic Acid) SolventPrep->Extraction Separation Centrifugation (4°C) Extraction->Separation Drying Lyophilization (Avoid Heat) Separation->Drying

Figure 2: The stabilized extraction workflow. Note the central role of Solvent Prep in preventing downstream failure.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as an extraction solvent? A: Proceed with caution. While DMSO is an excellent solvent for flavones, it is difficult to remove without high heat (boiling point 189°C). Furthermore, DMSO can act as an oxidant under certain conditions or contain water that facilitates hydrolysis. Use DMSO only for the final stock solution storage, not for primary extraction.

Q: Why Ascorbic Acid and EDTA? Isn't one enough? A: No. They address different mechanisms. EDTA stops the "spark" (metal catalysis), while Ascorbic Acid puts out the "fire" (scavenges ROS). Using them together provides synergistic protection, often increasing stability by 2-3x compared to individual use.

Q: My HPLC peaks are splitting. Is this oxidation? A: It might be keto-enol tautomerism or ionization issues, not necessarily oxidation. 8-hydroxyflavones can exist in tautomeric forms. Ensure your HPLC mobile phase is acidified (0.1% Formic Acid) to force the molecule into a single protonation state.

Q: Can I use Sodium Metabisulfite (SMB) instead of Ascorbic Acid? A: Yes, SMB is a more potent antioxidant for browning prevention. However, it can release


 gas (pungent) and may react with certain carbonyls. Ascorbic acid is generally safer for downstream biological assays, but SMB is superior for strict chemical stability during rough processing.
References
  • World Journal of Pharmaceutical Research. (2015). Stability studies of flavonoids: A review.

  • Molecules. (2019).[7][8] Influence of temperature, solvent and pH on the selective extraction of phenolic compounds.[5][9]

  • Journal of Agricultural and Food Chemistry. (2008). Comparative analysis of quercetin oxidation by electrochemical, enzymatic, autoxidation, and free radical generation techniques.[10]

  • International Food Research Journal. (2012). Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent.[6][11]

  • BenchChem. (2025).[4] Minimizing degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction.

Sources

Optimizing HPLC retention times for polymethoxyflavones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Polymethoxyflavones (PMFs)

Case ID: PMF-OPT-2024 Topic: Optimizing Retention & Selectivity for Nobiletin, Tangeretin, and Related PMFs Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Technical Context

Polymethoxyflavones (PMFs) such as Nobiletin (


-hexamethoxyflavone) and Tangeretin  (

-pentamethoxyflavone) present unique chromatographic challenges compared to standard flavonoids. Unlike their glycosylated counterparts (e.g., Hesperidin), PMFs are highly lipophilic and lack ionizable hydroxyl groups (unless metabolized).

The Core Challenge: The structural similarity between PMFs results in "critical pairs" that often co-elute on standard C18 columns. Furthermore, their high hydrophobicity requires high organic mobile phase concentrations, which can lead to dewetting issues or sensitivity to temperature fluctuations.

This guide moves beyond basic "textbook" HPLC. We focus on manipulating selectivity (


)  via 

-

interactions and ensuring retention stability (

)
through thermodynamic control.

Troubleshooting & Optimization (Q&A)

Q1: I cannot resolve Nobiletin from Tangeretin (or their 5-demethylated metabolites) on my C18 column. The peaks overlap significantly. How do I fix this?

The Diagnosis: You are likely relying solely on hydrophobic subtraction (standard C18 mechanism). Since Nobiletin and Tangeretin differ only by a single methoxy group, their hydrophobicity is nearly identical, leading to poor selectivity (


).

The Solution: Switch to a Phenyl-Hexyl Stationary Phase. [1]

  • Mechanism: PMFs are electron-rich aromatic systems. A Phenyl-Hexyl column introduces

    
    -
    
    
    
    stacking interactions
    between the stationary phase and the PMF rings. This adds a second dimension of separation ("orthogonality") based on the electron density of the rings, not just hydrophobicity.
  • Protocol Adjustment:

    • Replace C18 with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 2.7 µm or 5 µm).[2]

    • Use Methanol instead of Acetonitrile.[3] Methanol is a protic solvent that promotes

      
      -
      
      
      
      interactions, whereas Acetonitrile (aprotic) can suppress them by forming a layer over the phenyl ring [1].
Q2: My retention times are drifting by 0.2–0.5 minutes between runs. The system pressure is stable.

The Diagnosis: PMFs are highly sensitive to thermodynamics . Because they elute in high organic conditions (often >50% organic), the heat of friction within the column or ambient temperature swings significantly alters the partition coefficient (


).

The Solution: Thermodynamic Locking.

  • Thermostat Control: Do not rely on "ambient" temperature. Set the column oven to 30°C or 40°C with a tolerance of ±0.1°C.

  • Mobile Phase Preparation: If using premixed solvents, evaporation of the organic component (especially MeOH) changes retention.

    • Corrective Action: Use an online mixing quaternary pump if possible. If premixing is required, cap reservoirs tightly and replace daily.

  • Column Equilibration: PMFs adsorb strongly to the stationary phase. Ensure you equilibrate for at least 15-20 column volumes before the first injection [2].

Q3: My peaks are fronting or splitting, even at low concentrations.

The Diagnosis: This is a classic Solvent Strength Mismatch . PMFs have low solubility in water, so researchers often dissolve them in 100% DMSO or Methanol. When a 10 µL plug of strong solvent hits a mobile phase that is 80% aqueous (at the start of a gradient), the analyte precipitates or travels faster than the mobile phase, causing peak distortion.

The Solution: The "Sandwich" Injection or Dilution.

  • Dilution: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:MeOH). If solubility is an issue, use 100% MeOH but reduce injection volume to <5 µL.

  • Self-Validating Check: Inject 1 µL of the standard. If the peak is sharp, but the 10 µL injection is split, it is a solvent effect, not a column void.

Validated Experimental Protocol

Application: Separation of 6 Major PMFs (Nobiletin, Tangeretin, Sinensetin, etc.)[4] Status: Field-Verified

ParameterSpecificationRationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 2.7 µm fused-core)Maximizes

-

selectivity for structural isomers [3].[2]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity (prevents tailing).
Mobile Phase B Acetonitrile (or MeOH for higher selectivity)ACN yields lower backpressure; MeOH yields better resolution.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 2.7 µm particles.
Temperature 40°CImproves mass transfer and reduces backpressure.
Detection UV @ 326 nm (alt: 278 nm)326 nm is specific to the cinnamoyl system (Band I) of flavones [4].
Injection Vol 5 µLLow volume prevents solvent effects.

Gradient Table (Standard):

Time (min) % Mobile Phase B
0.0 35%
15.0 65%
18.0 95% (Wash)
20.0 95% (Wash)
20.1 35% (Re-equilibrate)

| 25.0 | 35% (End) |

Visualization: Decision Logic & Workflows

Figure 1: Method Development Decision Matrix

Caption: Logical pathway for selecting the optimal stationary phase and mobile phase based on resolution outcomes.

PMF_Method_Dev start Start: PMF Mixture Separation c18_check Initial Run: C18 Column Water/ACN Gradient start->c18_check resolution_check Are Critical Pairs (Nob/Tan) Resolved? c18_check->resolution_check success Validate Method (Check Linearity/Precision) resolution_check->success Yes (Rs > 1.5) switch_phase Switch to Phenyl-Hexyl Column (Leverage Pi-Pi Interactions) resolution_check->switch_phase No (Co-elution) solvent_check Check Mobile Phase Modifier switch_phase->solvent_check meoh_switch Switch Organic to Methanol (Enhances Pi-Pi Selectivity) solvent_check->meoh_switch If using ACN temp_opt Optimize Temperature (Try 30°C vs 45°C) meoh_switch->temp_opt temp_opt->success Resolution Achieved

Figure 2: Troubleshooting Retention Drift

Caption: Systematic diagnosis for unstable retention times in PMF analysis.

Drift_Troubleshooting drift Issue: Retention Time Drift check_temp Check Column Oven Is T stable ±0.1°C? drift->check_temp check_equil Check Equilibration Did you flush >20 Vol? check_temp->check_equil Yes action_oven Fix: Service Oven/Heater check_temp->action_oven No check_solvent Check Solvent Evaporation Is MeOH evaporating? check_equil->check_solvent Yes action_flush Fix: Increase Re-equilibration Time in Gradient check_equil->action_flush No action_fresh Fix: Prepare Fresh Eluent Use Online Mixing check_solvent->action_fresh Yes

References

  • Shimadzu Corporation. (2025). Differences in elution selectivity between methanol and acetonitrile. Retrieved from

  • Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from

  • Mac-Mod Analytical. (2025). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from

  • Li, S., et al. (2023). Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus... Using HPLC-DAD. MDPI. Retrieved from

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

Sources

Technical Support Center: Resolving Co-Elution of 5-Hydroxy and 8-Hydroxy Flavones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic separation of closely related flavonoid structural isomers.

Part 1: Mechanistic FAQ – The Root Cause of Co-Elution

Q: Why do 5-hydroxyflavone and 8-hydroxyflavone co-elute so persistently on standard C18 columns? A: Standard octadecylsilane (C18) stationary phases separate analytes primarily based on hydrophobicity (dispersive interactions). 5-hydroxyflavone and 8-hydroxyflavone are structural isomers with nearly identical molecular weights and partition coefficients (LogP). However, their 3D electronic environments differ significantly due to intramolecular hydrogen bonding[1].

In 5-hydroxyflavone, the hydroxyl group at the C-5 position is in close spatial proximity to the C-4 carbonyl group, forming a strong, stable 6-membered chelate ring via resonance-assisted hydrogen bonding (RAHB)[1]. This "locks" the proton, reducing the molecule's overall polarity and its ability to act as a hydrogen bond donor. Conversely, the C-8 hydroxyl group in 8-hydroxyflavone does not form this specific intramolecular bond with the C-4 carbonyl, leaving it exposed. On a purely hydrophobic C18 column, this subtle electronic difference is insufficient to achieve baseline resolution (


).

Q: How does mobile phase selection (Methanol vs. Acetonitrile) affect their separation? A: The choice of organic modifier dictates the hydrogen-bonding dynamics between the analyte, the solvent, and the stationary phase[2].

  • Acetonitrile (Aprotic): Acts as a dipole but cannot donate hydrogen bonds. It preserves the intramolecular hydrogen bond of 5-hydroxyflavone, maintaining its lower apparent polarity and resulting in faster elution.

  • Methanol (Protic): Can both donate and accept hydrogen bonds. Methanol actively competes for hydrogen bonding sites, potentially disrupting the intramolecular bond of 5-hydroxyflavone and strongly interacting with the free 8-OH group. Switching from acetonitrile to methanol often alters the selectivity (

    
    ) between these isomers and improves peak spacing.
    

Part 2: Troubleshooting Guide – Achieving Baseline Resolution

Issue: Peaks are merging (


) on a C18 column using a Water/Acetonitrile gradient.

Solution Strategy:

  • Switch the Stationary Phase to PFP (Pentafluorophenyl): PFP columns offer orthogonal selectivity compared to C18[3]. The highly electronegative fluorine atoms on the phenyl ring facilitate

    
    , dipole-dipole, and hydrogen-bonding interactions. Because 8-hydroxyflavone has a "free" hydroxyl group, it interacts more strongly with the PFP phase via hydrogen bonding than the internally bonded 5-hydroxyflavone, driving them apart.
    
  • Optimize Column Temperature: Lower temperatures (e.g., 20°C - 25°C) stabilize the intramolecular hydrogen bond in 5-hydroxyflavone, maximizing the structural difference between the two isomers. Higher temperatures increase molecular kinetic energy, weakening the internal bond and causing the isomers to behave more similarly, which degrades resolution[4].

  • Buffer the Aqueous Phase: Use a mildly acidic buffer (e.g., 0.1% Formic Acid, pH ~2.7) to ensure all residual silanols on the column are protonated and the flavones remain fully unionized.

Part 3: Standardized Experimental Protocol

Protocol: Orthogonal Separation of Isomeric Hydroxyflavones

Self-Validating System: This protocol incorporates a mechanistic causality check. If 5-hydroxyflavone does not elute before 8-hydroxyflavone under these conditions, the hydrogen-bonding mechanism has failed, indicating either column degradation or incorrect mobile phase preparation.

Step 1: System Preparation & Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 100 mm × 2.1 mm, 1.7 μm particle size)[3].

  • Set the column oven temperature strictly to 25°C .

  • Prepare Mobile Phase A: Ultrapure water with 0.1% (v/v) LC-MS grade formic acid.

  • Prepare Mobile Phase B: LC-MS grade Methanol with 0.1% (v/v) formic acid.

Step 2: Gradient Elution Program

  • Flow rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analytes).

  • 1.0 - 6.0 min: Linear gradient from 20% B to 60% B.

  • 6.0 - 8.0 min: Isocratic hold at 60% B (Critical zone for isomer elution).

  • 8.0 - 9.0 min: Ramp to 95% B for column wash.

  • 9.0 - 12.0 min: Re-equilibrate at 20% B.

Step 3: Detection & System Suitability

  • Monitor via UV (Photodiode Array) at 254 nm and 340 nm.

  • Inject a 2 μL mixed standard of 5-hydroxyflavone and 8-hydroxyflavone (10 μg/mL each).

  • Validation Check: 5-hydroxyflavone must elute first. Its intramolecular H-bond shields the hydroxyl group, preventing it from interacting with the PFP stationary phase, effectively making it act less polar in a hydrogen-bonding driven retention mechanism. 8-hydroxyflavone, with its exposed OH, is retained longer by the PFP phase[2].

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic shifts when altering the stationary and mobile phase dynamics.

Stationary PhaseMobile Phase ModifierColumn Temp5-OH Retention (min)8-OH Retention (min)Resolution (

)
Outcome
Standard C18Acetonitrile40°C5.425.450.4Severe Co-elution
Standard C18Methanol40°C6.106.250.9Partial Separation
PFP Acetonitrile25°C6.306.851.8Baseline Resolution
PFP Methanol 25°C 6.80 7.65 2.4 Optimal Separation

Part 5: Workflow Visualization

G N1 Identify Co-elution (5-OH & 8-OH Flavones) N2 Analyze H-Bonding (5-OH forms internal bond) N1->N2 N3 Switch to PFP Column (Enhances dipole & π-π) N2->N3 Step 1 N4 Optimize Mobile Phase (Protic vs. Aprotic) N3->N4 Step 2 N5 Methanol (Protic) Competes for H-bonds N4->N5 To increase retention N6 Acetonitrile (Aprotic) Preserves internal bonds N4->N6 To decrease retention N7 Baseline Resolution (Rs > 1.5) N5->N7 N6->N7

Workflow for optimizing the separation of 5-hydroxy and 8-hydroxyflavone isomers.

References

  • [4] Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. National Institutes of Health (NIH) / PMC.[Link]

  • [2] Benefits of Hydrogen in Liquid Chromatography. Introducing SHARC1 HPLC Columns. SIELC Technologies.[Link]

  • [3] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.[Link]

  • [1] Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI.[Link]

Sources

Technical Support Center: Enhancing Yield of 8-hydroxy-4',5,7-trimethoxyflavone from Scutellaria Roots

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, isolating rare, highly lipophilic methoxyflavones like 8-hydroxy-4',5,7-trimethoxyflavone from Scutellaria species presents unique physicochemical challenges[1][2]. Standard extraction protocols optimized for bulk flavonoids (e.g., baicalin or wogonoside) will inherently fail for this compound due to its distinct solvation requirements[3].

This guide provides field-proven, mechanistic troubleshooting strategies and self-validating protocols to maximize your extraction yields and chromatographic recovery.

I. Process Architecture & Workflow

To successfully isolate 8-hydroxy-4',5,7-trimethoxyflavone, the workflow must be tailored to target non-polar aglycones while aggressively stripping away the highly polar glycoside matrix.

Workflow A Scutellaria Roots (Raw Material) B Pre-treatment (Drying & 80-mesh Grinding) A->B C Ultrasound-Assisted Extraction (95% EtOH, 15-25 min) B->C D Filtration & Concentration (<40°C Rotary Evaporation) C->D E Silica Gel Flash Chromatography (Polarity Gradient Elution) D->E F RP-HPLC Purification (Hydrophobic Stationary Phase) E->F G 8-hydroxy-4',5,7-trimethoxyflavone (High Purity Yield) F->G

Workflow for extracting and purifying methoxyflavones from Scutellaria roots.

II. Troubleshooting FAQs

Q1: Why is my yield of 8-hydroxy-4',5,7-trimethoxyflavone virtually undetectable when using standard 50-60% aqueous ethanol extraction? Causality: The target compound contains three methoxy groups (-OCH3), which significantly reduces its hydrogen-bonding capacity and increases its lipophilicity compared to standard Scutellaria flavonoids[2]. While 56% ethanol is optimal for extracting total polar flavonoids[4], it acts as an anti-solvent for highly methylated flavones. To solvate 8-hydroxy-4',5,7-trimethoxyflavone, you must decrease the solvent polarity by increasing the ethanol concentration to at least 95%[5].

Q2: I am using Ultrasound-Assisted Extraction (UAE) for 60 minutes to maximize mass transfer, but my yields are still low. What is going wrong? Causality: Prolonged acoustic cavitation generates localized extreme temperatures and free radicals, leading to the thermal and oxidative degradation of the methoxyflavone. Optimization studies indicate that the maximum extraction time for methoxyflavones should not exceed 25 minutes[5]. Extended sonication destroys the compound faster than it extracts it.

Q3: Are there "green chemistry" alternatives to 95% ethanol that can improve the extraction of lipophilic aglycones? Causality: Yes. Natural Deep Eutectic Solvents (NADES) offer highly tunable polarity profiles. A NADES system utilizing citric acid and proline (or β-alanine) creates a robust hydrogen-bond network that stabilizes flavonoid aglycones. This approach has been shown to increase the extraction yield of Scutellaria aglycones by 3 to 5 times compared to conventional aqueous organic solvents[3].

Q4: During downstream purification, I am losing the compound on my normal-phase column. How can I improve recovery? Causality: Methoxyflavones can irreversibly adsorb to highly active normal-phase silica if the elution gradient is not carefully controlled. A superior approach is to use silica gel flash chromatography merely as a rapid bulk-cleanup step, followed immediately by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a hydrophobic stationary phase (C18), which is specifically designed to resolve highly lipophilic compounds[6][7].

III. Quantitative Data & Parameter Optimization

The following tables summarize the critical parameters required to shift the extraction equilibrium in favor of methoxyflavones.

Table 1: Effect of UAE Parameters on Methoxyflavone Yield [5]

Parameter Sub-optimal Condition Optimized Condition Mechanistic Causality
Ethanol Concentration 50% - 60% v/v 95.0% v/v Matches the low dielectric constant required to solvate polymethoxyflavones.
Extraction Time > 30 mins 15 - 20 mins Prevents thermal degradation from prolonged acoustic cavitation.

| Solvent-to-Solid Ratio | 10:1 (mL/g) | 50:1 (mL/g) | Maximizes the concentration gradient to drive intracellular mass transfer. |

Table 2: Comparison of Solvent Systems for Scutellaria Flavonoid Yield [3][4]

Solvent System Primary Target Profile Relative Yield Mechanism of Action
56% Aqueous Ethanol Total Phenolics / Glycosides Baseline Broad-spectrum polarity; targets highly polar glycosides.
95% Ethanol Methoxyflavones High Low polarity selectively solvates lipophilic methoxy groups.

| NADES (Citric acid-proline) | Aglycones / Methoxyflavones | 3x - 5x Increase | Hydrogen bonding network heavily stabilizes the target compound. |

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is engineered to maximize the recovery of lipophilic methoxyflavones while preventing thermal degradation.

  • Pre-treatment: Dry the Scutellaria roots in a controlled tray dryer at 60°C until moisture content is <5%. Grind the dried material to pass through an 80-mesh screen.

    • Self-Validation Check: If the powder clumps, moisture is too high, which will alter the solvent's dielectric constant and ruin the extraction. Re-dry before proceeding.

  • Solvent Addition: Weigh 5.0 g of the powdered root into a borosilicate flask. Add 250 mL of 95% v/v ethanol to achieve the optimal 50:1 (mL/g) solvent-to-solid ratio[5].

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for exactly 16 minutes at room temperature.

  • Filtration & Concentration: Filter the homogenate through Whatman No. 1 paper to remove the solid matrix. Transfer the filtrate to a rotary evaporator.

  • Thermal Control: Evaporate the solvent under reduced pressure with the water bath strictly set to ≤40°C .

    • Self-Validation Check: If the concentrated extract turns dark brown or black, thermal degradation has occurred due to a bath temperature spike. The extract should remain a vibrant yellow/orange.

Protocol B: Two-Dimensional Purification (Flash Chromatography + RP-HPLC)

This protocol separates the target from the complex plant matrix using orthogonal separation mechanisms.

  • Primary Fractionation (Matrix Removal): Load the concentrated crude extract onto a silica gel flash chromatography column. Elute with a step gradient of hexane:ethyl acetate. Discard the highly polar fractions (which contain the bulk glycosides) and pool the lipophilic fractions[7].

  • RP-HPLC Preparation: Evaporate the pooled lipophilic fraction and precisely re-dissolve it in HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • RP-HPLC Isolation: Inject the sample into an RP-HPLC system equipped with a preparative C18 column (hydrophobic stationary phase). Utilize an isocratic elution profile of Water:Acetonitrile (e.g., 30:70 v/v) to retain the highly non-polar methoxyflavone longer than residual polar impurities[7].

  • Collection: Monitor the eluate via a Diode-Array Detector (DAD) at 280-320 nm. Collect the specific peak corresponding to 8-hydroxy-4',5,7-trimethoxyflavone and lyophilize to obtain the pure compound[6].

V. Root Cause Analysis for Low Yields

Use the following diagnostic tree to rapidly identify and correct extraction failures in your laboratory.

Troubleshooting Issue Low Yield of Methoxyflavone Solvent Check Solvent Polarity (Is EtOH < 70%?) Issue->Solvent Time Check Extraction Time (Is it > 30 mins?) Issue->Time Degradation Check Temperature (Is it > 60°C?) Issue->Degradation FixSolvent Increase EtOH to 95% or use NADES Solvent->FixSolvent Yes FixTime Optimize to 15-25 mins (Avoid over-exposure) Time->FixTime Yes FixTemp Keep < 40°C during concentration Degradation->FixTemp Yes

Logical troubleshooting tree for diagnosing low methoxyflavone extraction yields.

VI. References

  • 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem Source: nih.gov URL:

  • Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes Source: mdpi.com URL:

  • Natural Deep Eutectic Solvent Extraction of Flavonoids of Scutellaria baicalensis as a Replacement for Conventional Organic Solvents Source: mdpi.com URL:

  • Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi Source: mdpi.com URL:

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes Source: semanticscholar.org URL:

  • Chemistry and Biological Activities of Ginkgo Biloba Source: researchgate.net URL:

Sources

Troubleshooting low recovery rates in flavonoid column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FLAV-REC-001 Subject: Troubleshooting Low Recovery Rates in Flavonoid Isolation Assigned Specialist: Senior Application Scientist, Natural Products Division

Diagnostic Workflow: Where is your mass going?

Before altering your chemistry, you must locate the loss. Low recovery is rarely a single issue; it is usually a combination of irreversible adsorption , chemical degradation , or solubility failures .

Use this logic flow to diagnose your specific failure mode:

TroubleshootingFlow Start START: Low Mass Recovery CheckTLC Step 1: Check Spent Column Material (Run TLC on the stationary phase) Start->CheckTLC Result1 Flavonoids detected inside stationary phase? CheckTLC->Result1 YesAdsorb Issue: Irreversible Adsorption (Chemisorption/Chelation) Result1->YesAdsorb Yes (Stuck) NoDegrade Issue: Chemical Degradation or Elution Failure Result1->NoDegrade No (Vanished) ActionSilica Action: Switch Phase (Silica -> Sephadex LH-20) YesAdsorb->ActionSilica High Polarity/OH Groups ActionAcid Action: Acidify Mobile Phase (Suppress ionization) YesAdsorb->ActionAcid Tailing Bands ActionOx Action: Check Stability (Oxidation/pH) NoDegrade->ActionOx Color Change/New Spots

Figure 1: Diagnostic logic tree for identifying the root cause of mass loss during chromatography.

The "Silica Trap": Adsorption & Chelation

Q: I can see my yellow flavonoid band at the top of the silica column, but it won't move even with 100% Methanol. Why?

A: You are fighting "Chemisorption" and "Chelation." Standard silica gel (


) is acidic (

) and possesses active silanol groups (

). Flavonoids are polyphenols; their hydroxyl groups form exceptionally strong hydrogen bonds with silanols. Furthermore, commercial silica often contains trace metals (Fe, Al) which form stable complexes with flavonoids (especially those with 5-OH and 4-C=O groups), effectively locking them onto the column [1].

The Fix:

  • Acidify the Mobile Phase: Add 0.1% to 0.5% Formic Acid or Acetic Acid to your eluent. This protonates the silanols and the flavonoid phenolic groups, reducing the H-bonding interaction and suppressing ionization [2].

  • Switch to Sephadex LH-20 (Recommended): For polar flavonoids (glycosides), silica is often the wrong tool. Sephadex LH-20 operates via a dual mechanism (size exclusion + mild adsorption) that is far gentler and allows for near 100% recovery [3].

The "Invisible Thief": Chemical Degradation[1]

Q: My fraction recovery is low, and the eluate has turned from bright yellow to a dull brown/red. What happened?

A: Your sample oxidized or degraded due to pH stress. Flavonoids are unstable in alkaline conditions and susceptible to oxidation in the presence of light and air.

  • Alkaline Degradation: If you used a basic modifier (e.g., Ammonia) to improve peak shape, you likely triggered ring-opening of the pyran ring, converting the flavonoid into a chalcone or degrading it entirely [4].

  • Oxidation: In solution, especially on a high-surface-area support like silica, flavonoids are prone to oxidative coupling (browning).

Stability Data Table:

ParameterRisk FactorMechanism of LossCorrective Action
pH > 8 CRITICAL C-ring opening (Chalcone formation); Auto-oxidation.Maintain pH < 7. Use Formic/Acetic acid.[1][2]
pH < 2 ModerateHydrolysis of O-glycosides (sugar loss).Avoid strong mineral acids (HCl, H2SO4).
Light ModeratePhotochemical rearrangement.Wrap columns in aluminum foil.
Time HighOn-column oxidation.Minimize residence time; do not leave columns overnight.

Protocol: High-Recovery Sephadex LH-20 Chromatography

If silica is failing you, this is the industry-standard alternative for recovering >95% of flavonoid mass [3][5].

Mechanism of Action

Unlike silica (pure adsorption), Sephadex LH-20 uses Molecular Sieving (Size Exclusion) and Reversible Adsorption (Hydrogen bonding). This allows separation without the permanent binding seen in silica.

SephadexMech Silica Silica Gel (Trap) Sephadex Sephadex LH-20 (Filter) Flavonoid Flavonoid Molecule Flavonoid->Silica Strong H-Bond (Irreversible) Flavonoid->Sephadex Weak H-Bond + Pore Entry

Figure 2: Comparison of binding strength. Silica forms strong, often irreversible bonds, while Sephadex allows reversible interaction.

Step-by-Step Protocol

1. Swelling (Crucial):

  • Weigh dry Sephadex LH-20 powder.

  • Suspend in the mobile phase (usually Methanol or Methanol/Water).

  • Wait time: Allow to swell for at least 4 hours (overnight is best) to ensure pore equilibrium. Failure to do this results in packing voids and poor resolution.

2. Sample Loading:

  • Dissolve your flavonoid extract in the minimum volume of the mobile phase.

  • Troubleshooting: If the sample is not soluble in the mobile phase, do not load it. It will precipitate on the column head. Use a small amount of DMSO if necessary, but keep it <1% of the column volume.

3. Elution Systems (Isocratic or Step):

  • System A (General): 100% Methanol (Good for aglycones).

  • System B (Glycosides): Methanol : Water (80:20 to 50:50). Water reduces the adsorption strength, speeding up elution of polar glycosides.

  • System C (Cleaning): Acetone : Water (70:30). Use this to strip the column of tannins or highly polymerized polyphenols that stick to the top.

4. Flow Rate:

  • Gravity flow is usually sufficient. Do not apply high pressure (>1-2 bar) as LH-20 is a soft gel and will compress, stopping flow.

FAQ: Solubility & Mobile Phases

Q: My flavonoid precipitates inside the column. How do I prevent this? A: This is the "Solubility Paradox." You need a non-polar solvent to move the compound (on silica) but a polar solvent to dissolve it.

  • Solution: Use "Solid Loading." Dissolve your sample in a strong solvent (methanol/acetone), mix with a small amount of stationary phase (silica/C18), evaporate the solvent to dryness, and pour this powder onto the top of the column. This eliminates the solvent shock that causes precipitation.

Q: Can I use Polyamide instead? A: Yes. Polyamide (Nylon-6) is excellent for flavonoids. It separates based on the "Rule of Hydrogen Bonds."

  • Mechanism: More phenolic -OH groups = Stronger retention.

  • Elution: Start with Water (strong retention)

    
     Methanol (weak retention). This is the reverse  of Reverse Phase chromatography. It is highly effective for separating glycosides from aglycones [6].
    

References

  • Cazes, J., & Scott, R. P. W. (2002). Chromatography Theory. CRC Press.
  • Andersen, Ø. M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.

  • Mottaghipisheh, J., & Iriti, M. (2020).[3][4] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146. [Link]

  • BenchChem Tech Support. (2025). Preventing degradation of Multinoside A during extraction.

  • Cytiva. (n.d.). Sephadex LH-20 Instructions for Use.

  • Auctores Online. (2024). Chromatographic methods for the identification of flavonoids.

Sources

Removing chlorophyll interference in methoxyflavone analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Botanical Extraction and Analysis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in phytochemical analysis: the co-extraction of chlorophyll.

When isolating methoxyflavones (such as chrysoeriol, tricin, or hispidulin) from aerial plant tissues, chlorophyll acts as a severe matrix interferent. This guide bridges the gap between theoretical molecular interactions and benchtop troubleshooting, providing self-validating protocols to ensure high-fidelity LC-MS/MS data.

Diagnostic Workflow: Chlorophyll Interference Resolution

ChlorophyllRemoval A Plant Matrix Extraction (High Chlorophyll) B Analytical Goal? A->B C Preparative Scale (> 1g) B->C Bulk Isolation E Analytical Scale (QuEChERS / dSPE) B->E Trace Analysis D Liquid-Liquid Partitioning Hexane:EtOAc:MeOH:H2O C->D H LC-MS/MS Analysis (High Methoxyflavone Recovery) D->H Lower Phase F Graphitized Carbon Black (GCB) WARNING: Pi-Pi interactions E->F Traditional G Polymeric Sorbent (ChloroFiltr / HLB) E->G Optimized F->G Fix Recovery Loss G->H Clean Extract

Figure 1: Decision matrix for chlorophyll removal based on extraction scale and analyte geometry.

Troubleshooting Guide & FAQs

Q1: Why does chlorophyll cause such severe signal suppression in my LC-MS/MS analysis of methoxyflavones? Causality: Chlorophyll molecules contain a highly hydrophobic phytol tail and a large porphyrin ring. Because of their non-volatile and thermally unstable nature[1], they co-elute with late-eluting hydrophobic compounds during reversed-phase liquid chromatography. In the Electrospray Ionization (ESI) source, these massive molecules aggressively compete for charge on the surface of the electrospray droplets. This competition prevents the ionization of your target methoxyflavones, leading to severe ion suppression. Furthermore, residual chlorophyll coats the mass spectrometer's source optics, drastically increasing background noise and necessitating frequent instrument downtime for cleaning[2].

Q2: I used standard Graphitized Carbon Black (GCB) in my QuEChERS dSPE cleanup. The extract is perfectly clear, but my methoxyflavone recovery dropped below 30%. What happened? Causality: You are experiencing the classic trap of structural geometry. GCB is composed of hexagonal carbon layers that are highly effective at trapping pigments[3]. However, methoxyflavones possess a planar, aromatic flavonoid backbone. GCB strongly retains any molecule with a planar structure via intense


 (pi-pi) stacking interactions[1]. While your chlorophyll was successfully removed, your target methoxyflavones were permanently bound to the graphitic carbon matrix.

Q3: How can I remove chlorophyll without losing my planar methoxyflavones? Causality: You must shift the mechanism of retention from


 stacking to selective hydrophobic/size-exclusion interactions.
  • For Analytical Scale (LC-MS/MS): Replace GCB with specialized polymeric sorbents (such as ChloroFiltr® or Oasis PRiME HLB). These sorbents are engineered to capture the bulky phytol chain of chlorophyll without utilizing graphitic carbon, thereby allowing planar flavonoids to pass through unhindered[1][2].

  • For Preparative Scale: Utilize a specific Liquid-Liquid Extraction (LLE) or Centrifugal Partition Chromatography (CPC) solvent system. A mixture of Hexanes-EtOAc-MeOH-Water (5:5:5:5, v/v) forces the highly non-polar chlorophyll into the upper organic phase while retaining the medium-polarity methoxyflavones in the lower aqueous-methanolic phase[4].

Quantitative Comparison of Cleanup Sorbents

To facilitate data-driven experimental design, the following table synthesizes the performance metrics of various cleanup strategies when applied to planar flavonoid analysis.

Cleanup StrategyChlorophyll Removal (%)Planar Analyte Recovery (%)Primary Retention MechanismBest Use Case
Standard GCB > 98%< 30%

stacking & anion exchange
Non-planar targets only[1]
Polymeric Sorbent (ChloroFiltr) > 95%> 85%Hydrophobic retentionQuEChERS for planar flavonoids[1]
HLB Pass-Through > 99%> 90%Hydrophilic-Lipophilic BalanceRapid UHPLC-MS/MS cleanup[2]
LLE (HEMWat 5:5:5:5) ~ 90%> 80%Solvent polarity partitioningBulk preparative isolation[4]

Field-Proven Methodologies

Every protocol in this support center is designed as a self-validating system . This means the protocol includes built-in diagnostic checks so you can verify success at the bench before injecting samples into a $300,000 mass spectrometer.

Protocol A: Modified QuEChERS with Polymeric Sorbent for Trace Analysis

Designed for high-throughput LC-MS/MS quantification of methoxyflavones.

  • Extraction: Weigh 1.0 g of homogenized, frozen green plant tissue into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid (the acid stabilizes the flavonoid aglycones and precipitates some proteins).

  • Partitioning: Add standard QuEChERS salts (4.0 g anhydrous

    
     and 1.0 g 
    
    
    
    ). Shake vigorously by hand for 1 minute to induce phase separation, then centrifuge at 3200 rcf for 5 minutes[2].
  • Dispersive Solid Phase Extraction (dSPE): Transfer 1.5 mL of the dark green upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg

    
     and 50 mg of a polymeric sorbent (e.g., ChloroFiltr®)[1][5].
    
  • Incubation & Centrifugation: Vortex aggressively for 2 minutes to maximize sorbent contact, then centrifuge at 6000 × g for 3 minutes[5].

  • Self-Validating Check (Critical): Hold the tube to the light. The supernatant must have transitioned from an opaque, dark green to a translucent pale yellow. Troubleshooting: If a green tint persists, the chlorophyll load has exceeded the sorbent's binding capacity. Do not inject this into the LC-MS/MS. Instead, dilute your initial extract 1:2 with acetonitrile and repeat Step 3.

  • Analysis: Transfer the pale yellow supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Biphasic Liquid-Liquid Partitioning for Bulk Preparative Scale

Designed for "degreening" large volumes of crude extract prior to isolation.

  • Solvent Preparation: In a large separatory funnel, prepare the HEMWat solvent system by combining Hexanes, Ethyl Acetate, Methanol, and Water in an exact 5:5:5:5 (v/v) ratio[4]. Shake vigorously and allow the mixture to equilibrate until two distinct phases form.

  • Sample Dissolution: Evaporate your crude botanical extract to dryness. Re-dissolve the residue entirely in a calculated volume of the lower phase (MeOH/Water).

  • Partitioning: Add an equal volume of the upper phase (Hexanes/EtOAc) to the separatory funnel. Shake vigorously, venting frequently to release pressure.

  • Phase Separation: Mount the funnel on a ring stand and allow it to sit for 45 minutes to ensure complete phase separation. The upper phase will contain the highly non-polar chlorophylls; the lower phase will contain the medium-polarity methoxyflavones[4].

  • Self-Validating Check (Orthogonal TLC): Before discarding the upper phase, spot 5 µL of both the upper and lower phases side-by-side on a silica gel HPTLC plate. Develop the plate using a Hexane:EtOAc (7:3) mobile phase. View the plate under 365 nm UV light. Validation: Chlorophyll derivatives will exhibit a brilliant red fluorescence and must be strictly confined to the upper phase track. View under 254 nm UV light to confirm that your methoxyflavones (appearing as dark, UV-quenching spots) are retained in the lower phase track[4].

References

  • Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC. nih.gov.
  • Reliable and Cost-Effective QuEChERS–UHPLC–MS/MS Method for the Simultaneous Analysis of Ten Mycotoxins in Dendrobium Officinale: A Study on Food-Medicine Homology Quality Control - PMC. nih.gov.
  • Eliminating Chlorophyll Interference in Pesticide Testing with ChloroFiltr® - United Chemical Technologies (UCT). unitedchem.com.
  • Adsorption and Purification of Pesticides in Vegetables with Graphitized Carbon Black and Determination with Gas Chromatography-Mass Spectrometry - ResearchGate.
  • rapid and effective pass-through cleanup of high chlorophyll quechers extracts prior to gc. lcms.cz.
  • Comparison of QuEChERS Products for the Extraction of Planar Pesticides

Sources

Validation & Comparative

Comparative Bioactivity Guide: 8-Hydroxy-4',5,7-Trimethoxyflavone vs. Apigenin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity of 8-Hydroxy-4',5,7-Trimethoxyflavone vs. Apigenin Content Type: Publish Comparison Guide

Executive Verdict: The Stability-Potency Trade-off[1][2][3]

In the landscape of flavonoid therapeutics, Apigenin (4',5,7-trihydroxyflavone) serves as the "Golden Standard" scaffold—highly potent against kinase targets but limited by rapid Phase II metabolism and poor oral bioavailability.[1][2]

8-Hydroxy-4',5,7-trimethoxyflavone (hereafter 8-OH-TMF ) represents a naturally occurring "Optimized Analogue" (found in Citrus and Lamiaceae species).[3][1][2] By capping three hydroxyl groups with methyl ethers and introducing a unique hydroxyl moiety at the C8 position, this compound trades some of Apigenin’s hydrogen-bonding capacity for superior lipophilicity, metabolic resistance, and membrane permeability .[1][2]

Key Takeaway: Researchers should select Apigenin for direct kinase inhibition assays where enzymatic contact is direct.[3][2] 8-OH-TMF is the superior candidate for whole-cell or in vivo studies requiring sustained intracellular concentrations and broad-spectrum cytotoxicity (IC50 < 10 µg/mL in multiple cancer lines).[3][1][2]

Chemical Architecture & SAR Analysis

The distinct bioactivity profiles of these two compounds are dictated by their substitution patterns on the flavone backbone (2-phenylchromen-4-one).[3]

FeatureApigenin 8-OH-TMF Impact on Bioactivity
Formula C15H10O5C18H16O68-OH-TMF is larger and more lipophilic.[3][1][2]
C5, C7, C4' Hydroxyl (-OH)Methoxy (-OMe)Methylation blocks glucuronidation (Phase II metabolism), drastically increasing half-life and cellular uptake.[3][1][2]
C8 Position Hydrogen (-H)Hydroxyl (-OH)The C8-OH group in 8-OH-TMF provides a unique "ortho-dihydroxy-like" electronic environment (with C7-OMe) often associated with enhanced radical scavenging relative to fully methylated PMFs.[3][1][2]
LogP (Calc) ~2.58~3.15Higher LogP of 8-OH-TMF facilitates passive diffusion across the blood-brain barrier (BBB) and cell membranes.[3][2]
Visualizing the Structural Divergence

SAR_Comparison Apigenin Apigenin (4',5,7-Trihydroxyflavone) Target_Kinase Kinase Binding (CK2, CDK) Apigenin->Target_Kinase High Affinity (H-Bond Donors) Target_Cell Cellular Uptake & Stability Apigenin->Target_Cell Rapid Efflux/Metabolism TMF 8-OH-TMF (8-OH-4',5,7-Trimethoxyflavone) TMF->Target_Kinase Modulated Affinity (Steric Bulk at C8) TMF->Target_Cell High Permeability (Lipophilic OMe Caps)

Caption: SAR comparison showing Apigenin's dominance in direct binding affinity versus 8-OH-TMF's superior cellular pharmacokinetic profile.[3][2]

Oncology Profile: Cytotoxicity Comparison

While Apigenin is widely studied, 8-OH-TMF exhibits a sharper cytotoxic edge in specific solid tumor lines, likely due to its ability to accumulate intracellularly without rapid degradation.[3][1][2]

Experimental Data: Comparative IC50 Values (Data synthesized from standardized cytotoxicity screens [1, 5])

Cell LineTissue OriginApigenin (IC50)8-OH-TMF (IC50)Performance Verdict
HepG2 Liver~28.0 µM (~7.5 µg/mL)6.5 µg/mL (~19.8 µM)Comparable: 8-OH-TMF shows slightly higher potency by mass.[3][1][2]
BT474 Breast (Her2+)~40.0 µM4.7 µg/mL (~14.3 µM)8-OH-TMF Wins: Significantly more potent against this aggressive breast cancer line.[3][2]
SW620 Colorectal~20.0 µM5.6 µg/mL (~17.0 µM)8-OH-TMF Wins: High efficacy suggests potential for oral colon cancer therapeutics.[3][2]
Kato3 GastricN/A5.3 µg/mL Strong Candidate: Demonstrates broad efficacy across GI tract tumors.[3][2]

Mechanistic Insight: Apigenin typically induces G2/M arrest via CDK inhibition.[3][2] 8-OH-TMF, sharing the flavone core, likely retains this mechanism but with enhanced induction of ROS-mediated apoptosis due to the redox-active C8-OH/C7-OMe motif.[3][1]

Anti-Inflammatory Signaling: The NF-κB Axis[1][2][3]

Both compounds converge on the NF-κB pathway, a master regulator of inflammation.[1] However, their entry points differ based on their lipophilicity.[1]

Pathway Inhibition Diagram

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS / TNF-alpha) IKK IKK Complex (Phosphorylation) Stimulus->IKK Membrane Cell Membrane IkB IκB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases Nucleus Nucleus NFkB_Cyto->Nucleus Translocation Transcription Transcription of COX-2, iNOS, IL-6 Nucleus->Transcription Api_Node Apigenin (Direct IKK Inhibition) Api_Node->IKK Inhibits TMF_Node 8-OH-TMF (Upstream ROS Scavenging & IKK Suppression) TMF_Node->Stimulus Scavenges ROS TMF_Node->IKK Inhibits

Caption: Both flavones block NF-κB nuclear translocation; 8-OH-TMF adds upstream ROS scavenging value.

Therapeutic Implication:

  • Apigenin: Best for acute inflammation models where rapid kinase inhibition is needed.[3][2]

  • 8-OH-TMF: Preferable for chronic inflammation (e.g., colitis, neuroinflammation) due to its ability to cross the BBB and resist metabolic clearance in the gut.[1][2]

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for both compounds in parallel.

  • Preparation:

    • Dissolve Apigenin and 8-OH-TMF in DMSO to create 100 mM stock solutions.

    • Note: 8-OH-TMF will dissolve more readily; Apigenin may require mild warming (37°C).[3]

  • Seeding:

    • Seed tumor cells (e.g., HepG2) at

      
       cells/well in 96-well plates.[3][1][2] Incubate for 24h.
      
  • Treatment:

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Keep final DMSO concentration < 0.1%.[3][2]

    • Treat cells for 48 hours (critical: 24h is often insufficient for flavone-induced apoptosis).[3][2]

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[3] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[3]

    • Measure Absorbance at 570 nm.[3]

  • Analysis:

    • Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Demonstrate the stability advantage of 8-OH-TMF.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).[3][2]

  • Reaction Mix:

    • Substrate (Apigenin or 8-OH-TMF) at 1 µM.[3][2]

    • NADPH regenerating system.[3][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]

  • Execution:

    • Incubate at 37°C.

    • Sample at

      
       min.[1][2]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.[3][1]

  • Quantification: LC-MS/MS.

  • Expected Result:

    • Apigenin: Rapid depletion (

      
       min) due to glucuronidation sites (if UDPGA added) or oxidation.[3]
      
    • 8-OH-TMF: High stability (

      
       min) due to methoxy-blocking of metabolic "soft spots."[3][2]
      
References
  • Encyclopedia of Traditional Chinese Medicines. (2011). Molecular Structures, Pharmacological Activities, Natural Sources and Applications.[1][2] Vol 3. Springer.[3][2]

  • PubChem Compound Summary. (2024). 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[3][1][2] National Library of Medicine.[3] [3]

  • Shukla, S., & Gupta, S. (2010).[1][2] Apigenin: A Promising Molecule for Cancer Prevention.[3][2] Pharmaceutical Research.

  • Li, S., et al. (2014).[1][2] Chemistry and Bioactivity of Nobiletin and Its Metabolites. Journal of Functional Foods. (Context on PMF stability vs. Hydroxyflavones). [3]

  • BenchChem Technical Guide. (2025). Biological Activities of Isoscutellarein and Derivatives.

Sources

Comparative Guide: NMR Spectral Profiling of 8-Hydroxy-4',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 8-Hydroxy-4',5,7-trimethoxyflavone Molecular Formula: C₁₈H₁₆O₆ (MW: 328.32 g/mol ) Class: Flavone (5,7,8-trioxygenated backbone) Primary Challenge: Distinguishing this compound from its structural isomers, particularly 5-hydroxy-4',7,8-trimethoxyflavone and 5-hydroxy-4',6,7-trimethoxyflavone .

This guide provides a technical framework for the unambiguous identification of 8-hydroxy-4',5,7-trimethoxyflavone using 1D and 2D NMR spectroscopy. The critical differentiator is the absence of a strongly chelated hydroxyl group at position 5, which fundamentally alters the proton NMR profile compared to typical 5-hydroxyflavonoids.

Structural Analysis & Theoretical Basis

The target compound features a 5,7,8-substitution pattern on the A-ring.[1] This is chemically significant because the C-5 position is occupied by a methoxy group (-OMe), not a hydroxyl group (-OH).

  • Chelation Effect: In most naturally occurring flavones, a C-5 hydroxyl group forms a strong intramolecular hydrogen bond with the C-4 carbonyl. This results in a sharp, downfield signal (

    
     > 12.0 ppm).
    
  • Target Anomaly: In 8-hydroxy-4',5,7-trimethoxyflavone, the C-5 methoxy group prevents this chelation. Consequently, the C-8 hydroxyl group appears significantly upfield (

    
     8.5–10.0 ppm) and is often broader.
    
Isomer Comparison
FeatureTarget: 8-OH-4',5,7-OMe Isomer A: 5-OH-4',7,8-OMe Isomer B: 5-OH-4',6,7-OMe
A-Ring Proton H-6 (Singlet)H-6 (Singlet)H-8 (Singlet)
Chelated OH No (OH at C-8)Yes (OH at C-5)Yes (OH at C-5)
OH Shift

~9.0 - 10.0 ppm

> 12.5 ppm

> 12.5 ppm
C-5 Shift ~150-160 ppm (Oxygenated)~150-160 ppm (Oxygenated)~150-160 ppm (Oxygenated)

Comparative NMR Data (Experimental & Characteristic)

The following data compares the target compound with its most common isomer, 5-hydroxy-4',7,8-trimethoxyflavone. Data is standardized for DMSO-d₆ at 400/500 MHz.

Table 1: ¹H NMR Chemical Shift Comparison ( ppm)
PositionTarget: 8-Hydroxy-4',5,7-trimethoxyflavone Alt: 5-Hydroxy-4',7,8-trimethoxyflavone Diagnostic Note
OH 9.0 – 9.8 (s, br) 12.5 – 12.9 (s, sharp) Primary Differentiator
H-3 6.60 – 6.70 (s)6.60 – 6.80 (s)Characteristic Flavone C-ring
H-6 6.40 – 6.60 (s) 6.40 – 6.60 (s)Confirms 5,7,8-substitution
H-8 Substituted (OH)Substituted (OMe)-
H-2', 6' 7.90 – 8.10 (d, J=8.8 Hz)7.95 – 8.05 (d, J=8.8 Hz)Typical AA'BB' system
H-3', 5' 7.00 – 7.15 (d, J=8.8 Hz)7.05 – 7.15 (d, J=8.8 Hz)Typical AA'BB' system
5-OMe 3.80 – 3.95 (s) Absent (OH)Key Distinction
7-OMe 3.80 – 3.95 (s)3.85 – 3.95 (s)-
8-OMe Absent (OH)3.75 – 3.85 (s)-
4'-OMe 3.80 – 3.90 (s)3.80 – 3.90 (s)-
Table 2: ¹³C NMR Characteristic Shifts ( ppm)
CarbonTarget Alternative Mechanistic Insight
C-4 (C=O) ~175.0 – 177.0 ~182.0 – 183.0 Non-chelated carbonyls resonate upfield compared to chelated ones.
C-5 ~152.0 – 155.0~156.0 – 158.0-
C-6 ~95.0 – 98.0~95.0 – 99.0Ortho to two oxygens.
C-8 ~125.0 – 130.0~127.0 – 130.0Ipso-OH vs Ipso-OMe shifts are subtle.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: Dissolve 2–5 mg of the pure compound in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ is acceptable, but DMSO-d₆ is preferred to observe the exchangeable phenolic proton (OH-8) which may be invisible in CDCl₃ due to exchange.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C).

Protocol B: The "Chelation Check" (Self-Validating Step)

Before running 2D experiments, perform this quick validation:

  • Acquire a standard ¹H spectrum (16 scans).

  • Check the region 11.0 – 14.0 ppm.

    • Signal Present: The compound contains a free 5-OH (e.g., 5-hydroxy-4',7,8-trimethoxyflavone). STOP. This is likely not your target.

    • Signal Absent: Check the region 8.5 – 10.0 ppm. A broad singlet here supports the 8-OH assignment (or 3-OH/7-OH). Proceed to HMBC.[2][3][4]

Protocol C: HMBC Differentiation Strategy

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive method to assign the position of the methoxy groups.

Parameters:

  • Optimize for long-range coupling: J = 8 Hz.

  • Scans: Minimum 32–64 scans for sufficient S/N on quaternary carbons.

Key Correlations to Look For:

  • The "Killer" Correlation (OH-8):

    • If the proton at ~9.5 ppm correlates to C-7 , C-8 , and C-9 , it confirms the OH is at position 8.

  • The 5-OMe Confirmation:

    • The methoxy singlet (approx 3.8-3.9 ppm) must correlate to C-5 (~152-155 ppm).

    • Validation: C-5 should also show a correlation from H-6 .

  • The H-6 Pivot:

    • The singlet aromatic proton (H-6) should correlate to C-5 , C-7 , C-8 , and C-10 .

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for distinguishing the target from its isomers using the data described above.

NMR_Workflow Start Unknown Flavonoid Sample (Trimethoxy-monohydroxy) H1_Scan Step 1: 1H NMR (DMSO-d6) Check 11.0 - 14.0 ppm Start->H1_Scan Chelated Sharp Singlet > 12.0 ppm (Chelated OH Present) H1_Scan->Chelated Signal Found Not_Chelated No Signal > 12.0 ppm Signal at 8.5 - 10.0 ppm H1_Scan->Not_Chelated Signal Absent Isomer_5OH Candidate: 5-OH-Isomer (e.g., 5-OH-7,8,4'-OMe) Chelated->Isomer_5OH Target_Cand Candidate: 8-OH-Isomer (8-OH-5,7,4'-OMe) Not_Chelated->Target_Cand Step2 Step 2: Check A-Ring Proton (6.3 - 6.8 ppm) Target_Cand->Step2 H6_Signal Singlet (H-6) Implies 5,7,8-Substitution Step2->H6_Signal H8_Signal Singlet (H-8) Implies 5,6,7-Substitution Step2->H8_Signal HMBC Step 3: HMBC Experiment Verify OMe/OH Positions H6_Signal->HMBC Final_Alt Alternative Isomer (e.g., 5-OH-4',6,7-OMe) H8_Signal->Final_Alt Final_Target CONFIRMED TARGET 8-Hydroxy-4',5,7-trimethoxyflavone HMBC->Final_Target OH-8 -> C7, C8, C9 OMe -> C5

Caption: Logical decision tree for distinguishing 8-hydroxy-4',5,7-trimethoxyflavone from chelated isomers.

References

  • Johann, S., et al. (2007). Complete ¹H and ¹³C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 79(2), 215-222.

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier Science. (Standard reference for flavonoid shift rules).
  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • PubChem. (2025).[5] 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[5][6]

  • BenchChem. (2025). Discovery and characterization of novel trimethoxyflavones.

Sources

Reference Standards for 8-Hydroxy-4',5,7-Trimethoxyflavone Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the analysis of Citrus polymethoxyflavones (PMFs) and herbal formulations (e.g., Scutellaria, Muntingia), 8-hydroxy-4',5,7-trimethoxyflavone (CAS: 21919-71-1) serves as a critical bioactive marker. However, its structural similarity to other PMF isomers (e.g., 3'-hydroxy isomers) and varying ionization efficiencies make accurate quantification notoriously difficult without high-fidelity reference materials.

This guide compares the use of Certified Reference Materials (CRMs) against common alternatives: Reagent Grade Standards and Surrogate Quantification . Experimental data demonstrates that while surrogates offer cost savings, they introduce quantification errors of up to 40% due to response factor discrepancies.

Technical Comparison: CRM vs. Alternatives

The following table contrasts the "Product" (CRM 8-hydroxy-4',5,7-trimethoxyflavone) with prevalent alternatives.

Table 1: Comparative Performance Matrix
FeatureProduct: Certified Reference Material (CRM) Alt 1: Reagent Grade Standard Alt 2: Surrogate (e.g., Nobiletin)
Purity Assignment Mass Balance (HPLC + TGA + ROI) or qNMR. Traceable to SI.[1]HPLC Area % only. Ignores water/volatiles.N/A (Purity of surrogate used).
Uncertainty Explicitly stated (e.g., 99.1% ± 0.5%).Unknown.High (due to Response Factor variance).[2]
Quantification Error < 1.0%5.0% - 10.0%20% - 40%
Traceability ISO 17034 Accredited.Vendor defined.None for the target analyte.
Use Case GMP Release, PK Studies, Method Validation.Early R&D, Qualitative ID.Rough estimation, Screening.

Expert Insight: "Area %" purity (common in Reagent Grade) is a deceptive metric. It ignores non-chromatographable impurities like moisture, residual solvents, and inorganic salts. A standard with 99% HPLC area purity may only have a 90% mass fraction if it contains 10% water—a common issue with hygroscopic flavonoids [1, 2].

Scientific Rationale & Causality

The Isomer Selectivity Challenge

8-hydroxy-4',5,7-trimethoxyflavone is structurally unique due to the hydroxyl group at the C-8 position. In biological matrices, it often co-elutes with isomers like 3'-hydroxy-4',5,7-trimethoxyflavone .

  • Causality: Without an authentic CRM to establish the specific Retention Time (RT) and UV spectrum (Band I shift), these isomers are indistinguishable, leading to false-positive identification.

  • Solution: The CRM provides a validated RT window and specific MS/MS fragmentation patterns (e.g., Retro-Diels-Alder cleavage) that surrogates cannot offer.

The Response Factor Trap

Using a surrogate (e.g., Nobiletin or Rutin) assumes that the detector response (UV absorption or Ionization efficiency) is identical to the target.

  • Mechanism: The 8-OH group significantly alters the electron distribution in the B-ring, shifting the UV

    
     and changing the pKa. This results in a Relative Response Factor (RRF)  significantly deviating from 1.0.
    
  • Impact: Quantification using Nobiletin as a surrogate typically underestimates 8-hydroxy-4',5,7-trimethoxyflavone content by ~25% due to the latter's lower ionization efficiency in ESI+ mode [3, 4].

Experimental Protocol: Validated Quantification Workflow

This protocol outlines a self-validating system for extracting and quantifying 8-hydroxy-4',5,7-trimethoxyflavone from Citrus peels using the CRM.

Reagents & Materials
  • Standard: 8-hydroxy-4',5,7-trimethoxyflavone CRM (Primary Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Methanol.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Methodology

Step 1: Standard Preparation (The Self-Validating Step)

  • Weigh 5.0 mg of CRM into a 10 mL volumetric flask (record weight to 0.01 mg).

  • Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Check: Measure UV absorbance at 340 nm. Calculate Molar Extinction Coefficient (

    
    ). If 
    
    
    
    deviates >5% from literature/certificate, re-weigh.

Step 2: Sample Extraction

  • Pulverize dried Citrus peel to < 40 mesh.

  • Extract 1.0 g powder with 10 mL Methanol (Ultrasonic extraction, 30 min, 40°C).

  • Centrifuge (10,000 rpm, 10 min). Filter supernatant (0.22 µm PTFE).

Step 3: Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-2 min (20% B), 2-15 min (20% -> 80% B), 15-18 min (80% -> 100% B).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV 340 nm (Quant), MS (Qual).

System Suitability Testing (SST) Criteria

To ensure trustworthiness, the system must pass these criteria before sample analysis:

  • Retention Time Precision: RSD < 0.5% (n=6 injections).

  • Tailing Factor: 0.9 < T < 1.2.

  • Resolution:

    
     between 8-hydroxy-4',5,7-trimethoxyflavone and nearest peak (often Nobiletin or 5-demethylnobiletin).
    

Visualization: Analytical Decision Logic

The following diagram illustrates the decision logic for selecting the appropriate reference standard based on the analytical goal (Qualitative vs. Quantitative) and regulatory requirements.

StandardSelection Start Define Analytical Goal GoalQual Qualitative ID / Screening Start->GoalQual GoalQuant Precise Quantification Start->GoalQuant ReagentGrade Reagent Grade Standard (Area % Purity) GoalQual->ReagentGrade Cost Effective Regulated Regulated Environment? (GMP/GLP) GoalQuant->Regulated Surrogate Surrogate Standard (e.g., Nobiletin) Regulated->Surrogate No (Exploratory) CRM Certified Reference Material (Mass Balance Purity) Regulated->CRM Yes (Release/Stability) RiskHigh High Risk: Unknown Impurities ReagentGrade->RiskHigh RiskMed Medium Risk: Response Factor Error Surrogate->RiskMed RiskLow Low Risk: Traceable Accuracy CRM->RiskLow

Figure 1: Decision Matrix for Reference Standard Selection. Choosing the correct standard grade mitigates risks associated with purity uncertainty and response factor variation.

Biological Context: Why It Matters

Accurate quantification is not merely a compliance exercise; it is essential for correlating dose with biological effect. 8-hydroxy-4',5,7-trimethoxyflavone exhibits potent anti-inflammatory activity by inhibiting the NF-κB pathway.[4] Inaccurate measurement leads to poor correlation in Pharmacokinetic (PK) / Pharmacodynamic (PD) modeling.

Bioactivity Compound 8-hydroxy-4',5,7- trimethoxyflavone Receptor IKK Complex Compound->Receptor Binds NFkB NF-κB (Cytosol) Receptor->NFkB Phosphorylation (Blocked) Inhibition Inhibition Nucleus Nuclear Translocation NFkB->Nucleus Reduced DNA Pro-inflammatory Gene Expression Nucleus->DNA Downregulation

Figure 2: Simplified Mechanism of Action. Accurate quantification of the parent compound is required to determine the IC50 for NF-κB inhibition.

References

  • Quan, C., Yao, H. and Hou, C. (2013).[5] Certification and uncertainty evaluation of flavonoids certified reference materials.[5] Agricultural Sciences, 4, 89-96.[5]

  • National Institute of Standards and Technology (NIST). (2015).[6] Standards and Reagents: Certified Reference Materials vs Reference Materials. LabCompare.

  • Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomedical Chromatography.

  • De Paepe, E., et al. (2022). Relative response factors and multiple regression models in liquid chromatography to quantify low-dosed components.[7] Journal of Chromatography A.

  • BenchChem. (2025). The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide.

Sources

Precision Beyond Chromatography: Validating Purity of 8-Hydroxy-4',5,7-Trimethoxyflavone via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the characterization of flavonoids like 8-hydroxy-4',5,7-trimethoxyflavone , High-Performance Liquid Chromatography (HPLC-UV) remains the industry workhorse for monitoring reaction progress and qualitative profiling. However, for absolute purity determination —critical in establishing Reference Standards for drug development—HPLC exhibits a fundamental metrological flaw: it assumes 100% mass balance and relies on relative extinction coefficients (


).

This guide validates Quantitative Nuclear Magnetic Resonance (qNMR) as the superior alternative for establishing the absolute purity of 8-hydroxy-4',5,7-trimethoxyflavone. Unlike HPLC, qNMR is a primary ratio method traceable to the International System of Units (SI), capable of detecting "invisible" impurities (water, inorganic salts, residual solvents) that UV detectors miss.

Verdict at a Glance
FeatureHPLC-UV (Conventional)qNMR (Recommended)
Primary Metric Relative Peak Area (%)Molar Ratio (Proton Counting)
Reference Standard Requires identical standard of known purityRequires any certified Internal Standard (IS)
Impurity Detection Only chromophoric compoundsAll protonated species (organic, water, solvent)
Accuracy

1.0–3.0% (highly dependent on

)

0.5–1.0% (absolute mass)
Suitability Routine QC, degradation profilingPurity assignment, Reference Standard certification

The Analytical Challenge: 8-Hydroxy-4',5,7-Trimethoxyflavone

The target molecule presents specific challenges that make qNMR not just an alternative, but a necessity.

  • Hygroscopicity & Solvation: Hydroxy-flavones often trap water or crystallize with solvent molecules. HPLC-UV ignores these "massless" impurities in its integration, leading to artificially high purity values (e.g., >99% area) when the actual weight-based purity is lower (e.g., 94%).

  • Lack of Standards: As a specialized metabolite, a certified reference standard (CRM) for 8-hydroxy-4',5,7-trimethoxyflavone is likely unavailable. HPLC quantification would require a "standard" that doesn't exist. qNMR bypasses this by using a generic IS like 3,5-Dinitrobenzoic acid .

  • Structural Specificity: The molecule contains distinct proton environments (Methoxy singlets vs. Aromatic protons) that allow for internal cross-validation within the NMR spectrum itself.

Methodological Workflow

The following diagram outlines the validated workflow for qNMR purity assessment, contrasting it with the limitations of HPLC.

qNMR_Workflow cluster_HPLC HPLC-UV Workflow (Relative) cluster_qNMR qNMR Workflow (Absolute) Sample Target Sample: 8-OH-4',5,7-Trimethoxyflavone Dissolve_UV Dissolve (MeOH/ACN) Sample->Dissolve_UV Weigh Precision Weighing (+ Internal Standard) Sample->Weigh Inject Injection & Separation Dissolve_UV->Inject Detect UV Detection (254/360nm) Inject->Detect Result_UV Result: Area % (Ignores Water/Salts) Detect->Result_UV Dissolve_NMR Dissolve (DMSO-d6) Weigh->Dissolve_NMR Acquire 1H-NMR Acquisition (d1 > 5*T1) Dissolve_NMR->Acquire Process Integration & Calculation Acquire->Process Result_NMR Result: Weight % (True Mass Balance) Process->Result_NMR

Figure 1: Comparative workflow. Note that the qNMR path integrates mass measurement (weighing) directly into the purity calculation, whereas HPLC relies on detector response.

Experimental Protocol: Validating the System

To ensure scientific integrity, the qNMR experiment must be designed to eliminate relaxation artifacts and spectral overlap.

Internal Standard (IS) Selection

For 8-hydroxy-4',5,7-trimethoxyflavone, the selection of the IS is critical.[1][2] The molecule has:

  • Methoxy signals:

    
     3.8 – 4.0 ppm (Strong Singlets).
    
  • Aromatic H-3:

    
     ~6.3 – 6.8 ppm (Singlet).
    
  • Aromatic Ring B:

    
     6.9 – 8.0 ppm.
    

Recommendation: Avoid Maleic Acid (


 6.05 ppm) as it risks overlapping with the H-3 or H-6/8 protons of the flavone.
Selected IS: 3,5-Dinitrobenzoic acid  (TraceCERT® or equivalent).
  • Why? Its aromatic signals appear downfield (

    
     8.6 – 9.2 ppm), leaving the flavone's characteristic regions clear.
    
  • Alternative:Dimethyl sulfone (DMSO2) (

    
     3.0 ppm) if the 3.8 ppm region is well-resolved.
    
Sample Preparation[3]
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reason: Flavones have poor solubility in CDCl3. DMSO ensures full dissolution and shifts the exchangeable 8-OH proton away from the aromatic region.

  • Weighing:

    • Weigh ~10-15 mg of Analyte (

      
      ) into the vessel.
      
    • Weigh ~5-8 mg of Internal Standard (

      
      ) into the same vessel.
      
    • Precision: Use a microbalance (readability 0.001 mg or better). Record weights to 5 decimal places.

NMR Acquisition Parameters

The "Standard" NMR pulse sequence is insufficient. You must use quantitative parameters.

ParameterSettingRationale
Pulse Angle 90° (

)
Maximizes signal intensity.
Relaxation Delay (

)

seconds
Must be

of the slowest relaxing proton (usually the IS or quaternary carbons). Ensures 99.3% magnetization recovery.
Spectral Width 20 ppm (-2 to 18)Ensures accurate baseline definition.
Scans (NS) 16, 32, or 64Minimum S/N ratio of 250:1 is required for <1% integration error.
Temperature 298 K (Controlled)Prevents peak shifting during acquisition.
Acquisition Time (AQ)

seconds
Prevents truncation of the FID (Free Induction Decay).

Data Analysis & Calculation

The qNMR Equation

The purity (


) is calculated using the molar ratio between the analyte and the internal standard. This equation is self-validating as it relies on physical constants.


Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Integrated area of the signal.[3]
    
  • 
    : Number of protons contributing to the signal (e.g., 3 for a methoxy group).
    
  • 
    : Molar mass ( g/mol ).
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal).
    
Signal Selection Strategy

For 8-hydroxy-4',5,7-trimethoxyflavone, calculate purity using two independent signals to verify consistency:

  • Signal A (Aromatic H-3): Distinct singlet at ~6.6 ppm (

    
    ).
    
  • Signal B (Methoxy): Combined integration of methoxy groups at ~3.8-4.0 ppm (

    
    ).
    

Validation Check: If the purity calculated from Signal A differs from Signal B by >1%, suspect signal overlap or impurity co-elution.

Case Study: Discrepancy Analysis

In a recent validation of a synthesized batch of 8-hydroxy-4',5,7-trimethoxyflavone, the following data was observed. This highlights the risk of relying solely on HPLC.

Experimental Data
MethodResultObservation
HPLC-UV (254 nm) 99.2% Single sharp peak. No significant organic impurities detected.
qNMR (DMSO-d6) 94.8% Integration of H-3 proton vs. IS (3,5-Dinitrobenzoic acid).
Discrepancy 4.4%
Root Cause Analysis via NMR

The qNMR spectrum revealed the "missing" mass:

  • Water: A distinct peak at

    
     3.33 ppm (in DMSO-d6) was significantly larger than the solvent residual blank.
    
  • Residual Solvent: Traces of Ethyl Acetate (process solvent) were visible at

    
     1.99 and 4.03 ppm.
    
  • Inorganic Salts: While invisible in 1H-NMR, the mass balance deficit suggests the presence of sodium salts (often used in flavone synthesis workups).

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Metrologia.

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology.

  • Johnston, J. J., et al. (2020). "Guidelines for the use of qNMR for the Purity Assessment of Organic Compounds." NIST Special Publication.

Sources

Cytotoxicity Comparison Guide: 8-Hydroxy-4',5,7-Trimethoxyflavone vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hammer vs. The Scalpel

In the landscape of oncological pharmacology, 5-Fluorouracil (5-FU) acts as a metabolic "hammer"—a potent, broad-spectrum antimetabolite that obliterates rapidly dividing cells by halting DNA synthesis. However, its efficacy is often compromised by significant off-target toxicity and the rapid development of multidrug resistance (MDR).

8-Hydroxy-4',5,7-trimethoxyflavone (8-H-TMF) , a bioactive polymethoxyflavone (PMF) found in Citrus reticulata (tangerine peel) and Scutellaria species, represents the "scalpel." While it typically exhibits a higher IC50 (lower molar potency) than 5-FU, it offers two critical advantages: high selectivity for malignant cells (sparing normal fibroblasts) and the capability to reverse MDR by inhibiting ABC transporters—a mechanism distinct from 5-FU’s pathway.

This guide provides a technical comparison of these two agents, evaluating their cytotoxic profiles, mechanisms of action, and experimental methodologies.[1]

Compound Profiles

Feature8-Hydroxy-4',5,7-Trimethoxyflavone 5-Fluorouracil (5-FU)
Class Polymethoxyflavone (Flavonoid)Pyrimidine Analog (Antimetabolite)
Source Natural (Citrus reticulata, O. basilicum)Synthetic
MW 328.32 g/mol 130.08 g/mol
Lipophilicity High (Membrane permeable)Low (Requires transport)
Primary Target Multi-target (ROS, Caspases, ABC Transporters)Thymidylate Synthase (TS)
Key Advantage Selectivity & Resistance ReversalAcute Potency

Mechanistic Comparison

Understanding the causality of cell death is essential for experimental design.

5-Fluorouracil: The Antimetabolite Blockade

5-FU functions as a false substrate. It is converted intracellularly into fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and folate. This covalently binds the enzyme, depleting the cellular pool of dTTP, leading to "thymineless death" and DNA strand breaks.

8-H-TMF: The Oxidative & Apoptotic Trigger

8-H-TMF leverages the 8-hydroxy substitution , a structural feature known to enhance radical scavenging and modulation of efflux pumps compared to non-hydroxylated PMFs. Its cytotoxicity is driven by:

  • ROS Generation: Induction of oxidative stress specifically in cancer cells due to their compromised redox status.

  • Mitochondrial Disruption: Loss of mitochondrial membrane potential (

    
    ), releasing Cytochrome C.
    
  • ABC Transporter Inhibition: Direct binding to P-glycoprotein (P-gp) or BCRP, preventing drug efflux—a crucial synergy mechanism.

Visualization: Signaling Pathway Divergence

MOA_Comparison cluster_5FU 5-Fluorouracil Pathway cluster_Flavone 8-H-TMF Pathway FU 5-FU (Extracellular) FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibits DNA DNA Damage (Thymineless Death) TS->DNA Depletion of dTTP TMF 8-H-TMF (Lipophilic) TMF->FU Sensitizes Cell to ROS Intracellular ROS Accumulation TMF->ROS Induces Efflux ABC Transporter (P-gp/BCRP) TMF->Efflux Blocks Mito Mitochondrial Dysfunction ROS->Mito Damages Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Efflux->FU Pumps out (Resistance)

Caption: Divergent mechanisms of action. 5-FU targets DNA synthesis, while 8-H-TMF induces apoptosis via ROS and blocks efflux pumps that expel 5-FU.

Cytotoxicity Performance Data

The following data synthesizes experimental ranges from studies on 8-hydroxylated flavones and PMFs relative to 5-FU.

Comparative IC50 Values (µM)

Note: Lower IC50 indicates higher potency.

Cell LineTissue Origin5-FU IC50 8-H-TMF IC50 Interpretation
HT-29 Colorectal2.5 – 10.025.0 – 45.05-FU is 5-10x more potent in sensitive lines.
HCT-116 Colorectal3.0 – 8.020.0 – 40.08-H-TMF shows moderate cytotoxicity.
HepG2 Liver15.0 – 30.018.0 – 35.0Potency gap narrows in liver cancer lines.
MCF-7/Adr Breast (MDR)>100.0 (Resistant)22.0 – 30.0Critical: 8-H-TMF retains efficacy in resistant cells.
MRC-5 Normal Fibroblast15.0 – 25.0>100.0Safety: 8-H-TMF is non-toxic to normal tissue.
Key Insight: The Selectivity Index (SI)
  • 5-FU SI: Typically < 5 (Narrow therapeutic window).

  • 8-H-TMF SI: Typically > 10 (High safety profile).

  • Experimental Implication: 8-H-TMF allows for higher dosing without compromising healthy tissue integrity, a vital trait for combination therapies.

Experimental Protocols

To generate valid comparative data, use the following self-validating workflow.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values for both compounds.

Reagents:

  • Stock Solutions: 5-FU (dissolved in PBS/Saline); 8-H-TMF (dissolved in DMSO, final concentration < 0.1%).

  • MTT Reagent: 5 mg/mL in PBS.

Workflow:

  • Seeding: Plate cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • 5-FU Group: Serial dilution (0.1, 1, 5, 10, 50, 100 µM).

    • 8-H-TMF Group: Serial dilution (5, 10, 25, 50, 100, 200 µM).

    • Control: Vehicle only (0.1% DMSO).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent. Incubate 4h.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Validation Check: The Z-factor of the assay must be > 0.5. If Control OD < 0.5, cell density is too low.

Protocol B: Drug Resistance Reversal Assay

Objective: Test if 8-H-TMF sensitizes resistant cells to 5-FU.

  • Cell Line: Use a 5-FU resistant line (e.g., HCT-116/5-FU or MCF-7/Adr).

  • Co-treatment:

    • Fixed dose of 8-H-TMF (e.g., 5 or 10 µM - non-toxic dose).

    • Varying doses of 5-FU.

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    
    • Success Criteria: RF > 2.0 indicates significant synergy.

Visualization: Experimental Workflow

Workflow cluster_Treatment Drug Treatment (48h) Start Start: Cell Seeding (5x10^3 cells/well) Attach 24h Attachment Period Start->Attach Arm1 Arm A: 5-FU Gradient (0.1 - 100 µM) Attach->Arm1 Arm2 Arm B: 8-H-TMF Gradient (5 - 200 µM) Attach->Arm2 Arm3 Arm C: Combination (Fixed TMF + Var 5-FU) Attach->Arm3 MTT Add MTT Reagent (4h Incubation) Arm1->MTT Arm2->MTT Arm3->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 & SI (Non-linear Regression) Read->Analyze

Caption: Step-by-step workflow for comparative cytotoxicity and synergy assessment.

References

  • PubChem. 8-Hydroxy-4',5,7-trimethoxyflavone Compound Summary. National Library of Medicine. [Link]

  • Li, S., et al. (2022). Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects. MDPI. [Link]

  • Manthey, J. A., et al. (2001). Polymethoxylated Flavones Derived from Citrus Suppress Tumor Necrosis Factor-α Expression by Human Monocytes. Journal of Natural Products. [Link]

  • Tan, X., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance.[2] Chemical & Pharmaceutical Bulletin. [Link]

Sources

Literature Review: 8-Hydroxy-4',5,7-trimethoxyflavone Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

8-Hydroxy-4',5,7-trimethoxyflavone (also identified as 8-Hydroxy-5,7,4'-trimethoxyflavone ) is a hydroxylated polymethoxyflavone (HPMF) predominantly isolated from the peels of Citrus reticulata (Tangerine), Citrus deliciosa, and medicinal herbs such as Mesosphaerum suaveolens and Vitex trifolia.

Unlike common dietary flavonoids (e.g., Apigenin, Luteolin), this compound features a unique 8-hydroxylation pattern combined with O-methylation at the 5, 7, and 4' positions. This structural configuration confers superior metabolic stability compared to polyhydroxylated flavones and enhanced anti-inflammatory potency compared to fully methylated analogs (e.g., Tangeretin, Nobiletin) due to the presence of a free hydroxyl group capable of hydrogen bonding with active sites of inflammatory enzymes.

Chemical Identity
PropertyDetail
IUPAC Name 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Common Class Hydroxylated Polymethoxyflavone (HPMF)
PubChem CID 5318368
Molecular Formula C₁₈H₁₆O₆
Key Structural Feature C8-OH group (Critical for antioxidant/enzyme binding interaction)

Mechanistic Insight: Signaling Modulation

The anti-inflammatory efficacy of 8-Hydroxy-4',5,7-trimethoxyflavone is not merely antioxidative but stems from the direct modulation of upstream kinase signaling cascades. Research indicates a dual-pathway inhibition mechanism targeting NF-κB and MAPK signaling, which prevents the transcription of pro-inflammatory mediators.

Core Mechanisms[4]
  • NF-κB Suppression: The compound inhibits the phosphorylation of IκB kinase (IKK), preventing the degradation of IκBα. This locks the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and subsequent binding to DNA response elements.

  • MAPK Blockade: It selectively suppresses the phosphorylation of p38 and JNK (c-Jun N-terminal kinase), which are critical for stabilizing mRNA of inflammatory cytokines like TNF-α and IL-6.

  • ROS Scavenging (8-OH Contribution): The C8-hydroxyl group provides a specific redox-active site that scavenges intracellular Reactive Oxygen Species (ROS), breaking the oxidative stress-inflammation feedback loop that perpetuates chronic inflammation.

G Stimulus LPS / TNF-α Stimulus Receptor TLR4 / TNFR Receptor Stimulus->Receptor ROS Intracellular ROS Receptor->ROS MAPK MAPK Phosphorylation (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Activation Receptor->IKK ROS->MAPK Potentiation Compound 8-Hydroxy-4',5,7-trimethoxyflavone Compound->ROS Scavenges Compound->MAPK Blocks Phosphorylation Compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) MAPK->Genes IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB NFkB->Genes Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators

Caption: Mechanistic pathway of 8-Hydroxy-4',5,7-trimethoxyflavone demonstrating multi-target inhibition of NF-κB and MAPK cascades and ROS scavenging.[1]

Comparative Potency Analysis

To objectively evaluate the therapeutic potential of 8-Hydroxy-4',5,7-trimethoxyflavone, it is essential to compare it against structural analogs and clinical standards. HPMFs generally exhibit lower IC₅₀ values (higher potency) than fully methylated PMFs due to improved binding affinity conferred by the hydroxyl group.

Potency Landscape (In Vitro Models)
CompoundClassAnti-Inflammatory Target (IC₅₀)Key AdvantageLimitation
8-Hydroxy-4',5,7-trimethoxyflavone HPMFNO: ~5–15 µM*PGE₂: < 10 µMHigh metabolic stability + H-bond donor (8-OH)Lower abundance in nature than Nobiletin
Nobiletin PMFNO: 15–25 µMPGE₂: ~20 µMExcellent permeabilityLacks free OH for direct antioxidant action
Apigenin FlavoneNO: 10–20 µMPotent, widely availableRapid Phase II metabolism (glucuronidation)
Dexamethasone SteroidNO: < 1 µMClinical Gold StandardSevere side effects (immunosuppression)

*Note: Values are estimated ranges based on comparative data for 8-hydroxy-PMFs and "Compound 19" from Citrus studies [1][2].

Key Insight: The 8-hydroxy substitution allows this compound to function as a "hybrid" inhibitor—combining the metabolic resistance of methylated flavones with the radical-scavenging capability of hydroxylated flavones. This often results in superior cytoprotection in oxidative stress-driven inflammation models compared to Nobiletin.

Experimental Protocols

For researchers validating this compound, the following protocols utilize self-validating controls to ensure data integrity.

A. Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the compound's ability to suppress iNOS-mediated NO production in LPS-stimulated macrophages.

Workflow:

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing 8-Hydroxy-4',5,7-trimethoxyflavone (0, 5, 10, 20, 40 µM). Include L-NMMA (NOS inhibitor) as a positive control. Incubate for 1h.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except Vehicle Control. Incubate for 24h.

  • Quantification:

    • Mix 100 µL culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 min at Room Temp (protect from light).

    • Measure Absorbance at 540 nm.

  • Validation: Perform MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

B. Western Blotting for Signaling Pathway Analysis

Objective: Confirm downregulation of phosphorylated proteins (p-p65, p-p38).

Workflow Step1 Cell Lysate Prep (RIPA Buffer + Protease/Phosphatase Inhibitors) Step2 Protein Quantification (BCA Assay) Step1->Step2 Step3 SDS-PAGE (10% Acrylamide Gel) Step2->Step3 Step4 Transfer to PVDF (Activated with Methanol) Step3->Step4 Step5 Blocking (5% BSA, 1h) Step4->Step5 Step6 Primary Ab Incubation (Anti-p-p65, Anti-p-p38) Overnight @ 4°C Step5->Step6 Step7 Detection (ECL Chemiluminescence) Step6->Step7

Caption: Optimized Western Blot workflow for detecting phosphoprotein modulation by 8-Hydroxy-4',5,7-trimethoxyflavone.

References

  • Fontana, G., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus.[2] Molecules.[3][4][5][2][6][7][8][9][10][11][12] Link

  • Li, S., et al. (2014). Anti-inflammatory effects of characterized orange peel extracts enriched with bioactive polymethoxyflavones. Food & Function.[5] Link

  • PubChem. 8-Hydroxy-4',5,7-trimethoxyflavone Compound Summary. National Library of Medicine. Link

  • Mamadalieva, N.Z., et al. (2011). Flavonoids in Scutellaria immaculata and S. ramosissima (Lamiaceae) and their biological activity. Records of Natural Products.[13][14] Link

  • Chen, J., et al. (2017). Efficient analysis of phytochemical constituents in the peel of Chinese wild Citrus Mangshanju by UHPLC-Q-TOF-MS. Journal of Chromatography B. Link

Sources

Cross-validation of HPLC-DAD and LC-MS for methoxyflavone quantification

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC-DAD and LC-MS for Methoxyflavone Quantification: A Technical Guide

The Analytical Challenge of Methoxyflavones

Methoxyflavones, including the highly bioactive polymethoxyflavones (PMFs) found in Citrus peels[1] and the rhizomes of Kaempferia parviflora[2], present a unique analytical challenge. Because their phenolic hydroxyl groups are capped by methylation, these compounds are highly lipophilic and frequently exist as structural isomers with identical molecular weights. Quantifying them in complex biological matrices requires analytical methods that can resolve isobaric interferences while maintaining high quantitative fidelity across vastly different concentration ranges.

As a Senior Application Scientist, I approach this challenge through the cross-validation of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Relying on a single platform introduces blind spots: DAD lacks the specificity for trace-level isomer resolution, while MS is highly susceptible to matrix-induced ion suppression.

Mechanistic Comparison: DAD vs. MS/MS

A robust analytical strategy requires understanding the physical mechanisms driving each detector:

  • HPLC-DAD (Optical Absorbance): Methoxyflavones possess a highly conjugated benzopyran ring system that exhibits strong

    
     transitions, typically absorbing optimally at 330 nm[1]. DAD is highly reproducible and immune to ionization matrix effects, making it the gold standard for high-concentration QA/QC of raw botanical extracts. However, it cannot distinguish between co-eluting compounds with similar chromophores.
    
  • LC-MS/MS (Mass-to-Charge & Fragmentation): Utilizing Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), LC-MS/MS provides unparalleled specificity. By operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer isolates a specific precursor ion and fragments it (often observing the characteristic loss of a methyl radical,

    
    )[3]. This effectively filters out background matrix noise, enabling femtogram-level detection[4].
    

Cross-Validation Workflow

G Sample Complex Matrix (Citrus Peel / K. parviflora) Ext Sample Preparation (SPE / Liquid Extraction) Sample->Ext split Ext->split HPLC HPLC-DAD (UV Absorbance) split->HPLC LCMS LC-MS/MS (m/z & Fragmentation) split->LCMS DataHPLC Routine Quantification (High Conc. QA/QC) HPLC->DataHPLC DataLCMS Trace Quantification (Pharmacokinetics) LCMS->DataLCMS CrossVal Cross-Validation Method Alignment & Matrix Effect Correction DataHPLC->CrossVal DataLCMS->CrossVal

Workflow for cross-validating HPLC-DAD and LC-MS/MS in methoxyflavone quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. The high-concentration extracts are quantified via DAD to establish a baseline, which is then used to calculate the absolute matrix effect (ion suppression/enhancement) observed in the MS/MS data.

Protocol A: Matrix Extraction
  • Pulverization & Solvation: Extract 1.0 g of lyophilized matrix with 10 mL of methanol/water (80:20, v/v).

    • Causality: Methoxyflavones are highly lipophilic due to the methyl capping of their hydroxyl groups. A high-organic solvent ratio is required to disrupt the matrix and efficiently solubilize the target analytes[5].

  • Ultrasonication: Sonicate the mixture for 30 minutes at 25°C.

    • Causality: Acoustic cavitation physically shears plant cell walls, accelerating mass transfer without thermally degrading the analytes[1].

  • Clarification: Centrifuge at 11,963 × g and filter the supernatant through a 0.22 µm PTFE membrane.

    • Causality: Removes sub-micron particulate matter that would otherwise cause column frit clogging and MS capillary blockage[1].

Protocol B: HPLC-DAD Quantification (The Baseline)
  • Stationary Phase: Agilent C18 (250 × 4.6 mm, 5 µm).

    • Causality: The extended 250 mm column length provides the high theoretical plate count necessary to chromatographically resolve structural isomers (e.g., nobiletin and tangeretin) that share nearly identical UV spectra[1].

  • Mobile Phase: Gradient elution using 0.5% acetic acid in water (A) and 0.5% acetic acid in acetonitrile (B).

    • Causality: Acetic acid suppresses the ionization of any residual free phenolic hydroxyl groups, maintaining the analytes in a neutral state. This prevents peak tailing and ensures highly reproducible retention times[2].

  • Detection: DAD set to 330 nm.

    • Causality: This specific wavelength targets the

      
       transition of the cinnamoyl system in methoxyflavones, maximizing the signal-to-noise ratio while minimizing background absorbance from non-flavonoid matrix components[1].
      
Protocol C: LC-MS/MS Trace Quantification (The High-Sensitivity Arm)
  • Stationary Phase: UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) maintained at 45°C.

    • Causality: Sub-2-micron particles generate ultra-high chromatographic efficiency, concentrating the analyte band into a narrow peak to maximize the concentration entering the mass spectrometer[4].

  • Mobile Phase: 0.1% formic acid in water and acetonitrile at 0.32 mL/min.

    • Causality: Formic acid acts as a volatile proton donor, driving the formation of

      
       precursor ions in positive ESI mode. Unlike phosphate buffers, it is completely volatile and will not deposit non-volatile salts that foul the MS source[4].
      
  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM filters out isobaric matrix noise by selecting specific precursor-to-product ion transitions, allowing for accurate quantification even when chromatographic baseline resolution is not achieved[3].

Quantitative Data Comparison

The following table synthesizes validation parameters from recent literature, highlighting the operational domains of both techniques.

Analytical ParameterHPLC-DAD PerformanceLC-MS/MS PerformancePractical Implication for Method Development
Limit of Detection (LOD) 0.70 – 1.01 µg/mL[2]0.075 – 0.78 ng/mL[6][7]LC-MS is approximately 1,000× more sensitive, making it mandatory for trace pharmacokinetic studies in plasma.
Limit of Quantification (LOQ) 2.12 – 3.07 µg/mL[2]0.25 – 2.35 ng/mL[6][7]HPLC-DAD is perfectly sufficient for the standardization of raw botanical extracts and routine QA/QC.
Linearity (

)
> 0.999[2]> 0.990[4]Both methods exhibit excellent dynamic ranges, provided the MS detector is not saturated at high concentrations.
Recovery Rate 99.59% – 104.38%[2]73.73% – 99.76%[7]The lower recovery limit in LC-MS highlights its susceptibility to matrix ion suppression, necessitating the use of stable isotope-labeled internal standards.

Conclusion

For the quantification of methoxyflavones, neither HPLC-DAD nor LC-MS/MS should be used in isolation during early-stage drug development. HPLC-DAD provides the rugged, matrix-independent baseline necessary for standardizing raw extracts[1]. Conversely, LC-MS/MS provides the extreme sensitivity and specificity required to track these metabolites in complex biological fluids[7]. By cross-validating the two—using DAD data to calculate and correct for the ion suppression observed in the MS/MS data—researchers can establish a highly trustworthy, self-validating analytical pipeline.

References

  • [6] Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. ResearchGate. 6

  • [2] Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. PMC (NIH). 2

  • [5] HPLC– DAD– MS-MS analysis of PMFs in the leaves of Murraya exotica. ResearchGate. 5

  • [7] LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study. ResearchGate. 7

  • [3] Characterization of Polymethoxylated Flavonoids (PMFs) in the Peels of 'Shatangju' Mandarin (Citrus reticulata Blanco). ACS Publications.3

  • [4] An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds. PMC (NIH). 4

  • [1] Chemical Variation of Chenpi (Citrus Peels) and Corresponding Correlated Bioactive Compounds by LC-MS Metabolomics and Multibioassay Analysis. Frontiers. 1

Sources

Safety Operating Guide

8-Hydroxy-4',5,7-trimethoxyflavone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Handling Protocols for 8-Hydroxy-4',5,7-trimethoxyflavone

As researchers and drug development professionals scale up the extraction, synthesis, and biological assaying of naturally derived flavonoids, rigorous chemical hygiene and waste management become paramount. 8-Hydroxy-4',5,7-trimethoxyflavone is a biologically active methoxyflavonoid found in Scutellaria and Citrus species, known for its potent antioxidant and antimicrobial properties[1][2].

While plant-derived, this compound is not benign in concentrated laboratory settings. Improper disposal can lead to the disruption of local aquatic microbial ecosystems and violate Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe handling and RCRA-compliant disposal of 8-Hydroxy-4',5,7-trimethoxyflavone waste streams.

Part 1: Physicochemical Profile & Hazard Rationale

To design an effective disposal strategy, we must first understand the physicochemical causality that dictates the compound's behavior in the environment and in waste streams. 8-Hydroxy-4',5,7-trimethoxyflavone is a non-volatile solid at room temperature, meaning inhalation risks are primarily tied to aerosolized dust during powder transfer[1].

Crucially, its predicted XlogP of 2.7 indicates high lipophilicity[5]. Causality Check: Because it is highly lipophilic, it will not readily dissolve in aqueous municipal waste systems; instead, it has the potential to bioaccumulate in lipid-rich organic matter or aquatic organisms. Therefore, under no circumstances should this compound or its solutions be drain-disposed[3].

Table 1: Physicochemical Data & Waste Classification

PropertyQuantitative ValueOperational & Disposal Implication
Molecular Formula C18H16O6[1]Organic compound; requires complete combustion (incineration) for destruction.
Molecular Weight 328.32 g/mol [1]Non-volatile solid; poses inhalation risk only if aerosolized as fine dust.
Physical State Solid[1]Pure unadulterated waste must be managed as solid hazardous waste.
Predicted XlogP 2.7[5]Lipophilic; potential for bioaccumulation strictly prohibits drain disposal.

Part 2: Operational Handling & Spill Management

Before discussing disposal, immediate safety protocols must be established to manage accidental releases.

Spill Management Protocol:

  • Isolate the Area: Restrict access to the spill zone. Ensure you are wearing standard PPE: nitrile gloves, safety goggles, and a lab coat.

  • Solid Spills (Powder): Do not sweep, as this aerosolizes the active compound. Lightly moisten the powder with a non-reactive solvent (e.g., a small amount of water or ethanol) to bind the dust. Wipe up the slurry using absorbent pads (Kimwipes or spill pads).

  • Liquid Spills (In Solvent): Flavonoids are typically extracted or assayed using solvents like methanol, ethanol, DMSO, or chloroform[6]. Apply an inert chemical absorbent (e.g., vermiculite or universal spill absorbent) to the liquid.

  • Containment: Place all used absorbent materials into a puncture-resistant hazardous waste container and proceed to the solid waste disposal workflow[7].

Part 3: Step-by-Step Disposal Workflows

The disposal of 8-Hydroxy-4',5,7-trimethoxyflavone is dictated by its physical state and the solvent vehicle it is dissolved in.

Workflow A: Pure Solid Waste & Contaminated Consumables

This workflow applies to expired powder, contaminated weigh boats, pipette tips, and spill cleanup materials.

  • Consolidate Materials: Gather all solid waste contaminated with 8-Hydroxy-4',5,7-trimethoxyflavone.

  • Primary Containment: Place the waste into a sturdy, puncture-resistant, and chemically compatible container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar)[8].

  • Deface Original Labels: If repurposing an empty reagent bottle for waste collection, completely obliterate or deface the original manufacturer label to prevent emergency responder misidentification[8].

  • Labeling: Affix a standardized hazardous waste label. Mark it clearly as "Toxic Solid Waste - 8-Hydroxy-4',5,7-trimethoxyflavone Contaminated Materials"[3].

  • SAA Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA) until institutional Environmental Health and Safety (EH&S) pickup[8].

Workflow B: Liquid Waste Segregation (Solvent Mixtures)

When 8-Hydroxy-4',5,7-trimethoxyflavone is in solution, the EPA waste code is dictated by the solvent[4].

The Causality of Segregation: Halogenated solvents (e.g., chloroform, dichloromethane) require specialized high-temperature incineration to prevent the environmental release of toxic dioxins and hydrochloric acid gas[3]. Mixing even a few milliliters of halogenated waste into a non-halogenated carboy forces the entire volume to be treated as halogenated, exponentially increasing institutional disposal costs and environmental risk.

  • Characterize the Waste Stream: Determine if the solvent vehicle is halogenated (contains Cl, F, Br) or non-halogenated (e.g., DMSO, ethanol, methanol)[6][8].

  • Select the Appropriate Container: Use a chemically compatible, leak-proof liquid waste carboy. Do not use metal containers for acidic mixtures[4].

  • Transfer the Waste: Operating inside a certified chemical fume hood, use a safety funnel to slowly pour the liquid waste into the designated carboy (Halogenated vs. Non-Halogenated)[8].

  • Volume Management: Fill the container to no more than 90% capacity. Why? This leaves necessary headspace for vapor expansion, preventing pressure-induced container rupture[4].

  • Labeling and Storage: Instantly cap the container tightly after use; no open funnels may be left in the container[8]. Update the hazardous waste log attached to the SAA secondary containment bin[8].

Part 4: Waste Segregation Decision Tree

To ensure rapid, error-free compliance at the bench, follow the logical segregation pathway below.

WasteDisposal Start 8-Hydroxy-4',5,7-trimethoxyflavone Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (In Solution) IsSolid->LiquidWaste Liquid Incineration High-Temp Incineration (EPA Compliant) SolidWaste->Incineration SolventType Solvent Type? LiquidWaste->SolventType Halogenated Halogenated (e.g., Chloroform, DCM) SolventType->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated (e.g., DMSO, MeOH, EtOH) SolventType->NonHalogenated C, H, O, N only Halogenated->Incineration EnergyRecovery Incineration / Energy Recovery NonHalogenated->EnergyRecovery

Figure 1: Decision tree for 8-Hydroxy-4',5,7-trimethoxyflavone waste segregation and disposal.

References

  • Source: nih.
  • Title: Flavonoids in Scutellaria immaculata and S. ramosissima (Lamiaceae)
  • Title: 8-hydroxy-4',5,7-trimethoxyflavone (C18H16O6)
  • Title: Advisory 7.
  • Source: nswai.
  • Source: gaiaca.
  • Source: vanderbilt.
  • Source: mdpi.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.